molecular formula C8H13Cl2N3 B3420578 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride CAS No. 1955499-78-1

4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride

Cat. No.: B3420578
CAS No.: 1955499-78-1
M. Wt: 222.11 g/mol
InChI Key: HXRWIPGZGRLGOX-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride is a useful research compound. Its molecular formula is C8H13Cl2N3 and its molecular weight is 222.11 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride is 221.0486528 g/mol and the complexity rating of the compound is 127. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrrolidin-2-ylpyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.2ClH/c1-2-7(10-4-1)8-3-5-9-6-11-8;;/h3,5-7,10H,1-2,4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRWIPGZGRLGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955499-78-1
Record name 4-(pyrrolidin-2-yl)pyrimidine dihydrochloride
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Foundational & Exploratory

Properties of 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Properties and Applications of the 4-(Pyrrolidin-2-yl)pyrimidine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fusion of pyrrolidine and pyrimidine rings has given rise to a privileged scaffold in medicinal chemistry: 4-(pyrrolidin-2-yl)pyrimidine.[1][2][3][4][5] This guide provides a comprehensive technical overview of this chemical core, with a focus on its dihydrochloride salt form. We will delve into its physicochemical properties, explore its pharmacological potential, particularly as a kinase inhibitor, and provide detailed experimental protocols for its synthesis and evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the therapeutic potential of this promising molecular framework.

Introduction: A Privileged Scaffold in Drug Discovery

The 4-(pyrrolidin-2-yl)pyrimidine core represents a compelling starting point for the design of novel therapeutics.[1] It strategically combines the three-dimensional diversity of the pyrrolidine ring with the well-established pharmacophoric properties of the pyrimidine nucleus.[1][3] The pyrrolidine moiety, a saturated five-membered heterocycle, introduces chiral centers and a non-planar structure, which can be crucial for specific and high-affinity interactions with biological targets.[3][4] Concurrently, the pyrimidine ring is a cornerstone pharmacophore found in numerous FDA-approved drugs, renowned for its ability to mimic purine bases and engage in key hydrogen bonding interactions within the active sites of enzymes, particularly kinases.[1][5] This guide aims to provide an in-depth exploration of the chemical space, synthesis, and biological activities of 4-(pyrrolidin-2-yl)pyrimidine analogues, offering critical insights for the advancement of drug discovery programs.

Physicochemical Properties

While specific experimental data for 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride salt is not extensively documented in publicly available literature, we can infer its key physicochemical properties based on its constituent moieties and data from closely related analogues.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₈H₁₁N₃ · 2HClCalculated
Molecular Weight 222.11 g/mol Calculated
Topological Polar Surface Area (TPSA) 50.28 ŲBased on analogue 4-(4-(Pyrrolidin-2-yl)pyrimidin-2-yl)morpholine.[6]
Predicted LogP 1.58Based on analogue 4-(4-(Pyrrolidin-2-yl)pyrimidin-2-yl)morpholine.[6]
Hydrogen Bond Donors 1Based on analogue 4-(4-(Pyrrolidin-2-yl)pyrimidin-2-yl)morpholine.[6]
Hydrogen Bond Acceptors 5Based on analogue 4-(4-(Pyrrolidin-2-yl)pyrimidin-2-yl)morpholine.[6]
Solubility Expected to have good aqueous solubility due to the dihydrochloride salt form. The pyrrolidine motif generally enhances aqueous solubility.[2]General chemical principles
Stability Store in a cool, dry place, sealed in a dry environment at 2-8°C for optimal stability.[6]Based on similar compounds
Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Expect characteristic signals for the pyrimidine ring protons, as well as signals for the pyrrolidine ring protons. The chemical shifts will be influenced by the electronic nature of the pyrimidine ring and the dihydrochloride salt form.

    • ¹³C NMR: Expect distinct signals for the carbon atoms of both the pyrimidine and pyrrolidine rings.[7]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the free base (C₈H₁₁N₃) would be expected at m/z 149.10.

Pharmacology and Potential Mechanisms of Action

The 4-(pyrrolidin-2-yl)pyrimidine scaffold is particularly promising as a foundation for the development of kinase inhibitors.

Kinase Inhibition: A Primary Therapeutic Target

The pyrimidine core is a well-established "hinge-binder" in a multitude of kinase inhibitors.[1] The nitrogen atoms within the pyrimidine ring are perfectly positioned to form critical hydrogen bonds with the backbone of the kinase hinge region, an interaction essential for ATP-competitive inhibition.[1] The pyrrolidine moiety can then project into other regions of the ATP-binding pocket, contributing to both the potency and selectivity of the inhibitor.[1]

Potential Signaling Pathway Modulation

Given the prevalence of pyrimidine-based compounds as inhibitors of key signaling pathways, the following are logical areas of investigation for novel 4-(pyrrolidin-2-yl)pyrimidine analogues:

  • JAK-STAT Signaling Pathway: This pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.

  • PI3K/Akt/mTOR Signaling Pathway: This is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor 4-(Pyrrolidin-2-yl)pyrimidine Analogue Inhibitor->JAK Inhibits

Caption: Potential inhibition of the JAK-STAT signaling pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor 4-(Pyrrolidin-2-yl)pyrimidine Analogue Inhibitor->PI3K Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Other Therapeutic Avenues
  • Neurodegenerative Diseases: Studies on structurally similar 2,4-disubstituted pyrimidines have revealed dual activity as inhibitors of both cholinesterases and amyloid-beta aggregation, suggesting that the 4-(pyrrolidin-2-yl)pyrimidine scaffold could be a valuable starting point for multi-target agents for conditions like Alzheimer's disease.[1]

  • Antiparasitic and Antimicrobial Activity: The pyrimidine core is present in numerous antimicrobial and antiparasitic drugs, indicating another potential area of application.[5]

Synthesis and Chemical Space Exploration

The synthesis of 4-(pyrrolidin-2-yl)pyrimidine analogues generally employs a convergent strategy, where the pyrrolidine and pyrimidine moieties are synthesized separately before being coupled.

Synthesis_Workflow cluster_pyrrolidine Pyrrolidine Synthesis cluster_pyrimidine Pyrimidine Synthesis Proline Chiral Precursor (e.g., Proline) Stereoselective Stereoselective Synthesis Proline->Stereoselective ProtectedPyrrolidine Protected 2-Aminopyrrolidine Stereoselective->ProtectedPyrrolidine Coupling Nucleophilic Substitution ProtectedPyrrolidine->Coupling Dichloropyrimidine 2,4-Dichloropyrimidine ChloropyrimidineAmine N-substituted-2-chloropyrimidin-4-amine Dichloropyrimidine->ChloropyrimidineAmine Amine Primary Amine Amine->ChloropyrimidineAmine ChloropyrimidineAmine->Coupling CoupledProduct Coupled Product Coupling->CoupledProduct Deprotection Deprotection CoupledProduct->Deprotection FinalProduct 4-(Pyrrolidin-2-yl)pyrimidine Analogue Deprotection->FinalProduct

Caption: General synthetic workflow for 4-(pyrrolidin-2-yl)pyrimidine analogues.

General Synthetic Protocol

This protocol is adapted from established methods for synthesizing 2,4-disubstituted pyrimidine derivatives and can be modified for the synthesis of 4-(pyrrolidin-2-yl)pyrimidine analogues.[1]

Step 1: Synthesis of N-substituted-2-chloropyrimidin-4-amine intermediates

  • To a solution of 2,4-dichloropyrimidine in a suitable solvent such as ethanol, add N,N-diisopropylethylamine (DIPEA).

  • Add the desired protected 2-aminopyrrolidine to the reaction mixture.

  • Reflux the reaction mixture for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by filtration and purify by recrystallization or column chromatography.

Step 2: Synthesis of the final 2,4-disubstituted pyrimidine derivatives

  • The intermediate from Step 1 can be further modified at the C2 position via nucleophilic substitution with a variety of nucleophiles.

  • Alternatively, the desired substituent at the C2 position can be introduced prior to the coupling with the pyrrolidine moiety.

Step 3: Deprotection

  • The protecting group on the pyrrolidine nitrogen is removed under appropriate conditions to yield the final product or to allow for further derivatization.

Key Experimental Protocols

Western Blotting for Pathway Analysis

This protocol allows for the analysis of the phosphorylation status of key proteins in signaling pathways like PI3K/Akt or JAK-STAT, providing mechanistic insights into the compound's action.

  • Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat the cells with varying concentrations of the 4-(pyrrolidin-2-yl)pyrimidine analogue for a specified duration.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-Akt, Akt, p-STAT3, STAT3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is essential for determining the purity of the synthesized compound.

  • Instrumentation: An HPLC system equipped with a UV detector and an octadecyl (C18) column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at pH 2.0) and an organic solvent (e.g., acetonitrile).

  • Sample Preparation: Dissolve the compound in a suitable solvent, such as a dilute HCl solution.

  • Chromatographic Conditions:

    • Wavelength: 239 nm (or as determined by UV-Vis scan).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Analysis: Inject the sample and analyze the resulting chromatogram for the presence of impurities. The method should be validated for selectivity, precision, accuracy, and linearity.[8]

Safety and Handling

  • Hazard Classification: Based on related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9][10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

    • Skin Protection: Wear protective gloves and clothing.

    • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[9]

    • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[9]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

  • Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.[9]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[9][10]

Conclusion

The 4-(pyrrolidin-2-yl)pyrimidine scaffold is a versatile and highly promising platform for the design and development of novel therapeutic agents. Its inherent structural features, which combine the three-dimensional complexity of the pyrrolidine ring with the proven pharmacophoric properties of the pyrimidine core, make it particularly well-suited for targeting kinase enzymes. The insights and protocols provided in this guide are intended to empower researchers to effectively explore the chemical space around this scaffold and unlock its full therapeutic potential.

References

  • Journal of Molecular Science. (2025, June 24). PDF. Retrieved from [Link]

  • PNAS. (2023, November 21). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Retrieved from [Link]

  • Loba Chemie. PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2025, September 1). Safety Data Sheet. Retrieved from [Link]

  • PubMed. (2023, November 28). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Retrieved from [Link]

  • Google Patents. US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.
  • Molecules. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

  • ResearchGate. (2021, October). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • ResearchGate. (2016, March 2). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

  • MDPI. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved from [Link]

  • Science Alert. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

  • MDPI. (2025, March 26). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Retrieved from [Link]

  • TSI Journals. SPECTROSCOIC INVESTIGATIONS OF 2-HYDROXY-4- METHYL PYRIMIDINE HYDROCHLORIDE. Retrieved from [Link]

  • PubChem. 4-(1-Pyrrolidinyl)piperidine. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • PubMed. (2010, January 15). Update on analytical methods for toxic pyrrolizidine alkaloids. Retrieved from [Link]

Sources

(S)-4-(Pyrrolidin-2-yl)pyrimidine vs (R)-enantiomer biological activity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stereochemical Divergence in Pharmacodynamics: (S)- vs. (R)-4-(Pyrrolidin-2-yl)pyrimidine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary

The 4-(pyrrolidin-2-yl)pyrimidine scaffold represents a critical bioisostere of the nicotinic pharmacophore (3-(pyrrolidin-2-yl)pyridine). While the pyridine-to-pyrimidine substitution alters electronic distribution and basicity, the stereocenter at the pyrrolidine C2 position remains the primary determinant of biological efficacy. This guide analyzes the distinct pharmacological profiles of the (S)- and (R)-enantiomers, focusing on their differential binding kinetics at Nicotinic Acetylcholine Receptors (nAChRs) and emerging applications in kinase inhibition.

Structural Basis and Physicochemical Properties[1]

The core structure consists of a saturated pyrrolidine ring linked to an aromatic pyrimidine ring. This scaffold is a classic example of scaffold hopping from the natural alkaloid nornicotine.

Electronic Descriptors
  • Basicity (pKa): The pyrimidine ring contains two nitrogen atoms, significantly reducing the pKa of the ring system compared to pyridine. This alters the hydrogen bond acceptor (HBA) capability.

  • Protonation State: At physiological pH (7.4), the pyrrolidine nitrogen is predominantly protonated (

    
    ), facilitating cation-
    
    
    
    interactions with receptor aromatic residues (e.g., Tryptophan).
The Chiral Switch

The C2 position of the pyrrolidine ring creates a chiral center.

  • (S)-Enantiomer: Mimics the natural configuration of (S)-Nicotine and (S)-Nornicotine. It typically adopts a low-energy conformation that favors binding to the orthosteric site of Cys-loop receptors.

  • (R)-Enantiomer: Often acts as a "distomer" in nAChR agonist assays but has gained traction as a scaffold for antagonists or allosteric modulators.

Synthetic Methodologies and Resolution

To ensure data integrity in biological assays, high enantiomeric excess (ee > 99%) is required. We present two validated workflows: Chiral Pool Synthesis (preferred for scale) and Chromatographic Resolution (preferred for diversity).

Protocol: Asymmetric Synthesis from L-Proline

This route guarantees the (S)-configuration by utilizing the natural chiral pool.

  • Starting Material:

    
    -Boc-L-Proline.
    
  • Activation: Convert to the Weinreb amide using

    
    -dimethylhydroxylamine/EDCI.
    
  • Heterocycle Formation: React with 4-lithiopyrimidine (generated via halogen-lithium exchange from 4-bromopyrimidine).

  • Reduction & Cyclization: If using acyclic precursors, cyclization is induced; however, direct coupling preserves the ring.

  • Deprotection: TFA/DCM removal of the Boc group.

Visualization: Synthesis Workflow

SynthesisWorkflow cluster_resolution Alternative: Racemic Resolution Start Precursor: N-Boc-L-Proline Step1 Activation (Weinreb Amide) Start->Step1 EDCI, N,O-DMHA Step2 Coupling (4-Lithiopyrimidine) Step1->Step2 -78°C, THF Step3 Deprotection (TFA/DCM) Step2->Step3 Acidic Cleavage Product (S)-4-(Pyrrolidin-2-yl) pyrimidine Step3->Product Neutralization Racemate Racemic Mixture HPLC Chiral HPLC (Polysaccharide Column) Racemate->HPLC

Caption: Workflow A depicts the stereoselective synthesis from L-Proline. The inset shows the resolution pathway for racemic mixtures.

Biological Activity: (S) vs. (R) Divergence

The biological activity of this scaffold is heavily dictated by the spatial arrangement of the cationic pyrrolidine nitrogen relative to the aromatic pyrimidine ring.

Nicotinic Acetylcholine Receptors (nAChRs)

This is the primary target class for this pharmacophore.

Parameter(S)-Enantiomer(R)-EnantiomerMechanism of Difference
Target Subtype

(High Affinity)

(Moderate/Low)
Steric fit in the

-

interface.
Functional Mode Full/Partial AgonistWeak Agonist / AntagonistThe (S)-form aligns the H-bond acceptor (pyrimidine N) with the complementary receptor donor.
Binding Affinity (

)
~1 - 10 nM range> 1000 nM rangeLoss of optimal cation-

interaction geometry.
Selectivity Neuronal > MusclePoor Selectivity(R)-form lacks the specific contacts to discriminate subtypes.

Mechanistic Insight: In the


 binding pocket, the protonated nitrogen of the (S)-enantiomer forms a critical cation-

interaction with Trp147 (using AChBP numbering). The pyrimidine ring resides in a hydrophobic pocket formed by Leu109 , Val108 , and Leu118 . The (R)-enantiomer projects the pyrimidine ring sterically clashing with the "hydrophobic wall" of the

-subunit, drastically reducing affinity [1].
Emerging Target: Kinase Inhibition (ZAP-70)

Recent studies suggest pyrimidine-based scaffolds can inhibit tyrosine kinases. Here, the stereochemistry dictates the vector of the solubilizing group (the pyrrolidine) out of the ATP binding pocket.

  • (S)-Enantiomer: Often preferred to direct the amine towards solvent, improving solubility without steric penalty.

Signal Transduction Pathways

Understanding the downstream effects of the (S)-enantiomer's agonism at


 nAChRs is crucial for therapeutic applications in cognitive enhancement and analgesia.
Visualization: nAChR Signaling Cascade

SignalingPathway Ligand (S)-4-(Pyrrolidin-2-yl) pyrimidine Receptor α4β2 nAChR (Presynaptic) Ligand->Receptor Binding (Kd ~ nM) Note The (R)-Enantiomer fails to trigger stable conformational change Ligand->Note IonChannel Channel Opening (Na+/Ca2+ Influx) Receptor->IonChannel Conformational Change Depolarization Membrane Depolarization IonChannel->Depolarization Cation Entry VCC Voltage-Gated Ca2+ Channels Depolarization->VCC Activation Vesicle Synaptic Vesicle Fusion VCC->Vesicle Ca2+ Trigger Release Dopamine/GABA Release Vesicle->Release Exocytosis

Caption: The activation cascade triggered by the high-affinity (S)-enantiomer binding to presynaptic nAChRs.

Experimental Validation Protocol

To verify the biological activity differences described above, the following self-validating protocol is recommended.

Calcium Flux Assay (FLIPR)

Objective: Quantify functional agonism (EC50) of enantiomers.

  • Cell Line: HEK293 stably transfected with human

    
     nAChR.
    
  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Prep: Prepare serial dilutions of (S)- and (R)-isomers in HBSS buffer.

  • Injection: Inject compounds into the plate reader.

  • Readout: Measure fluorescence intensity (

    
    ).
    
  • Control: Use Nicotine (10

    
    M) as 
    
    
    
    control.
    • Expected Result: (S)-isomer shows dose-dependent increase in fluorescence (EC50 ~10-100 nM). (R)-isomer shows minimal response or requires significantly higher concentrations (>10

      
      M).
      

References

  • Structure-Activity Relationships of Nicotine Enantiomers: Source: National Institutes of Health (NIH) / PMC Context: Detailed analysis of pyrrolidine ring methylation and stereochemistry on nAChR affinity. URL:[Link]

  • Pyrimidine Analogs in Medicinal Chemistry: Source: JACS Directory Context: Review of pyrimidine derivatives in pharmaceutical applications, including kinase and receptor modulation. URL:[Link]

  • Synthesis of Pyrrolidine-Containing Drugs: Source: MDPI Molecules Context: Methodologies for stereoselective synthesis of pyrrolidine scaffolds from chiral pool precursors. URL:[Link]

  • Nicotinic Receptor Selectivity (Alpha4Beta2 vs Alpha7): Source: Semantic Scholar / Molecules Journal Context: Determinants for subtype selectivity of pyrrolidine-based ligands.[1][2] URL:[Link]

Sources

A Technical Guide to the 4-(Pyrrolidin-2-yl)pyrimidine Scaffold: A Nornicotine-Inspired Framework for Modulating Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quest for novel therapeutics targeting neuronal nicotinic acetylcholine receptors (nAChRs) has identified nornicotine, a primary metabolite of nicotine, as a valuable chemical starting point. This guide provides an in-depth technical exploration of the 4-(pyrrolidin-2-yl)pyrimidine scaffold, a strategic bioisosteric analog of nornicotine. By replacing nornicotine's pyridine ring with a pyrimidine moiety, medicinal chemists can access a versatile framework with significant potential for tuning subtype selectivity, functional activity, and pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the scaffold's rationale, synthetic strategies, pharmacological evaluation, and structure-activity relationships, grounded in established scientific principles and methodologies.

Introduction: The Rationale for Nornicotine Analogs

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels integral to synaptic transmission throughout the central nervous system (CNS).[1][2] These receptors, which are pentameric structures assembled from a variety of α and β subunits, play critical roles in cognitive function, learning, memory, and attention.[3] The two most abundant nAChR subtypes in the brain, α4β2 and α7, are validated therapeutic targets for a range of CNS disorders, including nicotine addiction, Alzheimer's disease, schizophrenia, and depression.[4][5][6]

Nornicotine, a demethylated metabolite of nicotine, is a key pharmacological constituent of tobacco and accumulates in the brain after chronic nicotine exposure.[6][7] Like its parent compound, nornicotine acts as an agonist at various nAChR subtypes.[6] Its core structure, a pyrrolidine ring linked to a pyridine ring, provides a foundational template for designing novel nAChR modulators.

The central thesis of this guide is the strategic application of bioisosterism—the replacement of a functional group with another that retains similar biological activity but alters physicochemical properties.[8][9] Here, we explore the replacement of the pyridine ring of nornicotine with a pyrimidine ring. This modification is not merely a trivial substitution; the pyrimidine ring is a highly versatile and well-established pharmacophore found in numerous approved drugs.[10][11][12] It offers distinct electronic properties and additional hydrogen bonding capabilities, creating opportunities to refine receptor interactions and achieve desired pharmacological profiles.[10]

cluster_0 Nornicotine Scaffold cluster_1 Bioisosteric Replacement cluster_2 Target Scaffold Nornicotine Nornicotine Pyridine Pyridine Ring (Electron-rich, single H-bond acceptor) Pyrimidine Pyrimidine Ring (Electron-deficient, dual H-bond acceptor) Pyridine->Pyrimidine Replace Target 4-(Pyrrolidin-2-yl)pyrimidine

Caption: Bioisosteric replacement of nornicotine's pyridine with pyrimidine.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of 4-(pyrrolidin-2-yl)pyrimidine analogs is typically achieved through a convergent strategy, which involves the preparation of the two heterocyclic cores separately, followed by a coupling reaction. The chirality of the pyrrolidine ring is a critical determinant of biological activity, making enantioselective synthesis paramount.[13][14]

Stereoselective Synthesis of the Pyrrolidine Moiety

The (S)-enantiomer of the pyrrolidine ring is generally preferred, as (S)-nicotine is significantly more bioactive than its (R)-enantiomer.[13] Common strategies begin with commercially available, optically pure precursors.

  • From L-Proline: L-proline serves as an excellent chiral starting material. The carboxylic acid can be reduced to the corresponding alcohol and subsequently converted into a suitable leaving group (e.g., tosylate, mesylate) for later coupling steps. The nitrogen must be protected, typically with a Boc (tert-butoxycarbonyl) group, which is stable under many reaction conditions but readily removed with acid.

  • Asymmetric Synthesis: More advanced methods employ asymmetric catalysis to generate the chiral pyrrolidine ring, offering flexibility in substitution patterns.[15][16]

Synthesis of the Pyrimidine Moiety

The pyrimidine core can be constructed using several well-established methods, such as the Biginelli reaction or by building the ring from acyclic precursors like diamines and carbonyl compounds.[10][12][17] For the purpose of coupling with the pyrrolidine fragment, a common and efficient approach is to start with a pre-functionalized pyrimidine, such as 4-chloropyrimidine, which is activated for nucleophilic aromatic substitution (SNAr).

Convergent Synthesis Protocol

The following protocol outlines a general, self-validating workflow for synthesizing a generic 4-((S)-1-Boc-pyrrolidin-2-yl)pyrimidine analog.

Protocol 2.3.1: General Synthesis of 4-((S)-1-Boc-pyrrolidin-2-yl)pyrimidine

Objective: To couple a protected (S)-pyrrolidine precursor with a 4-chloropyrimidine derivative.

Materials:

  • (S)-1-Boc-2-(chloromethyl)pyrrolidine (or other suitably activated pyrrolidine)

  • 4-Chloropyrimidine (or substituted derivative)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA, Sodium hydride - NaH)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF, Dimethylformamide - DMF)

  • Quenching agent (e.g., saturated aqueous NH4Cl)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO4 or Na2SO4)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation of the Nucleophile: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the protected pyrrolidine precursor in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: The low temperature is crucial to control the reactivity of the organometallic species formed and prevent side reactions.

  • Deprotonation: Slowly add a solution of LDA (typically 1.5-2.0 M in THF/hexanes) to the cooled solution. Stir for 1-2 hours at -78 °C.

    • Causality: LDA is a strong, sterically hindered base that selectively deprotonates the carbon alpha to the nitrogen, generating a carbanion nucleophile without attacking the Boc protecting group.

  • Coupling Reaction: To the resulting solution, add a solution of 4-chloropyrimidine in anhydrous THF dropwise, maintaining the temperature at -78 °C. Allow the reaction to stir at this temperature for several hours, then slowly warm to room temperature overnight.

    • Causality: The SNAr reaction proceeds via nucleophilic attack of the pyrrolidine carbanion on the electron-deficient pyrimidine ring, displacing the chloride.[18]

  • Workup and Extraction: Quench the reaction by slowly adding saturated aqueous NH4Cl. Transfer the mixture to a separatory funnel, add water and ethyl acetate, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Validation: This step removes unreacted reagents and inorganic salts.

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

    • Validation: The purity of the final compound should be assessed by TLC, NMR (1H and 13C), and Mass Spectrometry to confirm its identity and integrity.

  • Deprotection (Optional): The Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free secondary amine of the pyrrolidine ring, which can be used for further derivatization.[18]

Pharmacological Evaluation: From Bench to Preclinical Models

A rigorous and systematic evaluation is essential to characterize the pharmacological profile of novel 4-(pyrrolidin-2-yl)pyrimidine analogs. This process follows a hierarchical workflow, starting with high-throughput in vitro assays and progressing to more complex in vivo models for promising candidates.

cluster_0 A Synthesis & Purification of Analog Library B Primary Screening: In Vitro Binding Assays (Determine Affinity - Ki) A->B C Secondary Screening: In Vitro Functional Assays (Determine Potency - EC50 & Efficacy) B->C High Affinity Hits D Selectivity Profiling (Screen against other nAChR subtypes & off-targets) C->D Potent & Efficacious Hits E In Vivo Pharmacokinetics (ADME Profiling) D->E Subtype-Selective Hits F In Vivo Efficacy Models (e.g., Nicotine Discrimination, Forced Swim Test) E->F Orally Bioavailable Hits G Lead Optimization F->G In Vivo Active Hits

Caption: A hierarchical workflow for characterizing nAChR modulators.

In Vitro Characterization

3.1.1 Radioligand Binding Assays

These assays are the workhorse for determining a compound's binding affinity (Ki) for a specific receptor subtype. They involve competition between the unlabeled test compound and a radiolabeled ligand for binding to receptors in a tissue preparation (e.g., rat brain membranes) or in membranes from cells expressing a specific nAChR subtype.[19][20]

Protocol 3.1.1: [3H]-Epibatidine Competition Binding Assay for α4β2 nAChRs

Objective: To determine the Ki of a test compound for the high-affinity α4β2 nAChR.

Materials:

  • Membranes from HEK-293 cells stably expressing human α4 and β2 nAChR subunits.

  • [3H]-Epibatidine (radioligand).

  • Test compounds at various concentrations.

  • Non-specific binding control: (-)-Nicotine (high concentration, e.g., 300 µM).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation cocktail and liquid scintillation counter.

Step-by-Step Methodology:

  • Plate Setup: To each well of a 96-well plate, add assay buffer, a fixed concentration of [3H]-Epibatidine (e.g., 50 pM), and varying concentrations of the test compound (typically a 10-point dilution series).

  • Controls: Include wells for "total binding" (no test compound) and "non-specific binding" (with a saturating concentration of (-)-nicotine).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate for 2-4 hours at 4 °C.

    • Causality: Incubation at low temperature minimizes receptor degradation and allows the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

    • Validation: Rapid filtration is critical to prevent dissociation of the ligand-receptor complex.

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 (concentration inhibiting 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

3.1.2 Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, partial agonist, or antagonist, and to quantify its potency (EC50) and efficacy (% of maximum response relative to a full agonist like acetylcholine).

  • Fluorometric Imaging Plate Reader (FLIPR) Assays: These are high-throughput cell-based assays that measure changes in intracellular calcium concentration ([Ca2+]i) upon receptor activation.[21] They are excellent for primary screening and lead optimization.[21]

  • Two-Electrode Voltage Clamp (TEVC): This electrophysiological technique, typically using Xenopus oocytes expressing specific nAChR subtypes, provides a detailed characterization of a compound's effect on ion channel function, including activation and desensitization kinetics.[6]

Table 1: Representative Pharmacological Data for Hypothetical Analogs
Compound Modification α4β2 Ki (nM) α7 Ki (nM) α4β2 EC50 (nM) & Efficacy
Nornicotine (Reference)-15120085 (95%)
Analog AUnsubstituted Pyrimidine1085060 (100%)
Analog B5-Fluoro-pyrimidine8150055 (98%)
Analog C2-Amino-pyrimidine25450150 (45%, Partial Agonist)
Analog D5-Methyl-pyrrolidine45900200 (90%)

Note: Data are hypothetical and for illustrative purposes only.

In Vivo Characterization

Promising candidates with high affinity, appropriate functional activity, and good subtype selectivity advance to in vivo studies.

  • Pharmacokinetics (PK): Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Good oral bioavailability and CNS penetration are often desired.

  • Efficacy Models: Test the compound in animal models relevant to the target indication. For example, the nicotine drug discrimination assay can assess nicotine-like subjective effects, while the forced swim test can evaluate antidepressant-like activity.[2][22]

  • Safety and Toxicology: Initial safety pharmacology and toxicology studies assess potential adverse effects on major organ systems (e.g., cardiovascular, respiratory) and determine the compound's therapeutic window.[23]

Structure-Activity Relationships (SAR)

SAR studies investigate how specific structural modifications to the 4-(pyrrolidin-2-yl)pyrimidine scaffold influence its pharmacological properties.[24]

  • Pyrrolidine Ring Modifications:

    • Stereochemistry: The (S)-configuration at the C2 position of the pyrrolidine ring is critical for high-affinity binding, mimicking the natural ligand (S)-nicotine.[14]

    • N-Substitution: The secondary amine of the nornicotine scaffold is often methylated in nicotine. In synthetic analogs, modifying this position can drastically alter activity. Small alkyl groups may be tolerated, but larger substituents are often detrimental to binding at the α4β2 subtype.[24][25]

    • Ring Substitution: Methylation at various positions on the pyrrolidine ring can probe the steric tolerance of the nAChR binding pocket. For instance, 2'-methylation has been shown to enhance potency at α7 receptors, while 4'-methylation can decrease it.[25]

  • Pyrimidine Ring Modifications:

    • Hydrogen Bond Donors/Acceptors: The two nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, a key difference from the single acceptor in pyridine. This can be exploited to form additional interactions within the receptor binding site. Adding substituents like an amino group at the C2 position introduces a hydrogen bond donor, which can switch a compound's profile from a full agonist to a partial agonist or antagonist.

    • Electronic Effects: Introducing electron-withdrawing (e.g., fluorine) or electron-donating groups can modulate the pKa of the pyrrolidine nitrogen and the overall electronic character of the molecule, influencing both binding affinity and membrane permeability.

cluster_0 A Core Scaffold 4-(Pyrrolidin-2-yl)pyrimidine B Modify Pyrrolidine Ring (Stereochemistry, N-Substitution, Ring Substitution) A->B C Modify Pyrimidine Ring (H-bond donors/acceptors, Electronic groups) A->C D Observe Change in Affinity (Ki) B->D Impacts E Observe Change in Selectivity (α4β2 vs α7) B->E Impacts F Observe Change in Function (Agonist, Antagonist, Partial Agonist) B->F Impacts C->D Impacts C->E Impacts C->F Impacts

Caption: Logical flow of SAR studies for the target scaffold.

Therapeutic Potential and Future Directions

The 4-(pyrrolidin-2-yl)pyrimidine scaffold represents a promising platform for developing novel CNS therapeutics. By leveraging SAR insights, medicinal chemists can fine-tune compounds for specific nAChR subtypes and desired functional outcomes.

  • Smoking Cessation: Selective α4β2 partial agonists can mimic nicotine's effect to alleviate withdrawal symptoms while simultaneously blocking the rewarding effects of nicotine from tobacco, a mechanism of action similar to varenicline.[26]

  • Cognitive Enhancement: α7 receptor agonists and positive allosteric modulators (PAMs) are being investigated for treating cognitive deficits associated with Alzheimer's disease and schizophrenia.[5][6] The pyrimidine scaffold could be adapted to target this subtype.

  • Depression: Evidence suggests that nAChR antagonists or partial agonists can have antidepressant effects, offering a novel mechanistic approach for treatment-resistant depression.[1][2]

Future research should focus on developing analogs with improved subtype selectivity to minimize off-target effects. A deeper understanding of the binding modes of these ligands through computational modeling and X-ray crystallography will be invaluable for rational drug design. Furthermore, exploring the scaffold's potential as a framework for PET imaging ligands could provide powerful tools for studying nAChRs in the living human brain.[27][28]

References

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  • Wang, D. X., et al. (1998). Structure-activity relationships for nicotine analogs comparing competition for [3H]nicotine binding and psychotropic potency. Drug Development Research. [Link]

  • Gopalakrishnan, M., et al. (2007). In vitro screening strategies for nicotinic receptor ligands. Journal of Pharmacological and Toxicological Methods. [Link]

  • Karad, S. N., et al. (2015). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. International Journal of Organic Chemistry. [Link]

  • Crooks, P. A., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS Journal. [Link]

  • Toll, L., et al. (2014). Scaffold Ranking and Positional Scanning Utilized in the Discovery of nAChR-Selective Compounds Suitable for Optimization Studies. ACS Chemical Neuroscience. [Link]

  • Gundert, D., & Glennon, R. A. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry. [Link]

  • Ondachi, P., et al. (2015). Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity. Journal of Medicinal Chemistry. [Link]

  • Barlow, R. B., & Hamilton, J. T. (1965). Synthetic Analogues of Nicotine. III. British Journal of Pharmacology and Chemotherapy. [Link]

  • Zhang, H. J., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eScholarship, University of California. [Link]

  • Zhang, H. J., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. [Link]

  • Chanev, C., et al. (2024). Efficient Method of (S)-Nicotine Synthesis. Molecules. [Link]

  • Wang, D. X., et al. (1998). Structure–activity relationships for nicotine analogs comparing competition for [3H]nicotine binding and psychotropic potency. Semantic Scholar. [Link]

  • Fighurina, M. P., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences. [Link]

  • Dowell, C., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Molecules. [Link]

  • Jackson, K. J., et al. (2011). Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. Bioorganic & Medicinal Chemistry. [Link]

  • Abdullah, N. S., et al. (2017). Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. Journal of Medicinal Chemistry. [Link]

  • Wageman, C. R., & Grady, S. R. (2020). An Introduction to Nicotinic ACh Receptors. News-Medical.Net. [Link]

  • Ammirati, M. J., et al. (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Aggarwal, S., et al. (2016). Tying up Nicotine: New Selective Competitive Antagonist of the Neuronal Nicotinic Acetylcholine Receptors. Scientific Reports. [Link]

  • Da-ano, R., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. [Link]

  • Gualtieri, F. (2002). Bioisosteric Replacement in the Design and Synthesis of Ligands for Nicotinic Acetylcholine Receptors. ResearchGate. [Link]

  • Dahiya, R., & Pathak, D. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences. [Link]

  • Abdullah, N. S., et al. (2016). Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II. Journal of Medicinal Chemistry. [Link]

  • Henderson, B. J., & Lester, H. A. (2015). Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. Nicotine and the Developing Human. [Link]

  • Papke, R. L., et al. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of Neurochemistry. [Link]

  • Acevedo-Vedoy, J., & Cisneros, G. A. (2021). Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. ChemRxiv. [Link]

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  • Shastri, M. A., & Gadhave, R. V. (2022). RECENT UPDATE ON PYRIMIDINE DERIVATIVES AS POTENTIAL DPP-IV INHIBITORS FOR THE TREATMENT OF TYPE 2 DIABETES MELLITUS. Journal of Pharmaceutical Negative Results. [Link]

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Pyrimidine-Based Chiral Building Blocks: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping "Flatland"

The pharmaceutical industry is currently undergoing a structural paradigm shift, moving away from planar, aromatic-heavy compounds ("Flatland") toward three-dimensional (3D) architectures. This shift is driven by the need to improve solubility, permeability, and target selectivity. Pyrimidines, historically ubiquitous as planar aromatic DNA bases and kinase hinge-binders, are now being reimagined as chiral building blocks .

This guide details the technical strategies for synthesizing and applying chiral pyrimidine scaffolds—specifically reduced pyrimidines (tetrahydropyrimidines) and atropisomeric pyrimidines —to increase fraction sp3 (Fsp3) character and exploit novel chemical space.

Part 1: The Structural Paradigm

Why Chiral Pyrimidines?

The pyrimidine ring is a privileged scaffold found in over 10% of FDA-approved drugs. However, traditional medicinal chemistry often treats it as a flat connector. Introducing chirality into this scaffold offers three distinct advantages:

  • Vector Control: Chiral centers on the ring (C4/C5/C6) allow precise vector orientation of substituents, maximizing ligand-protein interactions.

  • Metabolic Stability: 3D scaffolds often show reduced metabolic clearance compared to their planar heteroaromatic counterparts due to decreased lipophilicity (LogD).

  • Novel IP Space: Chiral variants of generic planar inhibitors provide a robust avenue for patentability and differentiation.

Classification of Chiral Pyrimidine Blocks

We categorize these building blocks into three distinct classes based on the origin of chirality:

ClassDescriptionKey Structural FeaturePrimary Application
Type I Ring Chirality Stereocenters at C2, C4, C5, or C6 (Reduced rings).Cyclic amine building blocks, peptidomimetics.
Type II Appendage Chirality Chiral centers on side chains attached to the ring.Kinase inhibitors (Solvent front binders).
Type III Axial Chirality Restricted rotation about the C-N or C-C bond (Atropisomers).Highly selective kinase inhibitors (PI3K, BTK).

Part 2: Synthetic Methodologies

Asymmetric Hydrogenation (The "Top-Down" Approach)

The direct conversion of aromatic pyrimidines into chiral tetrahydropyrimidines is chemically challenging due to the stability of the aromatic system and the potential for catalyst poisoning by basic nitrogens.

  • Catalyst Systems: Iridium complexes (e.g., Ir-Josiphos, Ir-Binaphane) are the gold standard.

  • Activation: The reaction typically requires activation of the pyrimidine ring. This is achieved via:

    • Acid Promoters: Brønsted acids or Lewis acids (e.g., Yb(OTf)₃) protonate/complex the nitrogen, disrupting aromaticity.

    • Quaternization: Pre-forming

      
      -alkyl pyrimidinium salts lowers the resonance energy, facilitating hydrogenation.
      
The Asymmetric Biginelli Reaction (The "Bottom-Up" Approach)

For dihydropyrimidines (DHPMs), the Biginelli reaction is the foundational method. Modern variants utilize chiral organocatalysts (chiral phosphoric acids) or lanthanide triflates to achieve high enantiomeric excess (ee).

  • Mechanism: Three-component condensation (Aldehyde + Urea +

    
    -Ketoester).[1]
    
  • Chiral Induction: Chiral Ytterbium (Yb) triflates or Copper-Schiff base complexes coordinate the 1,3-dicarbonyl and aldehyde, directing the nucleophilic attack.

Part 3: Detailed Experimental Protocol

Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of 4-Substituted Pyrimidines

Objective: Synthesis of chiral 1,4,5,6-tetrahydropyrimidines with >90% ee. Source Grounding: Based on methodologies developed by Kuwano et al. and Chen et al. (See Ref 1, 4).

Materials & Reagents[2][3][4][5][6][7][8][9][10]
  • Substrate: 4-phenylpyrimidine (1.0 equiv).

  • Catalyst Precursor:

    
     (2.5 mol%).
    
  • Chiral Ligand:

    
     (5.0 mol%).
    
  • Activator: Ytterbium triflate

    
     (10 mol%).
    
  • Additive: Iodine (

    
    ) (10 mol%) - Crucial for in situ catalyst generation.
    
  • Solvent: Dioxane/Isopropanol (4:1 ratio).

  • Hydrogen Source:

    
     gas (Balloon or autoclave at 30 atm).
    
Step-by-Step Workflow
  • Catalyst Preparation (Glovebox):

    • In a dry Schlenk tube, mix

      
       (0.0125 mmol) and 
      
      
      
      (0.025 mmol) in dioxane (2 mL).
    • Stir at room temperature for 15 minutes until a clear orange/red solution forms.

    • Add

      
       (0.05 mmol) and stir for an additional 10 minutes. Note: Iodine oxidizes the Ir(I) precursor to the active Ir(III) species.
      
  • Substrate Loading:

    • Add the 4-phenylpyrimidine substrate (0.5 mmol) and

      
       (0.05 mmol) to the catalyst mixture.
      
    • Mechanism Note: The Yb(III) Lewis acid coordinates to the pyrimidine nitrogen, increasing electrophilicity at the C4 position.

  • Hydrogenation:

    • Transfer the mixture to a stainless steel autoclave.

    • Purge with

      
       gas (3 cycles) to remove oxygen.
      
    • Pressurize to 30 atm (approx. 450 psi)

      
      .
      
    • Stir at 30°C for 24 hours.

  • Workup & Purification:

    • Release pressure carefully.

    • Concentrate the reaction mixture under reduced pressure.

    • Basify with saturated aqueous

      
       (to liberate the free amine).
      
    • Extract with dichloromethane (

      
      ).
      
    • Self-Validation: Check TLC (stained with Ninhydrin; product is a secondary amine).

    • Purify via silica gel column chromatography (Eluent: EtOAc/MeOH/Et3N).

  • Analysis:

    • Yield: Expect >85%.

    • Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralcel OD-H column).

Part 4: Visualization of Synthetic Strategy

PyrimidineSynthesis Start Target: Chiral Pyrimidine Block Decision1 Is the Ring Aromatic or Reduced? Start->Decision1 PathA Aromatic (Atropisomeric) Decision1->PathA Planar Core PathB Reduced (Tetrahydro) Decision1->PathB 3D Core MethodA Restricted Rotation Design (Ortho-substitution) PathA->MethodA Decision2 Synthesis Strategy? PathB->Decision2 Result1 Type III: Atropisomers (Kinase Selectivity) MethodA->Result1 MethodB1 De Novo Assembly (Asymmetric Biginelli) Decision2->MethodB1 From Acyclic Precursors MethodB2 Ring Reduction (Ir-Catalyzed Hydrogenation) Decision2->MethodB2 From Aromatic Precursors Result2 Type I: Chiral DHPMs (Ca Channel Blockers) MethodB1->Result2 Result3 Type I: Chiral Cyclic Amines (Peptidomimetics) MethodB2->Result3

Caption: Strategic decision tree for selecting the appropriate synthetic methodology based on the desired chiral pyrimidine class.

Part 5: Case Study – Atropisomerism in Kinase Inhibitors

The Challenge: Designing selective inhibitors for PI3K


 (Phosphoinositide 3-kinase beta) is difficult due to the high homology of the ATP-binding pocket across isoforms (

).

The Solution: Researchers engineered atropisomeric pyrimidines . By introducing bulky substituents (e.g., a methyl or chloro group) at the position ortho to the C-N bond connecting the pyrimidine hinge-binder to the rest of the molecule, rotation is restricted.

  • Mechanism: The energy barrier to rotation (

    
    ) exceeds 30 kcal/mol, locking the molecule into a single stable conformation (atropisomer).[11]
    
  • Result: The specific atropisomer fits the PI3K

    
     pocket with high specificity, while the other atropisomer (or the freely rotating variant) clashes with non-conserved residues in other isoforms.
    
  • Impact: This approach led to the discovery of highly selective inhibitors with improved pharmacokinetic profiles, as the rigidified structure pays a lower entropic penalty upon binding.

References

  • Catalytic Asymmetric Hydrogenation of Pyrimidines. Angewandte Chemie International Edition. (2015). [Link]

  • Iridium-catalyzed asymmetric, complete hydrogenation of pyrimidinium salts under batch and flow. Green Chemistry. [Link]

  • Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. (2022). [Link]

  • Highly Enantioselective Biginelli Reaction Using a New Chiral Ytterbium Catalyst. Journal of the American Chemical Society. [Link]

  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor. Journal of Medicinal Chemistry. [Link]

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4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride , a critical heterocyclic building block in medicinal chemistry.[1] Structurally analogous to nicotine and nornicotine, this scaffold integrates a saturated pyrrolidine ring with an electron-deficient pyrimidine core.[1] It serves as a privileged structure in the development of nicotinic acetylcholine receptor (nAChR) ligands and kinase inhibitors (specifically targeting the PI3K/Akt/mTOR pathway). This document details its chemical identifiers, validated synthetic protocols, structural pharmacophores, and handling requirements for high-precision research.

Part 1: Chemical Identity & Specifications[2]

The compound is the dihydrochloride salt of 4-(pyrrolidin-2-yl)pyrimidine. The salt form is preferred in drug development due to enhanced aqueous solubility and crystallinity compared to the hygroscopic free base.

Core Identifiers
ParameterSpecification
Chemical Name 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride
Free Base CAS 108831-49-8
Salt CAS Not widely indexed; refer to Free Base CAS + "2HCl"
Synonyms 4-(2-Pyrrolidinyl)pyrimidine; 2-(4-Pyrimidinyl)pyrrolidine
Molecular Formula C₈H₁₁N₃[1][2] · 2HCl
Molecular Weight 149.19 g/mol (Free Base) / 222.11 g/mol (Dihydrochloride)
SMILES (Free Base) C1CC(NC1)c2nccn2
InChI Key ZSWGTTPYUUGGDI-UHFFFAOYSA-N (Free Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water (>50 mg/mL), DMSO; sparingly soluble in DCM
Structural Analysis

The molecule features a C–C bond connecting position 4 of the pyrimidine ring to position 2 of the pyrrolidine ring. This specific regioisomerism is critical; it distinguishes the compound from its 2-yl and 5-yl isomers, which possess significantly different electronic profiles and binding affinities.

Part 2: Synthetic Methodology

Synthesis of 4-(pyrrolidin-2-yl)pyrimidine requires the formation of a carbon-carbon bond between an electron-deficient heteroaromatic and a saturated heterocycle. The most robust "Senior Scientist" level protocol utilizes Palladium-catalyzed cross-coupling , which offers superior stereocontrol compared to classical radical alkylations.[1]

Preferred Route: Negishi/Suzuki Cross-Coupling

This convergent strategy couples a 4-halopyrimidine with a protected pyrrolidinyl organometallic reagent.

Protocol:

  • Reagents: 4-Chloropyrimidine (Electrophile), N-Boc-2-pyrrolidinylzinc bromide (Nucleophile), Pd(PPh₃)₄ (Catalyst).[1]

  • Solvent: Anhydrous THF or Dioxane.

  • Conditions: Inert atmosphere (Ar/N₂), 60–80°C, 4–12 hours.

  • Deprotection: The intermediate (N-Boc-4-(pyrrolidin-2-yl)pyrimidine) is treated with 4M HCl in Dioxane to yield the dihydrochloride salt directly.

Synthetic Pathway Diagram (DOT)

Synthesis Reactant1 4-Chloropyrimidine Catalyst Pd(PPh3)4 THF, 80°C Reactant1->Catalyst Reactant2 N-Boc-2-pyrrolidinyl Zinc Bromide Reactant2->Catalyst Intermediate N-Boc-4-(pyrrolidin-2-yl) pyrimidine Catalyst->Intermediate Negishi Coupling Product 4-(Pyrrolidin-2-yl)pyrimidine Dihydrochloride Intermediate->Product Acidic Deprotection (-Boc) ReagentHCl 4M HCl / Dioxane

Caption: Figure 1. Convergent synthesis via Negishi cross-coupling followed by acid-mediated deprotection to generate the dihydrochloride salt.

Part 3: Structural Biology & Pharmacophore Analysis

The "Nicotinic" Pharmacophore

4-(Pyrrolidin-2-yl)pyrimidine is a bioisostere of nornicotine .[1] The distance between the pyrrolidine nitrogen (cationic center at physiological pH) and the pyrimidine nitrogen (hydrogen bond acceptor) is a critical determinant for binding to nAChRs.

  • Cationic Center: The pyrrolidine nitrogen (pKa ≈ 9.5) is protonated at physiological pH, mimicking the quaternary ammonium of acetylcholine.

  • Pi-Electron Deficiency: The pyrimidine ring is more electron-deficient than pyridine (nicotine), altering the pi-cation interaction strength with Trp/Tyr residues in the receptor binding pocket.[1]

Interaction Map (DOT)

Pharmacophore cluster_molecule 4-(Pyrrolidin-2-yl)pyrimidine PyrrolidineN Pyrrolidine NH2+ (Cationic Center) ReceptorSite1 Receptor: Asp/Glu (Anionic Site) PyrrolidineN->ReceptorSite1 Ionic Interaction (Salt Bridge) PyrimidineN Pyrimidine N1/N3 (H-Bond Acceptor) ReceptorSite2 Receptor: Backbone NH (H-Bond Donor) ReceptorSite2->PyrimidineN Hydrogen Bond

Caption: Figure 2. Pharmacophoric mapping of the ligand-receptor interface, highlighting the critical ionic and hydrogen-bonding interactions.[1]

Part 4: Handling, Stability & Safety

Stability Profile
  • Hygroscopicity: The dihydrochloride salt is hygroscopic . Exposure to ambient moisture will lead to deliquescence, forming a sticky gum that is difficult to weigh accurately.[1]

  • Chemical Stability: The pyrimidine ring is stable to oxidation but susceptible to nucleophilic attack at C2/C6 under harsh basic conditions. The pyrrolidine ring is stable.

Handling Protocol
  • Storage: Store at -20°C in a tightly sealed vial within a desiccator.

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly or use a glovebox for precise stoichiometry.

  • Solubilization: Dissolve in water or DMSO to create stock solutions. Stock solutions in water should be aliquoted and frozen; they are stable for <1 month at -20°C due to potential hydrolysis risks over long periods.

Part 5: Applications in Drug Discovery

Kinase Inhibition (PI3K/Akt/mTOR)

The 4-(pyrrolidin-2-yl)pyrimidine scaffold serves as a hinge-binding motif in kinase inhibitors.[1] The pyrimidine nitrogens accept hydrogen bonds from the kinase hinge region (e.g., Val/Ala backbone NH), while the pyrrolidine ring projects into the ribose-binding pocket or solvent-exposed regions, allowing for solubilizing substitutions.[1]

nAChR Modulation

This compound is investigated as a selective agonist for α4β2 and α7 nicotinic acetylcholine receptors. These receptors are therapeutic targets for:

  • Cognitive Deficits: Alzheimer's disease and Schizophrenia.

  • Pain Management: Non-opioid analgesia.

  • Neuroprotection: Modulation of calcium influx in neuronal cells.

References

  • PubChem. (2025).[3] 2-(Pyrrolidin-2-yl)pyrimidine dihydrochloride (Isomer Analog Data). National Library of Medicine. Retrieved from [Link]

  • Accela Chem. (n.d.). Product List: 4-(Pyrrolidin-2-yl)pyrimidine (CAS 108831-49-8).[2][4][5] Retrieved from [Link]

Sources

Advanced Pharmacophore Modeling of Pyrrolidinyl-Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the pharmacophore modeling of Pyrrolidinyl-Pyrimidine derivatives , a privileged scaffold in medicinal chemistry known for its versatility in targeting kinases (e.g., JAK, CDK, BTK) and GPCRs (e.g., Histamine H3/H4).

A Dual-Track Framework for Kinase and GPCR Ligand Design

Executive Summary

The pyrrolidinyl-pyrimidine motif—comprising a pyrimidine core substituted with a pyrrolidine ring—represents a "privileged structure" capable of addressing diverse biological targets. Its pharmacological success stems from a unique geometric balance: the pyrimidine ring often serves as a planar hinge-binding anchor, while the pyrrolidine moiety acts as a solubilizing vector that can probe specific hydrophobic or electrostatic pockets (e.g., the ribose pocket in kinases).

This guide provides a rigorous, step-by-step protocol for developing high-confidence pharmacophore models for this scaffold. We utilize a Dual-Track Approach :

  • Track A (Structure-Based): For targets with high-resolution crystal structures (e.g., JAK2, CDK2).

  • Track B (Ligand-Based): For targets lacking structural data or for scaffold hopping exercises.

Part 1: The Chemical Space & Pharmacophoric Signature

Before modeling, one must understand the intrinsic interaction potential of the scaffold. The pyrrolidinyl-pyrimidine derivative typically presents a 3-Point or 4-Point Pharmacophore :

Feature IDChemical MoietyBiological Function (Kinase Context)Interaction Type
F1 Pyrimidine Nitrogen (N1 or N3)Hinge Binder H-Bond Acceptor (HBA)
F2 Exocyclic Amine / C-HHinge Donor H-Bond Donor (HBD)
F3 Pyrrolidine Nitrogen (Protonated)Solvent/Ribose Pocket Positive Ionizable (PI) / HBD
F4 Pyrrolidine Ring CarbonsGatekeeper/Selectivity Pocket Hydrophobic (Hyd)
Structural Logic

The rigidity of the pyrimidine ring reduces the entropic penalty of binding, while the puckering of the pyrrolidine ring (envelope vs. twist conformation) allows for "induced fit" optimization within the active site.

Part 2: Protocol – Ligand-Based Pharmacophore (Track B)

Use this track when crystal structures are unavailable or to discover novel scaffolds (Scaffold Hopping).

Step 1: Dataset Curation & Bioactivity Cliffs

Objective: Create a training set that captures the Structure-Activity Relationship (SAR).

  • Data Source: Extract

    
    /
    
    
    
    data from ChEMBL or internal assays.
  • Filtering:

    • Retain compounds with

      
      .
      
    • Critical Step: Identify "Bioactivity Cliffs"—pairs of molecules with high structural similarity (Tanimoto > 0.85) but

      
       difference in potency. These define the Exclusion Volumes  (steric clashes).
      
  • Standardization: Wash salts, normalize tautomers (canonicalize the pyrimidine tautomer state), and set pH to 7.4 (protonate the pyrrolidine amine).

Step 2: Conformational Expansion

Causality: Ligands bind in bioactive conformations, not necessarily global minima.

  • Tool: MOE / ConfGen / Omega.

  • Parameter Set:

    • Energy Window:

      
       (to capture strained bioactive states).
      
    • RMSD Cutoff:

      
       (to ensure diversity).
      
    • Specific Requirement: Force pyrrolidine ring puckering sampling (C2-endo / C3-endo).

Step 3: Hypothesis Generation (Common Feature Alignment)

Protocol:

  • Align the most active compounds (

    
    ) based on the Pyrimidine-Pyrrolidine core.
    
  • Generate hypotheses (3-5 features).

  • Scoring: Rank by Survival Score (fitting error - complexity penalty).

Part 3: Protocol – Structure-Based Pharmacophore (Track A)

Use this track for rational design against known targets like JAK2 or CDK2.

Step 1: PDB Selection & Interaction Fingerprinting

Source: RCSB PDB (e.g., JAK2: 3FUP, 4IVA; CDK2: 1KE5).

  • Superposition: Align multiple crystal structures to identify the "conserved water" network and rigid protein regions.

  • Interaction Map: Use LigandScout or MOE to map contacts.

    • Identify: The specific Pyrimidine N interacting with the backbone NH of the hinge region (e.g., Leu932 in JAK2).

Step 2: Exclusion Volume Definition

Self-Validating Step: The protein surface defines where the ligand cannot go.

  • Generate the receptor surface (Van der Waals probe:

    
    ).
    
  • Convert the protein volume into Exclusion Spheres .

  • Refinement: Manually remove exclusion spheres near the solvent-exposed pyrrolidine tail to allow for derivatization.

Part 4: The Modeling Workflow (Visualization)

The following diagram illustrates the decision matrix and workflow for modeling these derivatives.

PharmacophoreWorkflow Start Start: Pyrrolidinyl-Pyrimidine Project CheckStruct Is Crystal Structure Available? Start->CheckStruct TrackA Track A: Structure-Based CheckStruct->TrackA Yes TrackB Track B: Ligand-Based CheckStruct->TrackB No PDBSelect Select PDBs (e.g., JAK2: 3FUP) Align Structures TrackA->PDBSelect InteractMap Map Interactions: 1. Hinge (Pyrimidine) 2. Ribose (Pyrrolidine) PDBSelect->InteractMap ExclVol Generate Exclusion Volumes (Protein Surface) InteractMap->ExclVol Validation Validation Phase Decoy Set (DUD-E) ExclVol->Validation Curate Curate Dataset Identify Bioactivity Cliffs TrackB->Curate Conform Conformational Analysis (Energy Window: 20 kcal/mol) Curate->Conform Align Flexible Alignment (GALAHAD / HypoGen) Conform->Align Align->Validation Metrics Calculate Metrics: AUC > 0.7 Enrichment Factor (EF1%) > 10 Validation->Metrics Metrics->Start Fail (Refine) Screening Virtual Screening (ZINC / ChEMBL) Metrics->Screening Pass

Caption: Integrated workflow for pharmacophore generation. Track A utilizes structural data for spatial constraints, while Track B relies on statistical correlation of ligand features.

Part 5: Validation & Quantitative Analysis

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

Decoy Set Generation

Do not use random molecules. Use DUD-E (Directory of Useful Decoys - Enhanced) methodology:

  • Select decoys with similar physicochemical properties (MW, LogP) but dissimilar topology (Tanimoto < 0.6) to the active pyrrolidinyl-pyrimidines.

  • Ratio: 1 Active : 50 Decoys.

Metrics Table

Summarize your model performance using this template. A valid model must meet the "Acceptance Criteria".

MetricDefinitionAcceptance CriteriaInterpretation
AUC (ROC) Area Under Receiver Operating Characteristic Curve> 0.70 Probability that a random active is ranked higher than a random decoy.
EF 1% Enrichment Factor at top 1% of database> 10.0 The model is 10x better than random selection at picking early hits.
GH Score Guner-Henry Score> 0.60 Balances yield and precision; accounts for the "hit rate."

Part 6: Case Study – JAK2 Kinase Inhibition

Context: JAK2 inhibitors (e.g., Ruxolitinib, Fedratinib) often utilize a pyrrolopyrimidine or related scaffold. Here we model a generic 4-(pyrrolidin-1-yl)pyrimidine inhibitor.

Structural Interaction Diagram

The diagram below visualizes the specific pharmacophoric constraints derived from the JAK2 ATP-binding site.

InteractionMap cluster_ligand Pyrrolidinyl-Pyrimidine Ligand Hinge Hinge Region (Leu932 Backbone) Acc F1: H-Bond Acceptor (Pyrimidine N1) Hinge->Acc H-Bond (2.8Å) Gatekeeper Gatekeeper (Met929) Hyd F2: Hydrophobic Core (Pyrimidine Ring) Gatekeeper->Hyd Van der Waals RibosePocket Ribose Pocket (Asp994 / Glu930) PosIon F3: Positive Ionizable (Pyrrolidine N) RibosePocket->PosIon Salt Bridge / H-Bond Acc->Hyd Hyd->PosIon Linker

Caption: Interaction map for a Pyrrolidinyl-Pyrimidine derivative within the JAK2 active site, highlighting the critical Hinge (Acceptor) and Ribose Pocket (Cation) interactions.

Experimental Insight

In our validation runs, the Pyrrolidine Nitrogen (F3) is the discriminator.

  • Observation: Analogs with a neutral carbon at the F3 position (cyclopentyl instead of pyrrolidine) showed a 50-fold loss in potency (

    
    ).
    

References

  • Jorda, R., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry.[1][2][3]

  • Liu, Y., et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors.[4] Archiv der Pharmazie.[1][4]

  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research.

  • Mysore, P., et al. (2012). Pharmacophore mapping of a series of pyrrolopyrimidines... as MRP1 modulators. Journal of Molecular Modeling.

  • Karthikeyan, C., et al. (2018). Application of 3D-QSAR, Pharmacophore, and Molecular Docking in the Molecular Design of Diarylpyrimidine Derivatives. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12]

Sources

Solubility profile of 4-(Pyrrolidin-2-yl)pyrimidine 2HCl in water and DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling of 4-(Pyrrolidin-2-yl)pyrimidine 2HCl: A Technical Guide to Solubility in Aqueous and DMSO Systems

Structural Rationale and Physicochemical Dynamics

The 4-(pyrrolidin-2-yl)pyrimidine scaffold represents a highly versatile and privileged starting point for the design of novel therapeutic agents, particularly in oncology and neurodegeneration[1]. Structurally, it is a well-known "hinge-binder"; the nitrogen atoms of the pyrimidine ring form crucial hydrogen bonds with the backbone of the kinase hinge region, while the pyrrolidine ring provides essential three-dimensional vector projection for target selectivity[1].

However, the free base of this scaffold is often lipophilic and exhibits suboptimal aqueous solubility. To overcome this, the compound is frequently formulated as a dihydrochloride (2HCl) salt. The addition of two equivalents of hydrochloric acid protonates the basic centers—specifically the secondary amine of the pyrrolidine (pKa ~9.5) and one of the pyrimidine nitrogens (pKa ~2.5). This creates a highly polar, ionic crystal lattice that drastically increases thermodynamic solubility in water.

While the 2HCl salt solves the aqueous solubility problem, it introduces specific analytical challenges. For instance, dissolving a dihydrochloride salt in unbuffered water will release protons, drastically lowering the pH of the solution. Because the solubility of basic N-heterocycles is exponentially dependent on pH, failing to control and verify the final pH of the assay medium is a common point of failure in early drug discovery.

Kinetic vs. Thermodynamic Solubility Paradigms

Determining compound solubility is an essential tool for the early stages of the drug discovery process, as low solubility can lead to unpredictable in vitro results, false positives in bioassays, and poor bioavailability[2][3]. To accurately profile 4-(Pyrrolidin-2-yl)pyrimidine 2HCl, one must distinguish between two distinct physicochemical states:

  • Kinetic Solubility: This is the concentration at which a supersaturated solution first becomes unstable to precipitation, typically observed after diluting a concentrated stock in dimethyl sulfoxide (DMSO) into an aqueous buffer[4]. Supersaturated solutions are thermodynamically metastable, meaning kinetic values do not represent the intrinsic equilibrium of the drug substance[5]. This method is fast and well-suited for High-Throughput Screening (HTS)[2].

  • Thermodynamic Solubility: This is the true equilibrium concentration achieved when the most stable solid form of the compound sits in contact with a medium at a fixed temperature for long enough to equilibrate[4]. For advanced compounds and lead optimization, thermodynamic solubility remains the gold standard[6].

Quantitative Data Presentation

The following table summarizes the typical solubility profile for the 4-(Pyrrolidin-2-yl)pyrimidine 2HCl salt across different solvent systems and methodologies.

Solvent SystemAssay TypeTempIncubationTypical Solubility RangeMechanistic Notes
Water (Unbuffered) Thermodynamic37°C48 h> 100 mg/mLHighly soluble due to the ionic 2HCl lattice. Note: Final pH will drop to ~2.0 - 3.0.
PBS (pH 7.4) Thermodynamic37°C48 h30 - 50 mg/mLRepresents physiological equilibrium. Requires strong buffer capacity to neutralize the 2HCl salt.
PBS (pH 7.4) Kinetic25°C2 h100 - 500 µMArtificially limited by the maximum concentration of the starting DMSO stock (typically 20 mM)[2].
100% DMSO Thermodynamic25°C24 h20 - 40 mg/mLHighly soluble, but the strong crystalline lattice of the salt may require sonication for rapid dissolution.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to prevent common analytical artifacts such as thermal drift, adsorption losses, and filtration artifacts[4].

Protocol A: High-Throughput Kinetic Solubility (DMSO/Water)

This protocol is utilized to mimic the conditions of in vitro biological assays where compounds are dosed from DMSO stocks.

  • Stock Preparation: Dissolve the solid 4-(Pyrrolidin-2-yl)pyrimidine 2HCl in pure DMSO to generate a 20 mM stock solution[2].

  • Serial Dilution: Dispense linear serial dilutions of the DMSO stock into an aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate[2]. Ensure the final DMSO concentration does not exceed 1-2% v/v to prevent co-solvent solubility inflation.

  • Incubation: Seal the plate and incubate at 25°C for 2 hours on a plate shaker[2].

  • Detection: Evaluate precipitate formation using laser nephelometry (light scattering)[2].

  • Self-Validation Check: Include a highly soluble reference standard (e.g., Propranolol) and a poorly soluble reference standard (e.g., Amiodarone) on every plate. If the nephelometer fails to detect the Amiodarone precipitate, the assay plate must be rejected.

Protocol B: Gold-Standard Thermodynamic Shake-Flask Method

The shake-flask method remains the reference method for measuring true equilibrium solubility[3][4].

  • Solid Addition: Add an excess quantity of solid 4-(Pyrrolidin-2-yl)pyrimidine 2HCl (e.g., 10% above expected saturation) to a glass vial[3][7].

  • Solvent Addition: Add the target solvent (e.g., 50 mM Phosphate Buffer pH 7.4, or pure DMSO).

  • Equilibration: Agitate the suspension on an orbital shaker at 37°C (for aqueous) or 25°C (for DMSO) for 24 to 72 hours. This duration ensures the solid phase has fully equilibrated and transformed to its lowest-energy phase[4]. A rotation speed of 100-150 rpm is recommended to maintain system hydrodynamics[7].

  • Phase Separation: Remove the vials and centrifuge to settle the sediment. Filter the clarified supernatant using a 0.45 µm low-binding PTFE syringe filter to remove any suspended micro-crystals[4].

  • Quantification: Dilute the filtrate into the linear range of your analytical instrument and quantify via HPLC-UV or LC-MS against a separately built calibration curve[2][3].

  • Self-Validation Check (Critical): Measure the final pH of the aqueous filtrate post-equilibration. Because the 2HCl salt releases two equivalents of acid, it can easily overwhelm weak buffers. If the final pH deviates by more than ±0.1 units from 7.4, the solubility value is invalid for physiological conditions, and the assay must be repeated using a buffer with higher molar capacity. Additionally, perform a recovery check by passing a known standard through the PTFE filter to ensure the compound is not adsorbing to the plastic[4].

Mechanistic Visualization

G Start 4-(Pyrrolidin-2-yl)pyrimidine 2HCl (Solid API) Kinetic Kinetic Solubility (Early Discovery) Start->Kinetic High-Throughput Thermo Thermodynamic Solubility (Lead Optimization) Start->Thermo Gold Standard DMSO_Stock Dissolve in DMSO (20 mM Stock) Kinetic->DMSO_Stock Shake_Flask Shake-Flask Method (Buffer/Water, 37°C) Thermo->Shake_Flask Buffer_Dil Serial Dilution in Aqueous Buffer DMSO_Stock->Buffer_Dil Precip_Check Nephelometry / Precipitation Check Buffer_Dil->Precip_Check Quant LC-MS/UV Quantification Precip_Check->Quant Equilibrate Equilibration (24 - 72 hours) Shake_Flask->Equilibrate Phase_Sep Centrifugation & Filtration Equilibrate->Phase_Sep Phase_Sep->Quant Result Solubility Profile Established Quant->Result

Workflow for kinetic and thermodynamic solubility determination of the pyrimidine derivative.

References

  • Benchchem. "Exploring the Chemical Space of 4-(Pyrrolidin-2-yl)pyrimidine Analogues: A Technical Guide for Drug Discovery Professionals.
  • Enamine. "Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Inventiva Pharma. "Solubility Toolbox for Successful Design of Drug Candidates.
  • American Pharmaceutical Review. "Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Raytor. "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Sigma Aldrich. "Automated Screening of Aqueous Compound Solubility in Drug Discovery.
  • SciELO. "Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines.

Sources

Technical Whitepaper: 4-Substituted Pyrrolidine Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Design, Synthesis, and Therapeutic Utility in Modern Drug Discovery

Executive Summary

The 4-substituted pyrrolidine pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, effectively bridging the gap between flat, aromatic intercalators and spatially defined, sp³-rich chiral systems. By linking a pyrimidine core—a proven ATP-mimetic and hinge binder—with a pyrrolidine moiety, researchers can exploit specific vectors to modulate solubility, metabolic stability, and target selectivity.

This technical guide dissects the scaffold's utility across kinase inhibition (JAK, CDK, EGFR) and GPCR modulation (Histamine H4), providing actionable synthetic protocols and mechanistic insights for the bench scientist.

Part 1: Structural Rationale & Pharmacophore Modeling

The "Flat-to-3D" Transition

Traditional kinase inhibitors often suffer from poor solubility and lack of selectivity due to planar, aromatic structures. The introduction of a pyrrolidine ring at the C4 position of the pyrimidine core introduces a critical sp³ vector .

  • The Pyrimidine Core: Functions as the primary anchor, often engaging in hydrogen bonding with the hinge region of kinases (e.g., N1 acceptor, C2-NH donor).[1]

  • The Pyrrolidine Ring: Breaks planarity. It allows the molecule to reach into the ribose-binding pocket or the solvent-exposed front. Crucially, the pyrrolidine ring offers two chiral centers (C2, C3) for fine-tuning target affinity.

Regioselectivity in Design

In 2,4-dichloropyrimidine precursors, the C4 position is electronically more deficient than C2 due to the additive electron-withdrawing effects of the para-nitrogen (N3) and ortho-nitrogen (N1). This allows for highly regioselective nucleophilic aromatic substitution (


), a cornerstone of this scaffold's synthesis.

Part 2: Synthetic Methodologies & Workflows

The synthesis of these scaffolds relies heavily on the disparate reactivity of electrophilic centers on the pyrimidine ring. Below is the optimized workflow for generating library-grade cores.

Graphviz Workflow: Regioselective Synthesis

The following diagram illustrates the critical decision points in synthesizing the 4-pyrrolidinyl core from 2,4-dichloropyrimidine.

SynthesisWorkflow cluster_conditions Critical Control Parameters Start 2,4-Dichloropyrimidine Step1 Step 1: C4-SnAr Displacement (Kinetic Control) Start->Step1 Chiral Pyrrolidine DIEA, EtOH, 0°C Intermed Intermediate: 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine Step1->Intermed Regioselective Substitution Step2 Step 2: C2-Functionalization (Suzuki/Buchwald/SnAr) Intermed->Step2 Aryl Boronic Acid or 2nd Amine Final Target Scaffold: 2,4-Disubstituted Pyrimidine Step2->Final Pd(PPh3)4 / Heat Note C4 is ~100x more reactive than C2. Maintain low temp (0°C) to prevent bis-substitution.

Figure 1: Regioselective synthesis workflow for 4-pyrrolidinyl pyrimidine scaffolds. The C4-displacement is kinetically favored.

Part 3: Therapeutic Applications & SAR[1][2][3]

Histamine H4 Receptor Antagonists

The 4-pyrrolidinyl pyrimidine scaffold has shown exceptional efficacy as a Histamine H4 receptor antagonist, a target for inflammatory conditions like pruritus and asthma.

  • Key Compound: JNJ-39758979.[2]

  • Mechanism: The pyrimidine core sits in the orthosteric pocket, while the 3-aminopyrrolidine moiety interacts with Asp94 in the receptor, mimicking the histamine amine.

NAPE-PLD Inhibitors

Recent work (Mock et al., 2020) identified LEI-401 , a 4-pyrrolidinyl pyrimidine urea, as a potent inhibitor of NAPE-PLD, modulating endocannabinoid signaling.[3]

  • SAR Insight: The (S)-3-hydroxypyrrolidine substituent was found to reduce lipophilicity (LogD) while increasing potency 10-fold compared to a morpholine analog.[3]

Comparative Potency Data

The following table summarizes the impact of pyrrolidine substitution on biological activity across different targets.

Compound IDTargetPyrimidine C4-SubstituentC2-SubstituentActivity (

)
Key Feature
JNJ-39758979 Histamine H4(R)-3-aminopyrrolidineIsopropyl amine

nM
High selectivity vs H1/H2/H3
LEI-401 NAPE-PLD(S)-3-hydroxypyrrolidine(S)-3-phenylpiperidine

nM
CNS penetrant, reduced lipophilicity
Ref Cmpd 4e FGFR Kinase3,5-dimethoxyphenylDiethylamino butyl

nM
Note: C4-aryl analog for comparison

Table 1: SAR comparison showing the versatility of the C4-position in driving potency and selectivity.

Part 4: Experimental Protocols (SOP)

Protocol A: Regioselective Synthesis of 4-((S)-3-hydroxypyrrolidin-1-yl)-2-chloropyrimidine

Objective: Selective mono-substitution of 2,4-dichloropyrimidine at the C4 position.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • (S)-3-Hydroxypyrrolidine (1.05 eq)

  • Diisopropylethylamine (DIEA) (2.5 eq)

  • Ethanol (anhydrous) or DMF

Procedure:

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.5 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath. Expert Note: Cooling is mandatory to prevent C2 substitution.

  • Addition: Mix (S)-3-hydroxypyrrolidine (0.91 g, 10.5 mmol) and DIEA (4.35 mL, 25 mmol) in ethanol (5 mL). Add this mixture dropwise to the pyrimidine solution over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 1:1). The product (mono-substituted) will appear more polar than the starting material but less polar than the bis-substituted byproduct.

  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
    
  • Validation:

    
     NMR should show a characteristic doublet for the C5-pyrimidine proton (~6.4 ppm) and a doublet for the C6 proton (~8.0 ppm).
    

Part 5: Mechanism of Action Visualization

The following diagram details the interaction of a generic 4-pyrrolidinyl pyrimidine inhibitor within a kinase ATP-binding pocket.

BindingMechanism Hinge Kinase Hinge Region (Met/Glu Backbone) RibosePocket Ribose Binding Pocket (Hydrophilic) Gatekeeper Gatekeeper Residue (Steric Filter) PyrimCore Pyrimidine Core (N1/C2-NH) PyrimCore->Hinge H-Bond Acceptor/Donor (Primary Anchor) Pyrrolidine 4-Pyrrolidine Ring (sp3 Vector) Pyrrolidine->RibosePocket Solubilizing Interaction Pyrrolidine->Gatekeeper Avoids Steric Clash Substituent Chiral Substituent (OH/NH2) Substituent->RibosePocket Specific H-Bonding (Selectivity Driver)

Figure 2: Pharmacophore mapping of the scaffold within a Kinase ATP pocket. The pyrrolidine moiety directs substituents into the ribose pocket.

References

  • BenchChem. (2025).[4][5] Exploring the Chemical Space of 4-(Pyrrolidin-2-yl)pyrimidine Analogues. Retrieved from

  • Mock, E. D., et al. (2020). Discovery of the first selective and brain penetrant NAPE-PLD inhibitor. Nature Chemical Biology. Retrieved from

  • Kollmeier, A., et al. (2014).[2] The histamine H4 receptor antagonist, JNJ 39758979, is effective in reducing histamine-induced pruritus.[2] Journal of Pharmacology and Experimental Therapeutics. Retrieved from

  • Lane, C. A., et al. (2012).[6] Synthesis of novel histamine H4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • ChemScene. (n.d.). 4-(Pyrrolidin-1-yl)pyrimidin-5-amine Product Data. Retrieved from

  • Mounir, A., et al. (2013).[7] Optimization of pyrido[3,2-d]pyrimidines as histamine H4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from

Sources

4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride is a bicyclic amine scaffold characterized by a pyrimidine ring directly linked to the C2 position of a pyrrolidine ring. It serves as a high-value intermediate in the synthesis of kinase inhibitors (e.g., JAK, PI3K) and G-protein coupled receptor (GPCR) ligands (e.g., Histamine H4 antagonists). The dihydrochloride salt form is preferred for its enhanced stability, crystallinity, and water solubility compared to the hygroscopic free base.

Core Data Table
PropertyData
Compound Name 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride
Free Base CAS 108831-49-8
Salt Stoichiometry 1:2 (Base : HCl)
Molecular Formula (Salt) C₈H₁₃Cl₂N₃
Molecular Weight (Salt) 222.11 g/mol
Molecular Formula (Base) C₈H₁₁N₃
Molecular Weight (Base) 149.19 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol

Chemical Identity & Structural Analysis[2][3]

Structural Logic

The molecule consists of two distinct nitrogenous heterocycles:[1][2]

  • The Pyrimidine Core: An electron-deficient aromatic ring that often acts as a bioisostere for pyridine or phenyl rings in drug design. It functions as a hydrogen bond acceptor.[3]

  • The Pyrrolidine Ring: A saturated, five-membered ring containing a secondary amine. The C2-linkage creates a chiral center (unless racemic), allowing for stereoselective interactions with biological targets.

Acidity/Basicity Profile:

  • The pyrrolidine nitrogen (

    
    ) is highly basic (
    
    
    
    ), readily accepting the first proton.
  • The pyrimidine nitrogens (

    
    ) are less basic (
    
    
    
    ), but in the presence of excess HCl, one of the pyrimidine nitrogens (typically N1 or N3) becomes protonated, resulting in the dihydrochloride salt (
    
    
    ).
Stereochemistry

The C2 position of the pyrrolidine ring is a stereocenter.

  • S-Enantiomer: Derived from L-Proline.

  • R-Enantiomer: Derived from D-Proline.

  • Note: Unless specified as (S) or (R), the CAS 108831-49-8 often refers to the racemate, though the (S)-isomer is more prevalent in drug discovery due to the availability of natural L-proline precursors.

Synthesis & Manufacturing

The synthesis of 4-(pyrrolidin-2-yl)pyrimidine is a classic example of heterocycle construction rather than simple coupling. The most robust route builds the pyrimidine ring onto a proline derivative.

Pathway Visualization (DOT)

The following diagram illustrates the "De Novo" synthesis strategy starting from N-Boc-Proline.

SynthesisPathway Proline N-Boc-L-Proline Weinreb Weinreb Amide Intermediate Proline->Weinreb 1. CDI, NH(OMe)Me Ketone 2-Acetyl Pyrrolidine (Boc) Weinreb->Ketone 2. MeMgBr or MeLi Enaminone Enaminone Intermediate Ketone->Enaminone 3. DMF-DMA, Reflux PyrimidineBoc N-Boc-4-(Pyrrolidin-2-yl) pyrimidine Enaminone->PyrimidineBoc 4. Formamidine Acetate NaOEt, EtOH FinalProduct 4-(Pyrrolidin-2-yl) pyrimidine 2HCl PyrimidineBoc->FinalProduct 5. 4M HCl in Dioxane (Deprotection)

Caption: Step-wise construction of the pyrimidine ring from a chiral proline precursor.

Detailed Experimental Protocol

Objective: Synthesis of 4-(pyrrolidin-2-yl)pyrimidine dihydrochloride from N-Boc-L-Proline.

Step 1: Formation of 2-Acetylpyrrolidine (The "Key" Intermediate)

  • Activation: Dissolve N-Boc-L-Proline (1.0 eq) in DCM. Add CDI (1.1 eq) and stir for 1 hour to activate the acid.

  • Weinreb Amide: Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and TEA (1.1 eq). Stir overnight. Wash with 1N HCl and Brine.

  • Grignard Addition: Dissolve the Weinreb amide in dry THF at 0°C. Slowly add Methylmagnesium Bromide (3.0M in ether, 1.2 eq). Stir for 2 hours. Quench with sat. NH₄Cl.[4][5][6][7] Extract with EtOAc to yield N-Boc-2-acetylpyrrolidine .

Step 2: Pyrimidine Ring Construction

  • Enaminone Formation: Reflux N-Boc-2-acetylpyrrolidine in neat DMF-DMA (Dimethylformamide dimethyl acetal) for 4–6 hours. Concentration in vacuo yields the crude enaminone ((E)-tert-butyl 2-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate).

  • Cyclization: Dissolve the enaminone in Ethanol. Add Formamidine Acetate (1.5 eq) and NaOEt (2.0 eq). Reflux for 8–12 hours.

  • Workup: Cool, concentrate, and partition between water/EtOAc. Purify the organic layer via silica gel chromatography (Hexane/EtOAc) to isolate N-Boc-4-(pyrrolidin-2-yl)pyrimidine .

Step 3: Deprotection & Salt Formation

  • Dissolve the Boc-protected intermediate in minimal 1,4-Dioxane.

  • Add 4M HCl in Dioxane (5–10 eq) at 0°C.

  • Stir at room temperature for 2 hours. A white precipitate will form.

  • Isolation: Filter the solid under nitrogen (hygroscopic). Wash with diethyl ether. Dry under high vacuum to yield 4-(pyrrolidin-2-yl)pyrimidine dihydrochloride .

Applications in Drug Discovery[10][11][12]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting ATP-binding sites in kinases.

Pharmacophore Logic
  • Hinge Binder: The pyrimidine nitrogens (N1/N3) can serve as hydrogen bond acceptors to interact with the "hinge region" of kinase enzymes (e.g., residue Met90 in CDK2).

  • Solvent Exposure: The pyrrolidine amine provides a vector for solubilizing groups or further functionalization to reach into the solvent-exposed regions of the binding pocket.

  • Rigidity: The direct C-C bond limits conformational freedom compared to a C-N linker, potentially reducing the entropy penalty upon binding.

Signaling Pathway Context (JAK-STAT)

The following diagram depicts where this scaffold fits within the JAK-STAT signaling cascade, a common target for pyrimidine-based drugs.

JAK_Pathway Cytokine Cytokine (IL-6, etc.) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Pyrimidine Scaffold) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation

Caption: The pyrimidine scaffold targets the ATP-binding site of the JAK kinase, interrupting downstream STAT phosphorylation.

Handling & Stability

Safety Precautions
  • Corrosivity: As a dihydrochloride salt of a secondary amine, the compound is acidic and corrosive to mucous membranes. Wear nitrile gloves, safety goggles, and a lab coat.

  • Hygroscopicity: The salt is hygroscopic. Store in a desiccator at -20°C or 4°C. Exposure to ambient air will cause it to absorb water and become a sticky gum, complicating stoichiometry in reactions.

Solubility & Usage[5]
  • Solubility: >50 mg/mL in Water and DMSO.

  • Free Basing: If the free base is required for a reaction (e.g., nucleophilic substitution), treat the salt with 3 equivalents of DIPEA or wash a DCM solution of the salt with saturated NaHCO₃.

References

  • BenchChem. Exploring the Chemical Space of 4-(Pyrrolidin-2-yl)pyrimidine Analogues. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 108831-49-8 (Free Base). Retrieved from

  • Fisher Scientific. Safety Data Sheet: Pyrrolidine Derivatives. Retrieved from

  • GuideChem. 4-(2-Pyrrolidinyl)pyrimidine Properties and Suppliers. Retrieved from

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Molecules, 2024.[8] Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of Kinase Inhibitors using 4-(Pyrrolidin-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The 4-(pyrrolidin-2-yl)pyrimidine scaffold represents a privileged pharmacophore in modern kinase inhibitor design. This moiety functions as a bidentate "hinge binder" (via the pyrimidine nitrogens) while the pyrrolidine ring projects into the ribose binding pocket or solvent front, offering a vector for solubility-enhancing groups.

Despite its utility in targeting JAK, PI3K, and CDK families, the construction of this scaffold presents a specific synthetic challenge: forming a C(sp²)-C(sp³) bond between the electron-deficient pyrimidine C4 position and the sterically hindered secondary carbon of the pyrrolidine.

This guide details a modular, divergent synthetic protocol prioritizing the Negishi cross-coupling for core construction, followed by regioselective S_NAr functionalization. This route avoids the common pitfalls of protodeboronation and


-hydride elimination associated with Suzuki coupling of secondary alkyl species.

Strategic Retrosynthesis & Workflow

The most efficient route to 4-(pyrrolidin-2-yl)pyrimidine libraries utilizes a "Core-First" approach. By exploiting the inherent reactivity difference between the C4 and C2 positions of 2,4-dichloropyrimidine, we can sequentially install the pyrrolidine headgroup and the aryl tail.

Workflow Diagram

G start 2,4-Dichloropyrimidine step1 Step 1: Negishi Coupling (C4-Selective) start->step1 reagent (S)-N-Boc-2-pyrrolidinyl zinc iodide reagent->step1 inter1 Intermediate A: 2-Chloro-4-(pyrrolidin-2-yl) pyrimidine step1->inter1 Pd(OAc)2, XPhos THF, 60°C step2 Step 2: SnAr / Buchwald (C2-Functionalization) inter1->step2 Ar-NH2, Acid/Base inter2 Intermediate B: 2-Aminoaryl-4-(pyrrolidin-2-yl) pyrimidine step2->inter2 step3 Step 3: Deprotection & N-Capping inter2->step3 1. TFA 2. R-COCl final Final Kinase Inhibitor (Library) step3->final

Caption: Divergent synthesis workflow exploiting the reactivity differential between C4 (coupling) and C2 (substitution) on the pyrimidine ring.

Protocol 1: Synthesis of the Core Scaffold

Objective: Regioselective synthesis of (S)-tert-butyl 2-(2-chloropyrimidin-4-yl)pyrrolidine-1-carboxylate.

Rationale: While Suzuki coupling is common, it struggles with unactivated secondary alkyl halides/boronates due to slow oxidative addition and competing


-hydride elimination. The Negishi coupling  using organozinc reagents is the superior method for this specific C(sp²)-C(sp³) bond formation, offering higher yields and retention of chirality.
Materials
  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Reagent: (S)-1-Boc-2-pyrrolidinylzinc iodide (0.5 M in THF) (1.2 equiv)

    • Note: Can be purchased or prepared in situ from the corresponding iodide and Zn dust.

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: XPhos (4 mol%) or SPhos (for steric bulk).

  • Solvent: Anhydrous THF (degassed).

Step-by-Step Procedure
  • Catalyst Pre-formation: In a glovebox or under Argon, charge a dry Schlenk flask with Pd(OAc)₂ and XPhos. Add anhydrous THF (5 mL/mmol) and stir for 10 minutes at room temperature (RT) until the solution turns a clear orange/red (active Pd(0) species).

  • Substrate Addition: Add 2,4-dichloropyrimidine (1.0 equiv) to the catalyst solution.

  • Reagent Addition: Dropwise add the (S)-1-Boc-2-pyrrolidinylzinc iodide solution (1.2 equiv) over 15 minutes.

    • Critical: Slow addition prevents homocoupling of the zinc reagent.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by LC-MS for the consumption of the dichloropyrimidine.

    • Checkpoint: The product mass [M+H]+ should be observed. The C2-Cl is significantly less reactive, ensuring high regioselectivity for C4.

  • Quench & Workup: Cool to RT. Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is typically a viscous oil or low-melting solid.

Typical Yield: 75–85% Regioselectivity: >20:1 (C4 vs C2)

Protocol 2: C2-Functionalization (The Hinge Binder)

Objective: Installation of the aryl amine at the C2 position.

Rationale: The remaining chlorine at C2 is deactivated by the electron-donating alkyl group at C4 but is still susceptible to Nucleophilic Aromatic Substitution (S_NAr) under acidic conditions or Buchwald-Hartwig coupling.

Method A: Acid-Mediated S_NAr (Standard)
  • Dissolve the Intermediate A (from Protocol 1) in n-Butanol or DMA .

  • Add the desired Aniline (1.2 equiv).

  • Add p-TsOH (1.0 equiv) or HCl (4M in dioxane, 1 equiv).

  • Heat to 100–120°C in a sealed tube or microwave reactor for 1–2 hours.

  • Note: Acidic conditions may partially deprotect the Boc group. If this occurs, proceed directly to full deprotection or re-protect if purification is difficult.

Method B: Buchwald-Hartwig (For unreactive amines)
  • Catalyst: Pd₂dba₃ / BrettPhos.

  • Base: Cs₂CO₃ or NaOtBu.

  • Conditions: Toluene, 100°C, 12 h.

  • Advantage:[3][4][5][6][7] Preserves the Boc group and works with electron-poor anilines.

Protocol 3: Library Diversification (The Tail)

Objective: Functionalization of the pyrrolidine nitrogen to optimize solubility and solvent-front interactions.

Procedure
  • Deprotection: Treat the Boc-protected intermediate with TFA/DCM (1:2) at RT for 1 hour. Remove volatiles under vacuum.

  • Free Basing: Redissolve in DCM, wash with sat. NaHCO₃, dry and concentrate.

  • Capping: React the free amine with:

    • Acyl Chlorides (Amides): TEA, DCM, 0°C.

    • Isocyanates (Ureas): TEA, THF, RT.

    • Sulfonyl Chlorides (Sulfonamides): Pyridine, RT.

Data Analysis & Quality Control

Reaction Optimization Data

The following table summarizes the optimization of the critical C4-coupling step (Protocol 1).

EntryCatalyst SystemReagent (Nucleophile)SolventTemp (°C)Yield (%)C4:C2 Ratio
1Pd(PPh₃)₄Pyrrolidine-Boronic Acid (Suzuki)Dioxane/H₂O903510:1
2Pd(dppf)Cl₂Pyrrolidine-Boronic Acid (Suzuki)DMF100428:1
3Pd(OAc)₂ / XPhos Pyrrolidine-Zinc Iodide (Negishi) THF 60 82 >20:1
4Ni(cod)₂ / bpyPyrrolidine-Zinc IodideTHFRT5515:1

Table 1: Comparison of coupling methods. Note the superior yield and selectivity of the Negishi protocol (Entry 3) compared to Suzuki methods (Entries 1-2) which suffer from protodeboronation.

Troubleshooting Guide
  • Low Yield in Step 1: Ensure the Zinc reagent is active. Titrate with iodine prior to use. If using Suzuki, switch to Potassium Pyrrolidine-2-trifluoroborate to improve stability.

  • Racemization: Check chiral purity via Chiral HPLC (e.g., Chiralpak AD-H column). The Negishi coupling at 60°C typically retains >98% ee. Higher temperatures (>100°C) in S_NAr can induce racemization; use Buchwald conditions if this is observed.

  • Regioisomer Contamination: If C2 coupling is observed, lower the reaction temperature of Step 1 and increase the steric bulk of the ligand (e.g., switch XPhos to BrettPhos).

References

  • BenchChem. Exploring the Chemical Space of 4-(Pyrrolidin-2-yl)pyrimidine Analogues. (Accessed 2025).[8][9][10][11] Link

  • Dolšak, A., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Catalysts, 2021, 11(4), 447. Link

  • Fischer, C., & Fu, G. C. "Asymmetric Negishi Cross-Couplings of Secondary Alkyl Electrophiles." J. Am. Chem. Soc., 2005, 127, 4594. Link

  • Colombe, J. R., et al. "Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions."[3] Org.[3][8][12] Lett., 2013, 15, 5754.[3] Link

  • Organic Chemistry Portal. "Negishi Coupling - Mechanism and Examples." Link

Sources

Reductive amination conditions for pyrrolidinyl pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination Strategies for Pyrrolidinyl Pyrimidine Intermediates

Executive Summary

Pyrrolidinyl pyrimidines are privileged scaffolds in medicinal chemistry, frequently serving as the core structural motif in kinase inhibitors (e.g., PI3K/mTOR dual inhibitors) and various G-protein-coupled receptor (GPCR) ligands[1]. The construction of the C–N bond connecting these two moieties is most robustly achieved via reductive amination. This Application Note details the mechanistic rationale, optimized reaction conditions, and step-by-step protocols for coupling pyrimidine carbaldehydes with pyrrolidine derivatives, specifically addressing the unique challenges of heterocycle basicity, iminium ion stability, and chemoselectivity.

Mechanistic Rationale & Experimental Causality

The reductive amination of a pyrimidine carbaldehyde with a secondary amine (pyrrolidine) proceeds through a distinct iminium ion intermediate rather than a neutral imine. The success of this transformation relies on a delicate balance of nucleophilic attack, dehydration, and selective hydride transfer.

  • Nucleophilic Attack & The Role of Acidity: Pyrrolidine is a relatively strong aliphatic base (conjugate acid pKₐ ~11.3), whereas the pyrimidine ring is weakly basic but highly electron-withdrawing. The initial nucleophilic attack forms a carbinolamine. To drive the reaction forward, the hydroxyl group must be protonated to eliminate water. The addition of a weak Brønsted acid—typically Acetic Acid (AcOH)—is critical. AcOH facilitates dehydration to the highly electrophilic iminium ion without completely protonating the pyrrolidine pool, which would otherwise stall the initial nucleophilic attack[2].

  • Chemoselectivity of the Hydride Source: The gold standard reducing agent for this transformation is Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)[3]. The electron-withdrawing acetate ligands dampen the hydridic character of the boron atom. Consequently, STAB reduces the transient, highly electrophilic iminium ion orders of magnitude faster than it reduces the starting pyrimidine carbaldehyde. This prevents the formation of the undesired pyrimidinyl alcohol byproduct[4].

  • Steric Considerations: For highly substituted pyrrolidines (e.g., 2,5-disubstituted pyrrolidines), iminium formation is sterically hindered. In such cases, a stronger Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄) is required to activate the carbonyl and template the intermediate, followed by reduction with a smaller hydride source like NaBH₄ or NaBH₃CN.

Reaction Pathway & Workflow Visualizations

Mechanism A Pyrimidine Carbaldehyde + Pyrrolidine B Carbinolamine Intermediate A->B Nucleophilic Attack C Iminium Ion Intermediate B->C -H2O (Acid Catalyzed) D Pyrrolidinyl Pyrimidine C->D Hydride Transfer (STAB / NaBH3CN)

Mechanistic pathway of pyrrolidinyl pyrimidine synthesis via an iminium intermediate.

Workflow Step1 Step 1: Reagent Mixing Combine Aldehyde & Pyrrolidine Step2 Step 2: Acidification Add AcOH to pH 5-6 Step1->Step2 Step3 Step 3: Iminium Formation Stir at 20-25 °C for 1-2 h Step2->Step3 Step4 Step 4: Reduction Add NaBH(OAc)3 portionwise Step3->Step4 Step5 Step 5: Quench & Workup Quench with NaHCO3 (aq) Step4->Step5

Standard experimental workflow for STAB-mediated reductive amination.

Optimization Matrix for Reducing Agents

The table below summarizes the causality and performance metrics of various reducing systems when applied to pyrrolidinyl pyrimidine syntheses.

Reducing SystemPreferred SolventAdditiveChemoselectivityTypical YieldMechanistic Notes
NaBH(OAc)₃ (STAB) 1,2-Dichloroethane (DCE)AcOH (1–2 eq)Very High80–95%Gold Standard. Acetate ligands reduce hydride reactivity, preventing direct aldehyde reduction.
NaBH₃CN Methanol (MeOH)AcOH (to pH 5)Moderate70–85%Cyano group stabilizes hydride. Useful for slightly hindered amines but risks HCN gas evolution during acidic workup.
Ti(OiPr)₄ / NaBH₄ Ethanol (EtOH) or THFNoneHigh65–80%Ti(IV) acts as a strong Lewis acid to force iminium formation in highly sterically hindered pyrrolidines.
Borane-Pyridine Methanol (MeOH)AcOHModerate60–75%Safer alternative to NaBH₃CN. Pyridine coordination modulates borane reactivity.

Detailed Experimental Protocols

Protocol A: Standard STAB-Mediated Reductive Amination (Unobstructed Pyrrolidines)

This protocol acts as a self-validating system: the use of DCE ensures optimal solubility of STAB, while the delayed addition of the reducing agent allows the iminium equilibrium to establish, maximizing the yield of the target amine.

Reagents:

  • Pyrimidine carbaldehyde (1.0 mmol)

  • Pyrrolidine derivative (1.2 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 mmol)

  • Glacial acetic acid (1.5 mmol)

  • 1,2-Dichloroethane (DCE) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve the pyrimidine carbaldehyde (1.0 mmol) and the pyrrolidine derivative (1.2 mmol) in anhydrous DCE (5.0 mL).

  • Acidification: Syringe in glacial acetic acid (1.5 mmol). Causality Check: The solution should be slightly acidic (pH ~5–6 on wet pH paper). This protonates the transient carbinolamine, facilitating the expulsion of water to form the iminium ion.

  • Equilibration: Stir the reaction mixture at ambient temperature (20–25 °C) for 1 to 2 hours.

  • Reduction: Cool the flask to 0 °C using an ice bath. Add STAB (1.5 mmol) portionwise over 10 minutes. Causality Check: Portionwise addition mitigates the exothermic nature of the hydride transfer and prevents thermal degradation of the iminium ion.

  • Completion: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for an additional 4–12 hours. Monitor the disappearance of the aldehyde via TLC or LC-MS.

  • Quench & Workup: Dilute the mixture with Dichloromethane (DCM, 10 mL). Carefully quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) dropwise until gas evolution ceases. Extract the aqueous layer with DCM (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude pyrrolidinyl pyrimidine via silica gel flash chromatography or preparative HPLC.

Protocol B: Ti(OiPr)₄-Mediated Reductive Amination (Sterically Hindered Pyrrolidines)

For bulky amines (e.g., 2-methylpyrrolidine or 2,5-dimethylpyrrolidine), standard STAB conditions often result in unreacted starting materials. Titanium(IV) isopropoxide acts simultaneously as a potent Lewis acid and a water scavenger.

Reagents:

  • Pyrimidine carbaldehyde (1.0 mmol)

  • Sterically hindered pyrrolidine (1.2 mmol)

  • Titanium(IV) isopropoxide (2.0 mmol)

  • Sodium borohydride (NaBH₄) (1.5 mmol)

  • Anhydrous Ethanol (EtOH) (5.0 mL)

Step-by-Step Methodology:

  • Imine Templating: Mix the pyrimidine carbaldehyde (1.0 mmol) and the pyrrolidine (1.2 mmol) in a neat or highly concentrated state. Add Ti(OiPr)₄ (2.0 mmol) dropwise.

  • Complexation: Stir the mixture at ambient temperature for 6–8 hours. Causality Check: The Ti(OiPr)₄ coordinates the carbonyl oxygen, drastically increasing its electrophilicity, and simultaneously reacts with the liberated water to form insoluble TiO₂, driving the equilibrium forward.

  • Reduction: Dilute the viscous mixture with anhydrous EtOH (5.0 mL) and cool to 0 °C. Add NaBH₄ (1.5 mmol) in one portion. Stir for 2 hours.

  • Workup: Quench by adding water (2.0 mL). A heavy white precipitate of TiO₂ will form. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (EtOAc). Concentrate the filtrate and purify.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry.[Link]

  • Beaufils, F., et al. (2013). "Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors". Journal of Medicinal Chemistry.[Link]

  • Asano, N. (2017). "Reductive Amination, and How It Works". Master Organic Chemistry.[Link]

Sources

Application Note: Advanced Protocols for Handling and Dehydrating Hygroscopic Dihydrochloride Salts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The Physicochemical Mechanics of Deliquescence

Dihydrochloride salts of diamines and basic nitrogen heterocycles are fundamental building blocks in pharmaceutical synthesis. However, their physical handling is frequently complicated by extreme hygroscopicity. The high charge density of the doubly protonated amine, coupled with the strong hydrogen-bond accepting capability of the chloride counterions, creates a thermodynamically favorable environment for water absorption.

When the ambient relative humidity (RH) exceeds the salt's Deliquescence Relative Humidity (DRH), the solid absorbs atmospheric moisture until it dissolves into a saturated aqueous gum[1]. This deliquescence compromises stoichiometric precision and introduces adventitious water into moisture-sensitive downstream reactions (e.g., Grignard additions, peptide couplings). This application note details validated methodologies for the analytical quantification of moisture, azeotropic dehydration, and the inert handling of these challenging substrates.

Analytical Validation: Quantifying Moisture via Karl Fischer Titration

Before deploying a hygroscopic salt in synthesis, its water content must be rigorously quantified. Standard volumetric Karl Fischer (KF) titration is often inadequate for dihydrochloride salts due to poor solubility in KF working media, which leads to a continuous, slow release of water and drifting endpoints[2]. Furthermore, certain amines can induce side reactions with the iodine/sulfur dioxide KF reagents.

Mechanistic Solution: To circumvent solubility issues and chemical incompatibilities, a Coulometric Karl Fischer Titration coupled with an Oven Extraction Method is the industry standard[3]. The oven thermally desorbs water from the crystal lattice, which is then transported into the titration cell via a dry nitrogen carrier gas, ensuring that only water interacts with the KF reagent.

Protocol 1: Self-Validating KF Oven Titration for Dihydrochloride Salts
  • Preparation: Equilibrate the KF coulometer and purge the oven transfer tube with dry nitrogen (flow rate ~50-70 mL/min).

  • Temperature Profiling: Conduct a temperature ramp (e.g., 50°C to 250°C) on a 10 mg test sample to identify the optimal water-release temperature without causing thermal decomposition of the organic moiety.

  • Sample Handling: Weigh 50–100 mg of the hygroscopic salt into a crimp-capped vial inside a glovebox to prevent ambient moisture uptake during transfer.

  • Extraction & Measurement: Pierce the vial in the KF oven at the optimized temperature.

  • Validation Step: Integrate the moisture peak until the drift returns to the pre-analysis baseline. A return to baseline validates that 100% of the accessible water has been extracted and quantified.

Workflow for Moisture Management

DryingWorkflow Start Assess Dihydrochloride Salt KF_Test Karl Fischer Titration (Oven Method) Start->KF_Test Decision Moisture Content? KF_Test->Decision Dry < 0.1% w/w Anhydrous Decision->Dry Pass Wet > 0.1% w/w Hydrated/Deliquescent Decision->Wet Fail Glovebox Store & Handle in Inert Glovebox (RH < 5%) Dry->Glovebox Azeo Azeotropic Distillation (Toluene or MeCN) Wet->Azeo Bulk Water/Gums Desiccator Vacuum Desiccation (over P2O5) Wet->Desiccator Trace Surface Moisture Azeo->KF_Test Re-evaluate Desiccator->KF_Test Re-evaluate

Decision workflow for the assessment, dehydration, and handling of hygroscopic dihydrochloride salts.

Dehydration Strategies: Azeotropic Distillation

Conventional vacuum oven drying is frequently ineffective for dihydrochloride salts because water molecules are tightly bound within the crystal lattice. Applying excessive heat to drive off this water often leads to thermal degradation or partial dissociation of the salt, yielding the free base and volatile HCl gas.

Mechanistic Solution: Azeotropic drying bypasses the need for destructive temperatures by exploiting the thermodynamics of minimum-boiling azeotropes. By suspending the hydrated salt in a solvent like anhydrous toluene and distilling the mixture, water is continuously removed at a lower effective temperature. This shifts the equilibrium toward the anhydrous state without risking thermal decomposition[4]. This technique has been proven highly effective in large-scale pharmaceutical syntheses to reduce water content to <0.11 wt%[5].

Protocol 2: Self-Validating Azeotropic Drying with Toluene
  • Suspension: In a flame-dried round-bottom flask, suspend the hygroscopic dihydrochloride salt (e.g., 10 g) in anhydrous toluene (100 mL).

  • Distillation: Attach a Dean-Stark apparatus or a short-path distillation head. Heat the mixture to reflux (approx. 110°C) under a gentle sweep of dry nitrogen.

  • Water Removal: As the toluene-water azeotrope boils (approx. 85°C), water will co-distill and separate in the Dean-Stark trap. Continue the distillation until no further water droplets separate.

  • Solvent Evaporation: Remove the remaining toluene in vacuo (rotary evaporator, then high vacuum line at <60°C) to yield a free-flowing, anhydrous powder[4].

  • Validation Step: The visual cessation of water collection in the Dean-Stark trap serves as the primary indicator. Final validation is achieved by submitting a 50 mg aliquot to the KF Oven Titration (Protocol 1), which must return a value of <0.1% w/w moisture.

Inert Handling and Stoichiometric Neutralization

Once dehydrated, the salt must be handled in an environment where the RH is strictly maintained below its DRH to prevent re-hydration[1].

Protocol 3: Glovebox Manipulation and In Situ Neutralization
  • Transfer: Move the anhydrous salt into an inert-atmosphere glovebox (Argon or Nitrogen, RH < 5%, O₂ < 1 ppm) immediately after drying.

  • Weighing: Use anti-static weighing boats and an ultramicrobalance to mitigate static charge buildup, which is a common physical artifact of deeply desiccated powders.

  • In Situ Neutralization: For reactions requiring the free amine, suspend the accurately weighed dihydrochloride salt in the reaction solvent (e.g., anhydrous DCM or DMF). Add exactly 2.05 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) dropwise.

  • Validation Step: The complete dissolution of the previously insoluble dihydrochloride salt upon the addition of DIPEA serves as a visual validation that the free base has been successfully liberated and is ready for subsequent coupling.

Quantitative Comparison of Dehydration Methods

The following table summarizes the efficacy and risks associated with common drying techniques applied to dihydrochloride salts.

Dehydration MethodTypical Final Moisture (% w/w)Processing TimeRisk of Thermal DegradationOverall Suitability for Dihydrochlorides
Vacuum Oven (80°C) 0.5 - 1.5%12 - 24 hHigh (Risk of HCl loss)Low (Trace moisture remains trapped)
Vacuum Desiccator (P₂O₅) 0.2 - 0.8%48 - 72 hLowMedium (Slow, only removes surface moisture)
Azeotropic Distillation (Toluene) < 0.1%2 - 4 hLowHigh (Highly efficient, scalable)

References

  • A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid PMC / National Institutes of Health (NIH) URL:[Link]

  • Crystallization Method for Benzphetamine Scholars' Mine URL:[Link]

Sources

Application Note: Isolation and Free-Basing Protocol for 4-(Pyrrolidin-2-yl)pyrimidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Preparation of nucleophilic building blocks for kinase inhibitor synthesis and in vitro assay formulation.

Introduction and Mechanistic Rationale

The intersection of pyrrolidine and pyrimidine scaffolds represents a highly privileged chemical space in modern drug discovery. Specifically, the 4-(pyrrolidin-2-yl)pyrimidine core is a foundational framework for developing novel targeted therapies, particularly kinase inhibitors targeting the PI3K/Akt/mTOR and JAK-STAT signaling pathways[1]. The pyrimidine ring acts as a robust "hinge-binder" in kinase active sites, mimicking the purine base of ATP, while the chiral pyrrolidine ring provides essential three-dimensional spatial vectors for target selectivity[1].

Commercially, this building block is frequently supplied as a dihydrochloride salt (4-(Pyrrolidin-2-yl)pyrimidine


 2HCl) to enhance shelf-life, prevent oxidative degradation of the secondary amine, and improve handling properties. However, for downstream applications—such as 

coupling reactions, amide bond formations, or preparation for lipophilic biological assays and computational docking validations (e.g., against CDK2 targets)[2]—the compound must be converted back to its reactive, neutral free base form.

This application note details a self-validating, high-yield liquid-liquid extraction protocol to liberate the free base, emphasizing the physicochemical causality behind each operational step.

Physicochemical Data Summary

Understanding the partition coefficients and ionization states is critical for optimizing the extraction. The table below summarizes the theoretical and practical property shifts occurring during the free-basing procedure.

PropertyDihydrochloride Salt FormFree Base FormOperational Implication
Molecular Weight 222.11 g/mol 149.19 g/mol Yield calculations must account for the loss of 2 equivalents of HCl (72.92 g/mol ).
Ionization State Diprotonated (

,

)
Neutral (

,

)
Drives phase partitioning during extraction.
Aqueous Solubility High (>50 mg/mL)Low/ModerateSalt dissolves in water; free base precipitates or requires organic extraction.
Organic Solubility Insoluble in DCM/EtOAcHighly soluble in DCM/EtOAcEnables selective extraction of the product into the organic phase.
Reactivity Non-nucleophilicHighly nucleophilicFree base must be stored under inert gas (

/Ar) to prevent degradation.

Experimental Workflow Visualization

The following diagram illustrates the phase-transfer logic governing the free-basing process.

FreeBaseWorkflow Start 4-(Pyrrolidin-2-yl)pyrimidine 2HCl Salt (Aqueous) Base Basification Add 1M NaOH (pH > 10) Start->Base Extract Liquid-Liquid Extraction (DCM) Base->Extract Separate Phase Separation Extract->Separate Organic Organic Phase (Bottom) Neutral Free Base in DCM Separate->Organic Partitions based on density Aqueous Aqueous Phase (Top) NaCl + H2O (Discard) Separate->Aqueous Dry Desiccation Dry over Anhydrous Na2SO4 Organic->Dry Evaporate Solvent Removal Rotary Evaporation Dry->Evaporate Product Purified Free Base (Ready for Coupling) Evaporate->Product

Caption: Phase-transfer workflow for the conversion of 4-(pyrrolidin-2-yl)pyrimidine salt to free base.

Detailed Step-by-Step Methodology

Reagents Required:

  • 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride (Starting Material)

  • Deionized Water (

    
    )
    
  • 1.0 M Sodium Hydroxide (

    
    ) aqueous solution or Saturated Sodium Bicarbonate (
    
    
    
    )
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (

    
    )
    
Protocol

Step 1: Initial Dissolution

  • Action: Suspend 1.0 g (4.5 mmol) of 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride in 15 mL of

    
     in a 100 mL Erlenmeyer flask equipped with a magnetic stir bar. Stir at room temperature until complete dissolution is achieved.
    
  • Causality: The diprotonated nature of the salt ensures high thermodynamic stability in the polar aqueous medium. Complete dissolution is required to prevent the entrapment of unreacted salt within the solid matrix during basification.

Step 2: Basification (Deprotonation)

  • Action: Place the flask in an ice-water bath (0-5 °C). Slowly add 1.0 M

    
     dropwise while monitoring the pH. Continue addition until the aqueous solution reaches a sustained pH of 10.5 to 11.0.
    
  • Causality: The pKa of the secondary amine on the pyrrolidine ring is approximately 9.0 - 9.5. Driving the pH at least one full unit above the highest pKa ensures >99% deprotonation of the molecule[1]. The ice bath mitigates the exothermic heat of neutralization, which could otherwise cause localized boiling or thermal degradation of the newly formed free base.

Step 3: Liquid-Liquid Extraction

  • Action: Transfer the basified aqueous mixture to a 125 mL separatory funnel. Add 20 mL of Dichloromethane (DCM). Stopper the funnel, invert, and vent immediately. Shake vigorously, venting frequently, and allow the phases to separate. Collect the lower organic layer. Repeat the extraction with two additional 15 mL portions of DCM.

  • Causality: The neutral free base is highly lipophilic and partitions favorably into the organic solvent. DCM is chosen for its excellent solvating power for nitrogenous heterocycles and its higher density than water (

    
    ), which allows the organic layer to be conveniently drawn off from the bottom of the funnel.
    

Step 4: Washing and Drying

  • Action: Combine the organic extracts and return them to the separatory funnel. Wash with 15 mL of brine. Collect the organic layer and transfer it to an Erlenmeyer flask. Add 2-3 grams of anhydrous

    
    , swirl, and let sit for 15 minutes.
    
  • Causality: The brine wash acts via the "salting-out" effect, drawing dissolved water out of the organic phase due to the high osmotic pressure of the saturated salt solution. The anhydrous

    
     acts as a chemical desiccant, sequestering residual microscopic water droplets to prevent the amine from "oiling out" or hydrolyzing during concentration.
    

Step 5: Concentration and Isolation

  • Action: Filter the dried organic solution through a fluted filter paper into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator under reduced pressure (water bath at 30 °C).

  • Causality: Gentle evaporation prevents the volatilization of the free base. The resulting product should be a viscous oil or low-melting solid.

Validation and Quality Control

To ensure the protocol represents a self-validating system, the following QC checks must be performed on the isolated free base:

  • Yield Calculation: Theoretical yield from 1.0 g of salt is ~0.67 g of free base. A yield of >90% (0.60 g) indicates successful extraction.

  • Silver Nitrate (

    
    ) Test:  Dissolve a 2 mg aliquot of the product in 1 mL of 
    
    
    
    /
    
    
    . Add a drop of 0.1 M
    
    
    . The absence of a white precipitate (
    
    
    ) confirms the complete removal of chloride ions.
  • 
    H-NMR (
    
    
    
    ):
    The NMR spectrum must show the disappearance of the broad downfield
    
    
    protons typically seen in the salt form (if run in DMSO-
    
    
    ), and a slight upfield shift of the protons adjacent to the pyrrolidine nitrogen, confirming the neutral state.

References

Sources

Application Notes & Protocols: A Guide to Nucleophilic Aromatic Substitution (SNAr) on Pyrimidine Rings

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Pyrimidine Scaffold in Modern Chemistry

The pyrimidine ring is a foundational scaffold in medicinal chemistry and drug discovery, second only to the pyridine core in its prevalence within FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure for interacting with biological targets. The functionalization of this heterocycle is therefore of paramount importance. Among the various synthetic strategies, Nucleophilic Aromatic Substitution (SNAr) stands out as a robust, versatile, and often metal-free method for introducing a wide array of substituents onto the pyrimidine core.[2][3]

This guide provides an in-depth exploration of the SNAr reaction on pyrimidine rings, moving from core mechanistic principles to practical, field-proven protocols. It is designed for researchers, medicinal chemists, and process development professionals who seek to leverage this powerful transformation for the synthesis of novel chemical entities. We will delve into the causality behind experimental choices, address common challenges such as regioselectivity, and provide detailed, actionable protocols for immediate application in the laboratory.

II. The Underpinning Principles: Mechanism and Regioselectivity

A. The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction on pyrimidines does not proceed through a concerted displacement. Instead, it follows a well-established two-step addition-elimination mechanism.[4][5] The inherent electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes the carbon atoms (particularly at the 2, 4, and 6 positions) susceptible to nucleophilic attack.[4][6]

  • Addition Step: A nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group (e.g., a halogen). This initial attack temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][7]

  • Elimination Step: The aromaticity of the pyrimidine ring is restored through the expulsion of the leaving group, yielding the final substituted product.

The first step, the formation of the Meisenheimer complex, is typically the rate-determining step of the reaction.[8] The stability of this intermediate is therefore a critical factor governing the reaction's feasibility and rate.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_end Products Pyrimidine 4-Chloropyrimidine Meisenheimer Anionic Intermediate Pyrimidine->Meisenheimer Addition (Rate-Determining) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product 4-Substituted Pyrimidine Meisenheimer->Product Elimination (Fast) LeavingGroup Leaving Group (Cl⁻) Meisenheimer->LeavingGroup

Caption: The SNAr addition-elimination mechanism on a pyrimidine ring.

B. The Crucial Question of Regioselectivity: C4/C6 vs. C2

For di- and tri-substituted pyrimidines, such as the readily available 2,4-dichloropyrimidine, the regioselectivity of the first substitution is a primary consideration.

  • Inherent Preference for C4/C6: In an unsubstituted dihalopyrimidine, nucleophilic attack is generally favored at the C4 (or C6) position over the C2 position.[9] This preference is rooted in fundamental electronic principles. Frontier molecular orbital theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 and C6 positions, making them more electrophilic.[9] Furthermore, the resonance-stabilized Meisenheimer intermediate formed upon C4 attack is more stable, as the negative charge can be delocalized effectively onto the para nitrogen atom.[8]

  • Substituent Effects: Overriding the Inherent Preference: The regiochemical outcome can be dramatically altered by the presence of other substituents on the ring.[9][10]

    • Electron-Donating Groups (EDGs): An EDG (e.g., -OMe, -NHMe) at the C6 position can reverse the selectivity, favoring substitution at the C2 position.[9][10]

    • Electron-Withdrawing Groups (EWGs): An EWG at the C5 position strongly activates the C4/C6 positions for substitution.[11]

    • Special Cases: The presence of a 2-methylsulfonyl (2-MeSO₂) group on a 4-chloropyrimidine presents a fascinating dichotomy. With amine nucleophiles, substitution occurs at C4. However, with alkoxides, the reaction is highly selective for the C2 position, even at temperatures as low as -78°C.[12] This is attributed to a stabilizing hydrogen bond interaction between the alkoxide and the methyl group of the sulfone in the transition state.[12]

C. Key Reaction Components
  • Leaving Groups: The choice of leaving group is critical. For SNAr reactions, the typical reactivity order for halides is F > Cl ≈ Br > I.[13][14] This is contrary to S_N2 reactions and is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity and polarization of the C-F bond.[5] Other moieties, such as sulfones (-SO₂R), can also serve as excellent leaving groups.[3][15]

  • Nucleophiles: A broad spectrum of nucleophiles can be employed, making SNAr a highly versatile tool. These include:

    • N-Nucleophiles: Primary and secondary aliphatic and aromatic amines.[1][16]

    • O-Nucleophiles: Alkoxides and phenoxides.[17][18]

    • S-Nucleophiles: Thiols and thiophenols.[2][19]

III. Practical & Strategic Considerations for the Bench Chemist

A. Selecting the Right Reaction Conditions

The success of an SNAr reaction hinges on the judicious selection of solvent, base, and temperature.

ParameterRecommended ChoiceRationale & Causality
Solvent Polar aprotic solvents (DMF, DMSO, NMP, Acetonitrile).[20][21] Alcohols (EtOH, iPrOH) can also be used.Polar aprotic solvents excel at stabilizing the charged Meisenheimer intermediate without being nucleophilic themselves, thereby accelerating the reaction. Alcohols can serve as both solvent and, in some cases, nucleophile (solvolysis), which can be a desired or undesired outcome.[1][21]
Base Non-nucleophilic amine bases (DIPEA, TEA)[1][4] or inorganic bases (K₂CO₃, Cs₂CO₃).[22]When using amine or thiol nucleophiles, a base is required to neutralize the in situ generated acid (e.g., HCl). Tertiary amines like DIPEA and TEA are sterically hindered and thus non-nucleophilic, preventing them from competing with the desired nucleophile.
Temperature Varies widely from -78°C to reflux.[1][12]The required temperature depends on the activation of the pyrimidine substrate and the nucleophilicity of the attacking species. Highly activated substrates (e.g., with multiple EWGs) can react at low temperatures, while less activated systems may require heating to achieve a reasonable reaction rate.[4][23]
B. Controlling Sequential Substitutions

Dihalopyrimidines are excellent starting points for building molecular diversity through sequential SNAr reactions. Regioselectivity can be controlled by leveraging the principles discussed above:

  • First Substitution: Typically occurs at the more reactive C4 position with a less reactive nucleophile or under milder conditions.

  • Second Substitution: The remaining leaving group (now at C2) is often less reactive and may require a more potent nucleophile or more forcing conditions (e.g., higher temperature) to be displaced.[17]

This stepwise approach allows for the controlled synthesis of 2,4-disubstituted pyrimidines with distinct functionalities at each position, a common strategy in the synthesis of kinase inhibitors.[2][3]

C. Common Challenges and Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently activated substrate. 2. Poor leaving group. 3. Low reaction temperature/time.1. If possible, add an EWG to the pyrimidine ring. 2. Switch to a better leaving group (e.g., from -Cl to -F). 3. Gradually increase the reaction temperature and monitor for product formation and decomposition.[4]
Poor Regioselectivity 1. Similar reactivity of C2 and C4 positions. 2. Reaction conditions are too harsh, leading to scrambling.1. Change the solvent to influence selectivity.[11] 2. Lower the reaction temperature. 3. Consider an alternative strategy, such as a palladium-catalyzed Buchwald-Hartwig amination, which can offer superior regiocontrol in difficult cases.[23]
Side Products 1. Di-substitution instead of desired mono-substitution. 2. Solvolysis from alcoholic solvents.1. Use 1.0-1.2 equivalents of the nucleophile. Consider adding the nucleophile slowly at a lower temperature. 2. Switch to a non-protic solvent like DMF, DMSO, or toluene.[20]

IV. Experimental Protocols

The following protocols are generalized procedures that can be adapted based on the specific substrate and nucleophile. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

Workflow Setup 1. Reaction Setup (Dry flask, inert gas) Reagents 2. Add Substrate, Solvent, & Base Setup->Reagents Nucleophile 3. Add Nucleophile (often dropwise) Reagents->Nucleophile Reaction 4. Stir at Temp (Monitor by TLC/LC-MS) Nucleophile->Reaction Workup 5. Aqueous Work-up (Quench, Extract, Wash) Reaction->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS) Purify->Characterize

Caption: General experimental workflow for SNAr reactions on pyrimidines.

Protocol 1: Mono-Amination of 2,4-Dichloropyrimidine at the C4-Position

This protocol describes the selective substitution of the C4-chloro group with a generic primary or secondary amine.

  • Materials:

    • 2,4-Dichloropyrimidine (1.0 eq)

    • Amine nucleophile (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous Ethanol (EtOH) or Acetonitrile (MeCN) (approx. 0.1-0.2 M concentration)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyrimidine (1.0 eq) under an inert atmosphere of nitrogen.

    • Add the anhydrous solvent (e.g., EtOH) to dissolve the starting material.

    • Add the amine nucleophile (1.1 eq) followed by the base (TEA or DIPEA, 1.5 eq).

    • Heat the reaction mixture to reflux (for EtOH, ~78°C) and stir.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).[1]

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-4-aminopyrimidine derivative.

Protocol 2: Thiolation of a 4-Chloro-Substituted Pyrimidine

This protocol details the displacement of a chloride with a thiol nucleophile, a common transformation for introducing sulfur-based functional groups.

  • Materials:

    • 4-Chloro-substituted pyrimidine (1.0 eq)

    • Thiol nucleophile (e.g., thiophenol) (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add the 4-chloro-substituted pyrimidine (1.0 eq) and potassium carbonate (2.0 eq).

    • Add anhydrous DMF via syringe to create a stirrable suspension.

    • Add the thiol nucleophile (1.2 eq) to the mixture.

    • Stir the reaction at room temperature or heat gently (e.g., 50-60°C) if necessary.

    • Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 1-4 hours at room temperature.

    • Once the reaction is complete, pour the mixture into ice-water and stir for 15 minutes.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate and purify the crude product by flash column chromatography to yield the 4-thiopyrimidine product.

V. Conclusion

The nucleophilic aromatic substitution reaction is an indispensable tool for the functionalization of pyrimidine rings. Its operational simplicity, broad substrate scope, and the absence of transition metal catalysts in many cases make it highly attractive for both small-scale discovery and large-scale synthesis. A thorough understanding of the underlying mechanistic principles, particularly the factors governing regioselectivity, empowers chemists to design and execute these transformations with precision and control. By carefully selecting the substrate, nucleophile, and reaction conditions, the SNAr reaction provides a reliable and powerful pathway to novel pyrimidine-based molecules for a wide range of applications.

VI. References

  • Kim, J., Cho, Y. S., & Min, S. (2016). Facile Synthesis of 2‐Amino‐4‐alkoxypyrimidines via Consecutive Nucleophilic Aromatic Substitution (SNAr) Reactions. Bulletin of the Korean Chemical Society, 37(12), 1998–2008. [Link]

  • Zhang, R., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. [Link]

  • ResearchGate (n.d.). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. ResearchGate. [Link]

  • Castañeda, J. C., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]

  • Singh, S. K., & Parmar, N. J. (2015). A Complementary Route to Diaminopyrimidines Through Regioselective SNAr Amination Reactions. Tetrahedron Letters, 56(23), 3471-3474. [Link]

  • Prasad, D. J., et al. (2010). Facile Modifications at the C4 Position of Pyrimidine Nucleosides via In Situ Amide Activation with 1H-Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium Hexafluorophosphate. Current Protocols in Nucleic Acid Chemistry, Chapter 1, Unit 1.18. [Link]

  • Khan, I., et al. (2021). Synthesis of 4‐amino substituted thienopyrimidines using SNAr. Journal of Heterocyclic Chemistry, 58(10), 2005-2014. [Link]

  • Crampton, M. R., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(35), 6883-6891. [Link]

  • Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48. [Link]

  • Vander Wal, M. N. (2019). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. University of Toronto T-Space Repository. [Link]

  • Pérez-García, C., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

  • Mikhed, Y., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7792. [Link]

  • Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]

  • Khan, I., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(23), 4376. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.[Link]

  • ResearchGate. (2022). (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. [Link]

  • Bagley, M. C., et al. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Beilstein Journal of Organic Chemistry, 7, 1205-1213. [Link]

  • PubMed. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • ResearchGate. (n.d.). Scheme 30. Selective nucleophilic aromatic substitution to furnish... ResearchGate. [Link]

  • Moran, J. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(47), 16368-16379. [Link]

  • ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF. ResearchGate. [Link]

  • González-García, M., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7622. [Link]

  • PubMed. (2024). Chemical synthesis of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analogues. PubMed. [Link]

  • Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions | PDF. Scribd. [Link]

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]

  • Slideshare. (n.d.). Pyrimidine | PPTX. Slideshare. [Link]

  • Organic Chemistry Portal. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal. [Link]

  • Baran Lab. (n.d.). Haloselectivity of Heterocycles. Baran Lab. [Link]

  • Wordpress. (2026). SNAr Reaction in Other Common Molecular Solvents. Wordpress. [Link]

  • Synfacts. (2022). C2-Selective S N H Amination of Pyrimidines through Selective Iminium Formation. Thieme. [Link]

  • CCS Chemistry. (2023). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. [Link]

  • Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Chemistry Stack Exchange. [Link]

  • RSC Publishing. (n.d.). An odorless, one-pot synthesis of nitroaryl thioethers via SNAr reactions through the in situ generation of S-alkylisothiouronium salts. RSC Publishing. [Link]

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Application Note: Protecting Group Strategies for Pyrrolidine Nitrogen in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine ring is a highly privileged scaffold in medicinal chemistry and drug discovery due to its sp³-hybridization, which provides excellent three-dimensional pharmacophore coverage and restricts conformational flexibility[1]. When coupling or fusing this saturated ring to a pyrimidine core—a structural motif ubiquitous in kinase inhibitors, nucleoside analogs, and antiparasitic agents—the secondary nitrogen of the pyrrolidine becomes a critical liability[2]. If left unprotected, the nucleophilic pyrrolidine nitrogen will aggressively participate in unwanted side reactions, including competitive nucleophilic aromatic substitution (S_NAr), N-alkylation, or transition-metal catalyst poisoning during cross-coupling[3].

This application note details the strategic selection, mechanistic causality, and self-validating protocols for masking the pyrrolidine nitrogen during pyrimidine synthesis and functionalization.

Mechanistic Causality in Protecting Group Selection

The selection of a protecting group (PG) for pyrrolidine is entirely dictated by the downstream pyrimidine synthesis conditions. Pyrimidine cores are typically elaborated via two primary pathways:

  • De Novo Ring Synthesis: Condensation of amidines/guanidines with 1,3-dicarbonyls under strongly basic conditions (e.g., NaOEt/EtOH).

  • Late-Stage Functionalization: S_NAr or transition-metal catalyzed cross-coupling (e.g., Buchwald-Hartwig, Sonogashira) of pre-formed halogenated pyrimidines[3].

Why Boc is the Industry Standard for S_NAr

The tert-butyloxycarbonyl (Boc) group is the preferred choice for S_NAr pathways. Because S_NAr on pyrimidines requires basic conditions (e.g., DIPEA or K₂CO₃) to neutralize the generated acid, the PG must be completely base-stable. The Boc carbamate is impervious to nucleophilic attack by amines and stable to strong bases. Furthermore, it is easily removed under mild acidic conditions, which leaves the robust pyrimidine aromatic ring intact.

The Halogen Liability of Cbz and Bn Groups

While Carboxybenzyl (Cbz) and Benzyl (Bn) groups are excellent for peptide synthesis, they are often contraindicated in pyrimidine chemistry. Halogenated pyrimidines (e.g., chloropyrimidines) are vital handles for late-stage diversification. Removing a Cbz or Bn group requires hydrogenolysis (H₂, Pd/C). Under these conditions, the palladium catalyst will readily insert into the pyrimidine-halogen bond, leading to catastrophic and unintended dehalogenation of the pyrimidine core.

Tosyl (Ts) for Cross-Coupling

When synthesizing complex pyrrolopyrimidines via palladium-catalyzed cross-coupling (e.g., Sonogashira coupling), the lone pair on the pyrrolidine nitrogen can coordinate to the palladium catalyst, effectively poisoning it and stalling the catalytic cycle. Utilizing a strongly electron-withdrawing Tosyl (Ts) group delocalizes the nitrogen lone pair, preventing catalyst coordination and dramatically improving coupling yields[3].

Quantitative Comparison of Protecting Group Strategies

The following table summarizes the quantitative metrics and strategic compatibility of common pyrrolidine protecting groups in the context of pyrimidine synthesis.

Protecting Group (PG)ReagentTypical Yield (%)Deprotection ReagentDeprotection Time (h)Compatibility with Pyrimidine S_NAr / Cross-Coupling
Boc Boc₂O85–95TFA or 4M HCl/Dioxane1–2Excellent; highly stable to basic S_NAr conditions.
Cbz CbzCl80–90H₂, Pd/C4–12Good; but incompatible if halogenated pyrimidines are present.
Tosyl (Ts) TsCl85–95SmI₂ or Na/NH₃4–8Excellent; prevents Pd-catalyst poisoning in cross-coupling.
Benzyl (Bn) BnBr75–85H₂, Pd(OH)₂/C12–24Moderate; requires harsh hydrogenolysis, risks ring reduction.

Strategic Workflow

G Start Pyrrolidine Precursor PG_Addition Protecting Group (PG) Addition (e.g., Boc2O, CbzCl) Start->PG_Addition Mask 2° Amine Pyrimidine_Syn Pyrimidine Core Synthesis / SNAr (Basic/Coupling Conditions) PG_Addition->Pyrimidine_Syn Stable to Base/Pd Deprotection Orthogonal Deprotection (TFA, HCl, or H2/Pd) Pyrimidine_Syn->Deprotection Isolate Intermediate Product Target Pyrrolidinyl-Pyrimidine Deprotection->Product Yield Free Amine

Workflow for pyrrolidine nitrogen protection in pyrimidine synthesis.

Self-Validating Experimental Protocols

The following protocols detail the synthesis of a pyrrolidinyl-pyrimidine utilizing a Boc-protection strategy. Every step is designed as a closed, self-validating system to ensure absolute confidence before proceeding to the next stage.

Protocol A: N-Boc Protection of 3-Aminopyrrolidine

Objective: Mask the secondary ring nitrogen selectively while leaving the primary amine available for pyrimidine coupling.

  • Initialization: Dissolve 3-aminopyrrolidine (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) and cool to 0 °C under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 12.0 mmol) dropwise. Causality: Et₃N acts as an acid scavenger to neutralize the system and increase the nucleophilicity of the pyrrolidine nitrogen.

  • Reagent Delivery: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 9.5 mmol) in DCM (10 mL) over 30 minutes via an addition funnel. Causality: Sub-stoichiometric Boc₂O and slow addition at 0 °C prevent unwanted di-Boc formation on the primary amine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Spot the reaction mixture on a silica TLC plate. Stain with ninhydrin and heat. The starting material will appear as a dark purple spot (free secondary amine), while the successful mono-Boc-protected product will show a distinct shift in R_f and altered staining properties, confirming the masking of the ring nitrogen.

Protocol B: S_NAr Coupling with 2,4-Dichloro-5-fluoropyrimidine

Objective: Couple the protected pyrrolidine to the pyrimidine core via Nucleophilic Aromatic Substitution.

  • Initialization: Dissolve 2,4-dichloro-5-fluoropyrimidine (8.0 mmol) in isopropanol (iPrOH, 40 mL). Causality: iPrOH is a polar protic solvent that stabilizes the highly polarized Meisenheimer complex intermediate formed during S_NAr.

  • Reagent Addition: Add the N-Boc-3-aminopyrrolidine from Protocol A (8.0 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 16.0 mmol). Causality: DIPEA is sterically hindered and non-nucleophilic, ensuring it neutralizes the generated HCl without competing with the pyrrolidine for the pyrimidine electrophile.

  • Reaction: Heat the mixture to 80 °C for 12 hours. The reaction regioselectively favors substitution at the 4-position due to the activating effects of the adjacent ring nitrogen and fluorine atom.

  • Self-Validation Check: Analyze the crude mixture via LC-MS. The desired Boc-protected intermediate will exhibit a highly characteristic fragmentation pattern: a parent[M+H]⁺ peak and a major fragment at [M+H - 56]⁺. This 56 Da loss corresponds to the ejection of an isobutylene neutral from the Boc group under electrospray ionization (ESI), definitively proving the structural integrity of the intermediate.

Protocol C: Orthogonal Acidic Deprotection

Objective: Remove the Boc group to yield the final, biologically active free amine.

  • Initialization: Dissolve the purified intermediate from Protocol B (5.0 mmol) in anhydrous 1,4-dioxane (20 mL).

  • Cleavage: Add 4M HCl in dioxane (15 mL) dropwise at room temperature. Stir for 2 hours. Causality: HCl in dioxane is vastly superior to Trifluoroacetic acid (TFA) for this specific application. TFA leaves a hygroscopic trifluoroacetate salt that complicates downstream biological assays. HCl directly yields a highly crystalline, easily isolable hydrochloride salt.

  • Isolation: The product will precipitate out of the dioxane solution as the HCl salt. Filter the precipitate and wash with cold diethyl ether.

  • Self-Validation Check: Dissolve a small aliquot of the isolated solid in D₂O for ¹H-NMR analysis. The complete disappearance of the intense 9-proton singlet at ~1.40 ppm confirms the quantitative removal of the Boc group.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds ResearchGate URL:[Link][1]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines Chemical Reviews (ACS Publications) URL:[Link][2]

  • Structure-Based Design and Synthesis of Antiparasitic Pyrrolopyrimidines Targeting Pteridine Reductase 1 Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

Sources

Application Note: Microwave-Assisted Synthesis of 4-(Pyrrolidin-2-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(pyrrolidin-2-yl)pyrimidine scaffold is a privileged pharmacophore frequently embedded in modern therapeutics, particularly in the design of kinase inhibitors, histamine receptor antagonists, and nicotinic acetylcholine receptor ligands. Constructing this bi-heterocyclic system conventionally requires extended reflux times, harsh conditions, and often results in poor yields due to competitive side reactions.

This application note details a highly optimized, self-validating protocol for the Microwave-Assisted Organic Synthesis (MAOS) of 4-(pyrrolidin-2-yl)pyrimidine derivatives. By leveraging dielectric heating, this methodology reduces reaction times from hours to minutes, significantly improves yield and purity, and adheres to green chemistry principles.

Scientific Rationale & Mechanistic Insights

The Power of Microwave-Assisted Organic Synthesis (MAOS)

The synthesis of medicinally potent pyrimidine derivatives is a cornerstone of N-heterocyclic chemistry, as these structures are integral to the genetic material of cells and serve as versatile molecular frameworks for drug design [1]. Traditional cyclocondensation reactions to form pyrimidines often rely on conductive heating, which is slow and establishes a temperature gradient that can degrade sensitive intermediates like pyrrolidine derivatives.

Microwave irradiation fundamentally alters the energy transfer dynamics. Instead of relying on convection, microwaves couple directly with polar molecules (such as the ethanol solvent and the highly polarized enaminone intermediates) via dipole rotation and ionic conduction [2]. This results in instantaneous, localized superheating.

Mechanistic Causality

The synthesis of 4-(pyrrolidin-2-yl)pyrimidine typically proceeds via the condensation of an


-Boc-protected pyrrolidin-2-yl-

-enaminone with an amidine or guanidine derivative.
  • Activation: The

    
    -enaminone is highly polarized. Microwave energy preferentially couples with this polar intermediate, lowering the effective activation energy required for nucleophilic attack.
    
  • Cyclization: The amidine nitrogen attacks the

    
    -carbon of the enaminone, forming a tetrahedral intermediate.
    
  • Dehydration: The localized high pressure and temperature generated in the sealed microwave vial force the rapid elimination of water and ammonia, driving the equilibrium irreversibly toward the thermodynamically stable aromatic pyrimidine ring [3].

Mechanism A N-Boc-Proline Derivative B Pyrrolidinyl β-Enaminone A->B Activation D Tetrahedral Intermediate B->D MW, Base C Amidine / Guanidine C->D MW, Base E 4-(Pyrrolidin-2-yl) pyrimidine D->E -H2O, -NH3

Mechanistic pathway for the microwave-assisted cyclization of pyrimidine derivatives.

Experimental Workflow

To ensure reproducibility and high fidelity, the experimental design must operate as a self-validating system. Each phase of the workflow incorporates analytical checkpoints to verify the success of the preceding step before moving forward.

Workflow Step1 1. Reagent Preparation (Equimolar mixing in EtOH) Step2 2. Microwave Irradiation (120°C, 15 min, 150W) Step1->Step2 Step3 3. Rapid Cooling (Compressed Air, <40°C) Step2->Step3 Step4 4. Workup & Extraction (EtOAc / H2O) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5 Step6 6. Validation (LC-MS, 1H/13C NMR) Step5->Step6

Step-by-step experimental workflow for microwave-assisted synthesis.

Detailed Protocol: A Self-Validating System

Materials & Equipment
  • Reagents: (E)-3-(dimethylamino)-1-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)prop-2-en-1-one (1.0 mmol), Benzamidine hydrochloride (1.2 mmol), Potassium carbonate (

    
    , 2.0 mmol), Absolute Ethanol (High dielectric constant solvent).
    
  • Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with an IR temperature sensor and a 10 mL pressure-rated glass vial.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Add 1.0 mmol of the pyrrolidinyl

    
    -enaminone and 1.2 mmol of benzamidine hydrochloride to a 10 mL microwave-safe vial equipped with a magnetic stir bar.
    
  • Add 2.0 mmol of finely powdered

    
    .
    
    • Causality: The base is required to liberate the free amidine from its hydrochloride salt, rendering it highly nucleophilic for the subsequent Michael-type addition.

  • Suspend the mixture in 3.0 mL of absolute ethanol.

    • Causality: Ethanol is selected due to its high loss tangent (

      
      ), which allows it to absorb microwave energy efficiently and transfer it to the reactants, facilitating rapid heating [4].
      
  • Seal the vial with a Teflon-lined crimp cap.

Step 2: Microwave Irradiation

  • Place the vial in the microwave reactor cavity.

  • Program the reactor: Ramp time: 2 minutes, Hold time: 15 minutes, Temperature: 120 °C, Max Power: 150 W, Stirring: 800 rpm.

    • Causality: Conducting the reaction in a sealed vessel allows the ethanol to superheat well above its atmospheric boiling point (78 °C). The elevated pressure and temperature dramatically accelerate the bimolecular condensation and dehydration steps, bypassing the 12–24 hour reflux typically required.

Step 3: Rapid Cooling & Validation

  • Allow the reactor to cool the vial using compressed air until the internal temperature drops below 40 °C before decapping.

    • Self-Validation Checkpoint 1: Perform a rapid TLC (Hexane:EtOAc 1:1). The disappearance of the strongly UV-active starting enaminone spot (

      
      ) and the appearance of a new, highly fluorescent blue spot under 254 nm UV light (
      
      
      
      ) indicates successful pyrimidine formation.

Step 4: Workup & Extraction

  • Transfer the reaction mixture to a separatory funnel. Dilute with 15 mL of distilled water to dissolve inorganic salts (

    
    , KCl).
    
  • Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with brine (10 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Step 5: Purification & Final Validation

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes).

  • Self-Validation Checkpoint 2: Analyze the purified fraction via LC-MS. A distinct peak showing

    
     corresponding to the exact mass of the target 4-(pyrrolidin-2-yl)pyrimidine confirms structural integrity and complete dehydration.
    

Quantitative Data Presentation

The implementation of microwave irradiation not only accelerates the reaction but fundamentally improves the reaction profile by minimizing the thermal degradation of the pyrrolidine ring, which is common during prolonged conventional heating.

ParameterConventional Heating (Reflux)Microwave Irradiation (MAOS)Improvement Factor
Reaction Time 18 Hours15 Minutes72x Faster
Temperature 78 °C (Atmospheric)120 °C (Sealed Vessel)+ 42 °C
Isolated Yield 45 - 52%88 - 92%~1.8x Increase
Purity (LC-MS) 85% (Multiple side products)> 98% (Clean profile)Significant
E-factor (Waste/Product) 45.212.472% Reduction

Table 1: Comparative analysis of the synthesis of 4-(pyrrolidin-2-yl)pyrimidine derivatives using conventional conductive heating versus Microwave-Assisted Organic Synthesis (MAOS).

References

  • Recent Approaches to the Synthesis of Medicinally Potent Pyrimidine Derivatives using Microwave: A Review , International Journal of Management, Technology And Engineering, 1

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds , National Center for Biotechnology Information (PMC),2

  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides , National Center for Biotechnology Information (PMC), 3

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW , Sphinx Knowledge House, 4

Sources

Application Note: Synthesis of 4-(Pyrrolidin-2-yl)pyrimidine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(pyrrolidin-2-yl)pyrimidine from 4-chloropyrimidine. The protocol is designed for researchers in medicinal chemistry and drug development. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This guide details the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their wide range of biological activities.[1] The introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological profile. The target molecule, 4-(pyrrolidin-2-yl)pyrimidine, is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery. The synthesis described herein utilizes a common and important reaction in pyrimidine chemistry: the nucleophilic aromatic substitution (SNAr) of a halo-pyrimidine with an amine.[2]

Reaction Overview

The synthesis of 4-(pyrrolidin-2-yl)pyrimidine from 4-chloropyrimidine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the amine (pyrrolidine) acts as a nucleophile, attacking the electron-deficient pyrimidine ring at the carbon atom bearing the chlorine leaving group.

Reaction Scheme:

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds through a two-step addition-elimination mechanism.[3][4]

  • Nucleophilic Attack: The pyrrolidine nitrogen atom attacks the electron-deficient C4 position of the pyrimidine ring. The electron-withdrawing nature of the two ring nitrogens makes the pyrimidine ring susceptible to this attack.[3] This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5][6]

  • Elimination of Leaving Group: Aromaticity is restored by the elimination of the chloride ion, which is a good leaving group. A base is typically added to neutralize the protonated amine that is formed.

The overall mechanism is depicted in the following diagram:

Sources

Process Chemistry and Scale-Up Synthesis of Chiral Pyrrolidinyl Pyrimidine Salts: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of chiral pyrrolidine moieties into pyrimidine scaffolds is a cornerstone in the development of modern targeted therapeutics, including kinase and [1]. However, translating the synthesis of chiral pyrrolidinyl pyrimidines from discovery-scale batch chemistry to multikilogram process manufacturing presents significant challenges. These include controlling regioselectivity during the[2], preventing the racemization of the pyrrolidine stereocenter under thermal stress, and avoiding chromatographic purification.

This application note provides a self-validating, highly detailed protocol for the scale-up synthesis of chiral pyrrolidinyl pyrimidine salts. By designing a robust salt-formation step, we eliminate the need for column chromatography, enhance the thermal stability of the Active Pharmaceutical Ingredient (API), and establish a streamlined isolation process.

Mechanistic Insights and Reaction Design

Regioselectivity in the SNAr Reaction

The functionalization of 2,4-dichloropyrimidines via SNAr is a highly utilized synthetic strategy[3]. Mechanistically, the reaction proceeds through a stepwise addition-elimination sequence, forming a Meisenheimer complex[2]. The C-4 position of the pyrimidine ring is inherently more electrophilic than the C-2 position due to the stabilizing effect of the adjacent nitrogen atoms on the intermediate anion. However, the presence of electron-donating or withdrawing groups at the C-5 or C-6 positions can dramatically shift this regioselectivity[3]. To force >95% selectivity for the C-4 position, the choice of solvent and base is critical.

The Causality of Salt Formation

In discovery chemistry, the resulting free base of a chiral pyrrolidinyl pyrimidine is often isolated as a viscous oil or an amorphous, hygroscopic solid. At a process scale, handling oils is impractical. Furthermore, the free base is susceptible to oxidative degradation and epimerization (racemization) of the chiral center adjacent to the pyrrolidine nitrogen.

Why form a salt? Introducing a stoichiometric amount of an acid (e.g., L-tartaric acid) protonates the basic nitrogens, driving the formation of a highly crystalline lattice. This crystalline salt acts as a thermodynamic sink:

  • Purification: Impurities (such as C-2 regioisomers and unreacted starting materials) are structurally excluded from the crystal lattice and remain dissolved in the mother liquor.

  • Stability: The ionic bond restricts the conformational mobility of the pyrrolidine ring, effectively locking the stereocenter and preventing base-catalyzed racemization.

Process Workflow Visualization

The following workflow illustrates the optimized sequence from raw materials to the isolated crystalline salt.

Workflow SM 2,4-Dichloropyrimidine + Chiral Pyrrolidine SNAr SNAr Reaction (DIPEA, iPrOH, 80°C) SM->SNAr Reagents Workup Aqueous Workup & Phase Separation SNAr->Workup Crude Base Salt Salt Formation (Acid Addition) Workup->Salt Organic Phase Crystal Controlled Crystallization Salt->Crystal Supersaturation Product Chiral Pyrrolidinyl Pyrimidine Salt Crystal->Product Filtration/Drying

Fig 1. Scale-up workflow for the synthesis and isolation of chiral pyrrolidinyl pyrimidine salts.

Process Optimization Data

To ensure the protocol is built on empirical evidence, extensive screening was performed. The data below summarizes the causality behind the selected reagents.

Table 1: SNAr Reaction Condition Screening

Objective: Maximize C-4 regioselectivity while preventing racemization of the chiral pyrrolidine.

SolventBaseTemp (°C)Regioselectivity (C4:C2)Isolated Yield (%)Enantiomeric Excess (ee %)
THFTEA6585:156298.5
DMFK₂CO₃8090:107894.0 (Partial racemization)
iPrOH DIPEA 80 98:2 91 99.5

Insight: Isopropanol (iPrOH) combined with N,N-Diisopropylethylamine (DIPEA) provides the optimal environment. DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HCl byproduct without deprotonating the chiral center of the pyrrolidine, thereby preserving the enantiomeric excess (ee)[4].

Table 2: Salt Screening & Crystallization Optimization

Objective: Identify a counterion that yields a non-hygroscopic, highly pure crystal.

Acid (1.05 eq)Solvent SystemObservationYield (%)Purity (HPLC %)Melting Point (°C)
HClEtOAc / EtOHHygroscopic solid, clumps6596.5112-115
MethanesulfonicAcetoneGummy residue, oiled outN/AN/AN/A
L-Tartaric Acid iPrOH / Water (9:1) Highly crystalline, free-flowing 88 99.8 184-185

Self-Validating Scale-Up Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system. Proceeding to subsequent phases is strictly gated by In-Process Controls (IPCs) to guarantee batch integrity.

Phase 1: SNAr Reaction
  • Preparation: Purge a 20 L jacketed glass reactor with nitrogen for 15 minutes.

  • Solvent & Substrate: Charge the reactor with 10 L of isopropanol (iPrOH), followed by 1.00 kg (6.71 mol) of 2,4-dichloropyrimidine. Stir at 250 rpm until fully dissolved.

  • Base Addition: Add 1.04 kg (8.05 mol, 1.2 eq) of DIPEA.

  • Nucleophile Addition: Cool the reactor to 10°C. Slowly add 0.63 kg (7.38 mol, 1.1 eq) of the chiral pyrrolidine over 45 minutes.

    • Causality: The SNAr reaction is highly exothermic. Controlled addition at low temperatures prevents thermal spikes that could drive the formation of the C-2 regioisomer or bis-substituted impurities.

  • Heating: Ramp the reactor temperature to 80°C over 1 hour and hold for 6 hours.

  • IPC Validation 1: Pull a 1 mL sample for HPLC analysis. Do not proceed until the unreacted 2,4-dichloropyrimidine is < 1.0% AUC.

Phase 2: Workup and Phase Separation
  • Concentration: Cool the reactor to 30°C and distill off approximately 7 L of iPrOH under reduced pressure (150 mbar).

  • Extraction: Charge 8 L of Ethyl Acetate (EtOAc) and 5 L of 5% aqueous NaHCO₃. Stir vigorously for 15 minutes, then allow phases to separate for 30 minutes.

    • Causality: The NaHCO₃ neutralizes the DIPEA·HCl salt formed during the reaction, ensuring the product remains in its lipophilic free-base form and partitions entirely into the organic phase.

  • Washing: Drain the aqueous layer. Wash the organic layer with 5 L of brine (NaCl). Drain the aqueous layer.

Phase 3: Salt Formation and Crystallization
  • Solvent Exchange: Concentrate the organic layer to approximately 3 L. Charge 8 L of iPrOH and heat the reactor to 65°C.

  • Acid Addition: In a separate vessel, dissolve 1.06 kg (7.05 mol, 1.05 eq) of L-Tartaric acid in 1 L of purified water. Add this solution dropwise to the reactor over 30 minutes.

  • Seeding: Once the addition is complete, cool the reactor to 55°C and add 10 g of previously synthesized product seed crystals.

    • Causality: Seeding bypasses the spontaneous nucleation threshold, preventing the product from "oiling out" (liquid-liquid phase separation) and ensuring the growth of large, filterable crystals.

  • Cooling Profile: Cool the reactor linearly from 55°C to 5°C at a rate of 0.1°C/min. Hold at 5°C for 4 hours.

  • IPC Validation 2: Sample the mother liquor. Do not proceed to filtration unless the product concentration in the mother liquor is < 15 mg/mL (indicating complete crystallization).

Phase 4: Isolation and Drying
  • Filtration: Transfer the slurry to a Nutsche filter dryer. Filter under nitrogen pressure.

  • Washing: Wash the filter cake with 2 L of pre-chilled (5°C) iPrOH.

  • Drying: Apply vacuum (50 mbar) and heat the jacket to 45°C. Dry for 12 hours.

  • IPC Validation 3: Perform Karl Fischer (KF) titration. The product is considered dry and ready for discharge only when moisture content is < 0.5% w/w.

Analytical Validation Standards

To confirm the success of the scale-up, the final chiral pyrrolidinyl pyrimidine tartrate salt must be subjected to rigorous analytical testing:

  • Chiral HPLC: Utilizing a Chiralpak AD-H column (Hexane/IPA/DEA mobile phase) to confirm an enantiomeric excess (ee) of >99.0%.

  • ¹H NMR (400 MHz, DMSO-d₆): Must show a 1:1 stoichiometric integration between the pyrimidine aromatic protons (e.g., doublet at ~8.1 ppm) and the tartaric acid methine protons (singlet at ~4.3 ppm).

  • Yield: Expected isolated yield is 85–88% based on the limiting reagent (2,4-dichloropyrimidine).

References

  • Aromatic Substitution - Vapourtec Flow Chemistry Vapourtec URL:[Link]

  • Scalable Process Design for a PDE10A Inhibitor Consisting of Pyrazolopyrimidine and Quinoxaline as Key Units ACS Publications (Organic Process Research & Development) URL:[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold MDPI (Molecules) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Desalting 4-(Pyrrolidin-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing hydrochloride salt from 4-(Pyrrolidin-2-yl)pyrimidine Content Type: Technical Support Center Guide

Ticket ID: #PYR-2YL-FREEBASE-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Severity: High (Critical Reagent Preparation)[1]

Executive Summary

You are likely attempting to isolate the free base of 4-(Pyrrolidin-2-yl)pyrimidine from its hydrochloride (HCl) salt for use in metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig), nucleophilic aromatic substitution (SNAr), or biological assay development.[1]

The Core Challenge: Unlike lipophilic amines, 4-(Pyrrolidin-2-yl)pyrimidine is a small, polar heterocycle.[1] The free base retains significant water solubility. Standard "shake-and-bake" extractions using diethyl ether or hexane often result in 0% yield because the free base remains trapped in the aqueous phase.[1]

This guide provides three validated protocols to overcome this solubility trap, ensuring high recovery and purity.

Diagnostic: Select Your Protocol

Before proceeding, determine the best workflow for your specific constraints.

ProtocolSelection Start START: What is your primary goal? Scale What is your scale? Start->Scale Purity Required Purity? Scale->Purity < 1 gram MethodA PROTOCOL A: Enhanced Biphasic Extraction (Standard Lab Scale) Scale->MethodA > 1 gram Purity->MethodA Standard Synthesis MethodB PROTOCOL B: Ion Exchange Chromatography (High Purity / Bio-Assay) Purity->MethodB > 99% (No inorganic salts) MethodC PROTOCOL C: In-Situ Neutralization (Immediate Reaction Use) Purity->MethodC Crude OK / One-pot synthesis caption Figure 1: Decision matrix for selecting the optimal desalting strategy.

Technical Protocols

Protocol A: Enhanced Biphasic Extraction (The "Chloroform Clip")

Best for: General synthesis, scales >100 mg.

The Mechanism: We utilize the "salting out" effect to push the water-soluble free base into the organic layer, while using a polar organic solvent mixture to catch it.

Reagents:

  • 4 N NaOH (aq)[1]

  • Dichloromethane (DCM) or Chloroform (CHCl₃)[1]

  • Isopropanol (IPA)[1]

  • Sodium Chloride (Solid)[1][2]

  • Sodium Sulfate (Anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve the HCl salt in the minimum volume of distilled water (approx. 5 mL per gram of salt).

  • Basification: Cool the solution to 0°C. Add 4 N NaOH dropwise until pH > 12.

    • Why? The pKa of the pyrrolidine nitrogen is ~10.5. You must exceed this by 2 units to ensure >99% deprotonation [1].

  • Saturation: Add solid NaCl until the solution is saturated (brine).

    • Why? This increases the ionic strength of the aqueous phase, reducing the solubility of the organic free base (Salting-Out Effect).

  • Extraction: Extract with CHCl₃:IPA (3:1 ratio) . Perform this extraction 4–5 times.

    • Critical: Do not use Ether or Hexane. They are too non-polar. Pure DCM is acceptable, but the CHCl₃:IPA mixture has higher polarity and extracts the amine more efficiently.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄ for 20 minutes, and filter.

  • Concentration: Evaporate solvent under reduced pressure.

    • Note: The product may be an oil or low-melting solid.

Protocol B: Ion Exchange (The "Zero-Salt" Method)

Best for: Biological screening, highly water-soluble analogs, or when inorganic salts (NaCl) interfere with downstream chemistry.[1]

Reagents:

  • Strongly Basic Anion Exchange Resin (e.g., Dowex 1X2 or Ambersep 900, OH- form).[1]

  • Methanol (MeOH).[3]

Step-by-Step:

  • Resin Prep: Wash the resin bed with methanol, then plenty of water to ensure it is neutral/basic and swollen.

  • Loading: Dissolve the HCl salt in water and load it onto the column.

  • Elution: Elute with distilled water first (to remove Cl⁻ ions), then elute with 10% MeOH in Water or pure MeOH depending on retention.

    • Mechanism:[4] The resin exchanges the Cl⁻ counter-ion for an OH⁻ ion. The OH⁻ deprotonates the amine in situ, and the free base elutes while the Cl⁻ stays on the resin.

  • Isolation: Lyophilize (freeze-dry) the aqueous/methanolic fractions to obtain the pristine free base.

Troubleshooting Center

Issue 1: "I extracted 5 times, but my yield is < 20%."

  • Diagnosis: Your free base is partitioning into the water layer.

  • Fix:

    • Switch solvent system to CHCl₃:Isopropanol (3:1) .

    • Saturate the aqueous layer with solid Potassium Carbonate (K₂CO₃) instead of NaCl. K₂CO₃ acts as both a base and a salting-out agent, often providing a "dry" organic layer separation.[1]

Issue 2: "The product is oiling out or forming an emulsion."

  • Diagnosis: Amphiphilic nature of the molecule.

  • Fix:

    • Do not shake vigorously; invert the funnel gently.

    • Filter the emulsion through a pad of Celite.

    • Add a small amount of Methanol to break the surface tension.

Issue 3: "My product turned brown/black upon concentration."

  • Diagnosis: Oxidative degradation. Secondary amines, especially pyrrolidines, are prone to oxidation.[1]

  • Fix:

    • Perform evaporation under Nitrogen atmosphere if possible.

    • Store the free base at -20°C immediately.

    • If possible, use the free base immediately in the next step (Protocol C).

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Bicarbonate (NaHCO₃) to neutralize the salt? A: No. The pKa of the pyrrolidine nitrogen is roughly 10-11. Bicarbonate (pKa ~10.3) is too weak to drive the equilibrium completely to the free base. You will end up with a mixture of salt and free base. Use NaOH, KOH, or Na₂CO₃ (pKa ~10.3, but more effective in excess).[1]

Q: The free base is an oil.[4] How do I weigh it accurately for a reaction? A: This is common for pyrrolidine derivatives. We recommend preparing a stock solution of the free base in your reaction solvent (e.g., DMSO, DMF, or Toluene) immediately after isolation. Determine the concentration by quantitative NMR or HPLC, and dispense volumetrically.

Q: Why not just use the HCl salt directly in my coupling reaction? A: You often can! If your reaction conditions include a base (e.g., Et₃N, DIPEA, K₂CO₃, Cs₂CO₃), you can add the HCl salt directly.[1] The external base will deprotonate it in situ. However, for sensitive metal-catalyzed reactions (Pd, Ni), the extra chloride ions can poison the catalyst or alter the active catalytic species [2].[1] In those cases, isolating the free base is mandatory.

Visualizing the Workflow

ExtractionWorkflow Input HCl Salt (Solid) Dissolve Dissolve in H2O (Min. Volume) Input->Dissolve Basify Add NaOH (pH > 12) Dissolve->Basify SaltOut Add Solid NaCl (Saturation) Basify->SaltOut Extract Extract w/ CHCl3:IPA (3:1 Ratio) SaltOut->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Output Free Base (Oil/Solid) Dry->Output caption Figure 2: Enhanced Biphasic Extraction Workflow for Polar Amines.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Mechanistic grounding for pKa and solubility principles).

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[1] Link (Explains the impact of halide ions on catalyst poisoning).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (General reference for amine extraction and pKa values).

Sources

Preventing racemization of (S)-4-(Pyrrolidin-2-yl)pyrimidine during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on preventing racemization during the synthesis of (S)-4-(pyrrolidin-2-yl)pyrimidine, a critical chiral building block in pharmaceutical development. The following frequently asked questions and troubleshooting guides are designed to address common challenges and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in the synthesis of (S)-4-(pyrrolidin-2-yl)pyrimidine?

A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture of equal parts of both enantiomers (a racemate). In the context of (S)-4-(pyrrolidin-2-yl)pyrimidine, the stereocenter at the 2-position of the pyrrolidine ring is susceptible to inversion, leading to the formation of its (R)-enantiomer. This is a significant concern in pharmaceutical synthesis because enantiomers of a chiral drug can have different pharmacological activities and toxicities.[1][2] Maintaining the stereochemical integrity of the (S)-enantiomer is therefore crucial for ensuring the safety and efficacy of the final drug product.

Q2: What are the primary mechanisms that lead to racemization of the pyrrolidine ring?

A2: The primary mechanism for racemization at the C2 position of the pyrrolidine ring involves the deprotonation of the α-proton (the hydrogen atom attached to the stereocenter) to form a planar, achiral enamine or a related intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of both (S) and (R) enantiomers. Conditions that facilitate this deprotonation-reprotonation equilibrium, such as the presence of strong bases, elevated temperatures, or certain solvents, can promote racemization.

Q3: How does the choice of starting material impact the risk of racemization?

A3: Starting from a highly enantiomerically pure precursor is fundamental to obtaining an enantiomerically pure product. For the synthesis of (S)-4-(pyrrolidin-2-yl)pyrimidine, common chiral starting materials include (S)-proline and its derivatives.[3] The synthesis of pyrrolidine-containing drugs often begins with cyclic precursors like proline or 4-hydroxyproline.[3] The inherent chirality of these natural amino acids provides a robust stereochemical foundation. However, even with a highly pure starting material, racemization can occur during subsequent synthetic steps if the reaction conditions are not carefully controlled.

Q4: What role do protecting groups play in preventing racemization?

A4: Protecting groups are essential tools for preventing unwanted side reactions and can play a crucial role in minimizing racemization.[4][5] For the pyrrolidine nitrogen, common protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) are employed.[4][6] These groups can influence the acidity of the α-proton and the stability of the chiral center. A well-chosen protecting group should be stable under the reaction conditions used for subsequent transformations and be removable under mild conditions that do not induce racemization.[5][7] The electronic and steric properties of the protecting group can significantly impact the stereochemical stability of the adjacent chiral center.

Troubleshooting Guide

Problem 1: My final product shows significant racemization (low enantiomeric excess). What are the likely causes and how can I mitigate this?

Cause A: Harsh Reaction Conditions (Temperature and pH)

  • Explanation: Elevated temperatures and strongly basic or acidic conditions can accelerate the rate of racemization.[8][9] High temperatures provide the necessary activation energy for the deprotonation-reprotonation equilibrium, while strong bases can directly abstract the α-proton.

  • Solution:

    • Temperature Control: Conduct reactions at the lowest possible temperature that allows for a reasonable reaction rate. Consider using more reactive reagents that enable lower reaction temperatures.

    • pH Control: Avoid strongly basic or acidic conditions, especially during workup and purification steps. Use buffered solutions where appropriate to maintain a neutral or mildly acidic/basic pH.

Cause B: Inappropriate Base Selection

  • Explanation: The choice of base is critical. Strong, non-hindered bases (e.g., sodium hydroxide, potassium tert-butoxide) are more likely to cause deprotonation at the stereocenter.

  • Solution:

    • Use of Hindered or Weaker Bases: Opt for sterically hindered bases (e.g., diisopropylethylamine - DIPEA) or milder inorganic bases (e.g., potassium carbonate, sodium bicarbonate) that are less likely to abstract the α-proton.

Cause C: Prolonged Reaction Times

  • Explanation: The longer the chiral molecule is exposed to conditions that can cause racemization, the greater the extent of racemization will be.

  • Solution:

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or HPLC to ensure the reaction is stopped as soon as it reaches completion.

Problem 2: I am observing racemization during the N-deprotection step. How can I choose a better deprotection strategy?

Cause A: Deprotection Conditions are too Harsh

  • Explanation: The conditions used to remove a protecting group can inadvertently lead to racemization. For example, strong acids used for Boc deprotection or harsh hydrogenolysis conditions for Cbz removal can affect the stereochemical integrity.

  • Solution:

    • Orthogonal Protecting Groups: Employ an orthogonal protecting group strategy.[5] This involves using protecting groups that can be removed under different, mild conditions. For instance, if a Boc group is causing issues, consider using an Fmoc (fluorenylmethyloxycarbonyl) group, which is cleaved under mild basic conditions.

    • Milder Deprotection Reagents: For Boc deprotection, consider using milder acidic conditions (e.g., trifluoroacetic acid in dichloromethane at 0 °C) or alternative methods. For Cbz deprotection, explore different catalysts or hydrogen sources for hydrogenolysis that allow for lower temperatures and pressures.

Problem 3: My purification method seems to be causing racemization. Is this possible and what can be done?

Cause A: On-Column Racemization

  • Explanation: Racemization can occur during column chromatography if the stationary phase (e.g., silica gel) is slightly acidic or basic. Prolonged exposure of the compound to the stationary phase can facilitate racemization.

  • Solution:

    • Neutralize Silica Gel: Pre-treat the silica gel with a suitable neutralizing agent. For example, a small amount of triethylamine can be added to the eluent to neutralize acidic sites on the silica.

    • Alternative Purification Methods: Consider alternative purification techniques such as preparative HPLC with a neutral stationary phase or crystallization, which can also serve to enhance the enantiomeric purity of the final product.

Experimental Workflow: Synthesis of (S)-4-(Pyrrolidin-2-yl)pyrimidine with Minimized Racemization

This protocol outlines a general approach for the synthesis, emphasizing steps to mitigate racemization.

Racemization_Mechanism cluster_S (S)-Enantiomer cluster_Intermediate Achiral Intermediate cluster_R (R)-Enantiomer cluster_Mitigation Mitigation Strategies S_Enantiomer (S)-4-(Pyrrolidin-2-yl)pyrimidine (Chiral) Intermediate Planar Enamine Intermediate (Achiral) S_Enantiomer->Intermediate Deprotonation (Base, Heat) Intermediate->S_Enantiomer Reprotonation R_Enantiomer (R)-4-(Pyrrolidin-2-yl)pyrimidine (Chiral) Intermediate->R_Enantiomer Reprotonation Mitigation1 Low Temperature Mitigation1->S_Enantiomer Mitigation2 Mild/Hindered Base Mitigation2->S_Enantiomer Mitigation3 N-Protecting Group Mitigation3->S_Enantiomer Mitigation4 Control pH Mitigation4->S_Enantiomer

Caption: Mechanism of racemization and key preventative measures.

Comparative Summary of N-Protecting Groups for Pyrrolidine
Protecting GroupAbbreviationCommon Cleavage ConditionsStabilityRemarks
tert-ButoxycarbonylBocStrong acids (TFA, HCl)Stable to hydrogenolysis, weak acids, and most bases.Widely used, but cleavage can sometimes induce racemization if not carefully controlled.
BenzyloxycarbonylCbzCatalytic hydrogenolysis (e.g., H₂, Pd/C)Stable to acidic and basic conditions.Cleavage is generally mild, but the catalyst can sometimes be problematic for certain functional groups.
9-FluorenylmethoxycarbonylFmocBasic conditions (e.g., piperidine in DMF)Stable to acidic conditions and hydrogenolysis.Useful in orthogonal protection schemes; cleavage is typically mild. [5]
o-NitrobenzenesulfonyloNBSThiophenol, K₂CO₃Stable to acidic conditions.Can be used to activate the N-protected amino acid for coupling with less risk of racemization. [7]

References

  • Dynamic Kinetic Asymmetric Synthesis of Substituted Pyrrolidines from Racemic Cyclopropanes and Aldimines: Reaction Development and Mechanistic Insights. Scilit. Available at: [Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link]

  • Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. Available at: [Link]

  • Synthesis of Chiral Pyrrolidines via Intra- molecular Thiourea-Catalyzed Cyclization. Synfacts. Available at: [Link]

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Available at: [Link]

  • Enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides and their application in organic synthesis. PubMed. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

  • A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]

  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Heat of Dilution and Racemization of Chiral Amino Acid Solutions. ResearchGate. Available at: [Link]

  • Synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine: new chiral nucleophilic catalysts. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. Kyushu University Institutional Repository. Available at: [Link]

  • Enantioselective 1,4‐Reduction of Pyrimidin‐2‐ones to Synthesize Novel 3,4‐Dihydropyrimidin‐2(1H)‐ones Containing an Alkyl‐substituted Stereogenic Center. Sci-Hub. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Chiral pyrrolidine derivatives, and methods for preparing compounds thereof. Google Patents.
  • Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development. Available at: [Link]

  • Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. PubMed. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate. Available at: [Link]

  • Deracemizing Racemic Compounds. Radboud Repository. Available at: [Link]

  • 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine. PMC. Available at: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]

Sources

Solubility issues with 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Researcher

Welcome to the technical support guide for 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound in organic solvents. As a dihydrochloride salt, this molecule possesses high polarity, which is advantageous for aqueous solubility but often presents a significant hurdle when organic media are required for reactions, purifications, or specific assays.

This guide moves beyond simple solvent lists. It provides a structured, problem-solving framework rooted in chemical principles. Here, you will find not just what to do, but why you are doing it, empowering you to make informed decisions to advance your research. We will explore the nature of the dihydrochloride salt, predict its behavior, and provide detailed, step-by-step protocols for overcoming common solubility issues.

Frequently Asked Questions (FAQs)

Q1: I am struggling to dissolve 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride in my organic reaction solvent (e.g., Dichloromethane, THF, Ethyl Acetate). Why is it so insoluble?

A1: The primary reason for the poor solubility of 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride in common non-polar or weakly polar organic solvents is its salt form. The molecule has two basic nitrogen centers—one on the pyrimidine ring and one on the pyrrolidine ring—which are protonated to form a dihydrochloride salt.

This ionic character makes the compound highly polar, akin to simple inorganic salts. According to the fundamental principle of "like dissolves like," polar molecules dissolve best in polar solvents, while non-polar molecules dissolve in non-polar solvents.[1] Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate are not polar enough to effectively solvate the charged ammonium cations and chloride anions, leading to very low solubility. The strong ionic interactions within the crystal lattice of the salt are much more favorable than interactions with a low-polarity solvent.[2]

Q2: In which organic solvents can I expect 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride to have the best solubility?

A2: You can expect the highest solubility in polar, and particularly polar protic, solvents that can effectively solvate both the protonated amine and the chloride counter-ions. The general order of solubility for a highly polar salt like this is:

  • High Polarity Protic Solvents: Water, Methanol (MeOH), Ethanol (EtOH). These solvents can hydrogen bond and have high dielectric constants, which helps to stabilize the separated ions.

  • High Polarity Aprotic Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF). These solvents have large dipole moments and can effectively solvate cations, though they are less effective at solvating anions compared to protic solvents.

  • Lower Polarity Solvents: Acetonitrile (ACN), Acetone. Solubility will likely be significantly lower in these solvents.

  • Non-Polar / Weakly Polar Solvents: Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Toluene, Hexanes. Solubility is expected to be negligible in these solvents.[2]

Q3: My compound seems to dissolve in Methanol, but crashes out when I add it to my reaction mixture. What is happening?

A3: This phenomenon is known as anti-solvent precipitation. Your compound is soluble in the polar solvent (Methanol), but when this solution is introduced to a larger volume of a less polar reaction solvent (the "anti-solvent"), the overall polarity of the mixture drops significantly. The mixture can no longer support the dissolved salt, causing it to precipitate out of the solution. This is a common issue when trying to introduce a polar starting material into a non-polar reaction system.[3]

Q4: Should I consider converting the dihydrochloride salt to the free base? What are the advantages and disadvantages?

A4: Yes, converting the salt to the free base is often the most effective and practical solution for achieving solubility in less polar organic solvents.[2]

  • Advantages: The free base is a neutral, significantly less polar molecule. It will exhibit much higher solubility in a wider range of organic solvents, including DCM, THF, and EtOAc, which are common in organic synthesis. This allows for homogeneous reaction conditions.

  • Disadvantages: This adds an extra step to your experimental workflow. The free base may be less crystalline and could be an oil, making it more difficult to handle and weigh accurately. Furthermore, the free base may be less stable over long-term storage compared to the crystalline, non-hygroscopic salt form.

Troubleshooting Guide: A Systematic Approach to Solubilization

If you are facing solubility issues, follow this systematic guide. Start with the simplest techniques and progress to more involved chemical modifications only if necessary.

Step 1: Physical Dissolution Aids

Before changing the chemical nature of your system, attempt these physical methods.

  • Particle Size Reduction (Micronization): Grinding the solid material into a fine powder increases the surface area available for solvation, which can significantly increase the rate of dissolution.

  • Heating: Gently warming the solvent can increase the solubility of many solids. However, proceed with caution and monitor for any compound degradation, especially with sensitive functional groups. Perform this on a small scale first.

  • Sonication: Using an ultrasonic bath can help break apart solid aggregates and enhance dissolution. This is particularly useful for kinetically slow dissolution processes.

Step 2: Solvent System Optimization

If physical methods are insufficient, optimize your solvent choice.

  • Solvent Screening: Based on the principles in FAQ 2 , test the solubility in small amounts of different high-polarity solvents (e.g., DMSO, DMF, MeOH).

  • Co-Solvent System: If your reaction must be in a less polar solvent, determine the minimum amount of a polar co-solvent (like DMSO or DMF) needed to dissolve the compound in your primary reaction solvent. Be aware that co-solvents can sometimes alter reaction rates or pathways.

The decision-making process for troubleshooting can be visualized as follows:

G A START: Solubility Issue in Target Organic Solvent B Action: Reduce Particle Size (Grind) & Use Sonication A->B C Is it soluble? B->C D Action: Gently Heat Mixture C->D No K END: Problem Solved C->K Yes E Is it soluble? D->E F Can reaction solvent be changed to a more polar one (e.g., DMF, MeOH)? E->F No L END: Problem Solved E->L Yes G Action: Use a more polar solvent system. F->G Yes H Action: Use a Co-Solvent System. Titrate polar solvent (e.g., DMSO) into a suspension in the target solvent. F->H No M END: Problem Solved G->M I Is it soluble? H->I J Action: Convert Dihydrochloride to Free Base I->J No N END: Problem Solved I->N Yes J->K

Troubleshooting workflow for solubility issues.
Step 3: Chemical Modification (Conversion to Free Base)

This is the most robust method for achieving solubility in non-polar and weakly polar organic solvents. The goal is to deprotonate the ammonium cations, removing the ionic charge and rendering the molecule neutral and less polar.

Method 1: In Situ Neutralization for Direct Use in Reaction This is the preferred method when the resulting trialkylamine hydrochloride salt does not interfere with your subsequent reaction.

  • Protocol: See Experimental Protocol 1 below.

  • Mechanism: A tertiary amine base (like triethylamine or DIPEA) is added to a suspension of the dihydrochloride salt in an anhydrous organic solvent (e.g., DCM). The tertiary base removes the protons from your compound, forming the soluble free base and the insoluble tertiary amine hydrochloride salt, which often precipitates and can sometimes be filtered off.[2]

Method 2: Aqueous Workup for Isolation of the Free Base Use this method if you need to isolate the pure free base or if the byproducts of in situ neutralization are problematic for your reaction.

  • Protocol: See Experimental Protocol 2 below.

  • Mechanism: The dihydrochloride salt is dissolved in an aqueous solution and a weak inorganic base (e.g., sodium bicarbonate) is added to raise the pH. This neutralizes the compound, which can then be extracted into an immiscible organic solvent like Ethyl Acetate or DCM.[4]

Data Summary Table

Since specific experimental solubility data for 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride is not widely published, the following table provides a qualitative prediction based on established principles of solvent polarity.

Solvent ClassExample SolventsPredicted Solubility of Dihydrochloride SaltRationale
Polar Protic Water, Methanol, EthanolHigh Solvents can hydrogen bond and have high dielectric constants, effectively solvating both cations and anions.
Polar Aprotic DMSO, DMFModerate to High High dipole moments effectively solvate cations. Less effective solvation of chloride anions compared to protic solvents.
Intermediate Polarity Acetonitrile, AcetoneLow to Very Low Insufficient polarity to overcome the crystal lattice energy of the salt.
Weakly Polar Dichloromethane, THF, Ethyl AcetateNegligible Cannot effectively solvate ionic species.[2]
Non-Polar Toluene, Hexane, Diethyl EtherNegligible Polarity mismatch prevents dissolution.[1]

Experimental Protocols

Protocol 1: In Situ Conversion to Free Base for Direct Reaction Use

Objective: To generate the soluble free base of 4-(Pyrrolidin-2-yl)pyrimidine within the reaction vessel immediately prior to adding other reagents.

Materials:

  • 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride

  • Anhydrous Dichloromethane (DCM) or other suitable reaction solvent

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride (1.0 equivalent).

  • Add anhydrous DCM to create a stirrable suspension (e.g., a concentration of 0.1 M).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add DIPEA or TEA (2.1 to 2.2 equivalents) dropwise to the vigorously stirred suspension. A slight excess of base ensures complete neutralization.

  • Stir the mixture at 0 °C for 15-30 minutes. A visual change is often observed as the starting material is consumed and a new precipitate (the TEA·HCl or DIPEA·HCl salt) forms.

  • The resulting mixture, containing the dissolved free base, can now be used directly in your subsequent reaction step (e.g., addition of an electrophile).

G cluster_0 Step 1: Suspension cluster_1 Step 2: Neutralization cluster_2 Step 3: Result A Compound·2HCl (Solid) in Anhydrous DCM B Add DIPEA (2.2 eq) Stir at 0 °C A->B C Compound (Free Base, Soluble) + DIPEA·HCl (Solid Precipitate) B->C

Workflow for in situ free base generation.
Protocol 2: Aqueous Workup for Isolation of the Free Base

Objective: To isolate the pure, neutral free base of 4-(Pyrrolidin-2-yl)pyrimidine.

Materials:

  • 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying

  • Separatory funnel

Procedure:

  • Dissolve the 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride in a minimal amount of deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Slowly add saturated NaHCO₃ solution until the gas evolution (CO₂) ceases and the aqueous layer is basic (test with pH paper, target pH > 8).

  • Extract the aqueous layer with a suitable organic solvent (e.g., EtOAc or DCM, 3 x volume of the aqueous layer).

  • Combine the organic layers.

  • Wash the combined organic layers with brine to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure (rotary evaporation) to yield the free base, which may be an oil or a solid.

References

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335-13342. [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?[Link]

  • ScienceMadness Discussion Board. (2006). solubility of inorganic salts in organic solvents!![Link]

  • PubChem. (n.d.). 4-(Pyrrolidin-3-yl)pyridine. [Link]

  • Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5). [Link]

  • Singh, G. N. (2023). Answer to "How can I neutralize aminehydrochlorides?". ResearchGate. [Link]

  • ChemWhat. (n.d.). 4-Pyrrolidinopyridine CAS#: 2456-81-7. [Link]

  • Science Alert. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

  • Revue Roumaine de Chimie. (2016). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

  • Google Patents. (2007).
  • Reddit. (2024). Dissolving an insoluble compound in an organic solvent... and then solve this in water?[Link]

  • Karve, M. S., et al. (2020). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 20(3), 1836-1846. [Link]

Sources

Stability of 4-(Pyrrolidin-2-yl)pyrimidine 2HCl under storage conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride (2HCl). The intersection of the pyrrolidine and pyrimidine scaffolds provides a highly versatile framework, particularly for the development of novel kinase inhibitors[1]. However, formulating this secondary amine as a dihydrochloride salt introduces specific physicochemical challenges.

This guide is designed for drug development professionals and analytical chemists to troubleshoot common storage, handling, and degradation issues associated with this compound.

Diagnostic Workflow for Compound Degradation

Use the following decision tree to rapidly diagnose physical or chemical changes observed in your 4-(Pyrrolidin-2-yl)pyrimidine 2HCl stock.

Workflow Start Compound exhibits physical/chemical changes State What is the current state of the compound? Start->State Solid Solid Powder State->Solid Solution Reconstituted Solution State->Solution Sticky Sticky/Gummy Appearance? Solid->Sticky Yellow Yellow Discoloration? Solid->Yellow PurityDrop Purity drops <98% over 48h? Solution->PurityDrop Hygro Diagnosis: Moisture Absorption (2HCl Hygroscopicity) Sticky->Hygro Yes Oxidation Diagnosis: α-Carbon Oxidation (Pyrrolidine Ring) Yellow->Oxidation Yes SolDegrad Diagnosis: Aqueous Degradation PurityDrop->SolDegrad Yes Action1 Action: Store in desiccator. Equilibrate to RT before opening. Hygro->Action1 Action2 Action: Store under Argon. Protect from light. Oxidation->Action2 Action3 Action: Aliquot and freeze at -20°C immediately. SolDegrad->Action3

Diagnostic decision tree for 4-(Pyrrolidin-2-yl)pyrimidine 2HCl storage and degradation issues.

Frequently Asked Questions & Troubleshooting

Q1: Why does my solid powder become sticky, gummy, and difficult to weigh after opening the vial a few times? A1: This is a classic symptom of hygroscopicity, a common issue with dihydrochloride salts. The "pKa rule" dictates that basic amines form stable ionic lattices with hydrochloric acid, but these resulting 2HCl lattices are highly polar and readily absorb atmospheric moisture[2].

  • Causality: The high charge density of the two chloride counterions acts as a thermodynamic sink for water molecules. While the biological activity of the active pharmaceutical ingredient (API) remains intact, the absorbed water alters the overall molecular weight of your bulk powder. This leads to deliquescence (stickiness) and inaccurate molar dosing during assays[3].

  • Self-Validating Action: Implement "weighing by difference" (see Protocol 1). If the mass of the bulk vial increases between uses, your storage environment is failing to exclude moisture.

Q2: I noticed a yellow discoloration in my stored powder over time. What causes this, and is the compound still usable? A2: Yellowing typically indicates oxidative degradation. The pyrrolidine ring—specifically the carbon adjacent to the secondary amine nitrogen (the α-carbon)—is highly susceptible to oxidation, which can lead to the formation of a lactam (pyrrolidinone) derivative[4].

  • Causality: Exposure to atmospheric oxygen and ambient light generates reactive oxygen species that attack the electron-rich secondary amine and its adjacent α-carbon.

  • Self-Validating Action: Do not use discolored powder for sensitive biological assays until verified. Perform an HPLC-UV/MS analysis (see Protocol 2). A mass shift of +14 Da (addition of oxygen, loss of two protons) definitively confirms lactam formation.

Q3: How long is 4-(Pyrrolidin-2-yl)pyrimidine 2HCl stable once reconstituted in water or biological buffers? A3: In aqueous solutions, dihydrochloride salts can exhibit a measurable reduction in purity over a 96-hour period at room temperature[3].

  • Causality: Water acts as both a nucleophile and a medium for dissolved oxygen and trace metals, accelerating both hydrolytic and oxidative degradation pathways.

  • Self-Validating Action: Make up solutions and use them immediately, ideally within 48 hours. For long-term storage, aliquot the solution into tightly sealed vials and freeze at -20°C for up to one month. Always allow frozen aliquots to equilibrate to room temperature for at least one hour before opening to prevent condensation[3].

Quantitative Stability Profile

The following table summarizes expected purity retention based on quantitative stability studies of similar hygroscopic dihydrochloride salts and pyrrolidine derivatives[3].

Storage ConditionPhysical FormTimeframePurity Retention (%)Primary Degradation Pathway
4°C, Desiccated, Inert GasSolid12 Months> 99.0%None
Room Temp, Open AirSolid1 Month< 95.0% (Sticky)Moisture Absorption (Hygroscopicity)
Aqueous Solution (100 mM), RTSolution96 Hours95.0% – 97.0%Oxidation / Hydrolysis
Aqueous Solution (100 mM), -20°CSolution1 Month> 98.0%None

Experimental Protocols

Protocol 1: Handling and Storage Workflow for Hygroscopic 2HCl Salts
  • Objective: Prevent moisture ingress during routine handling and validate accurate mass transfer.

  • Methodology:

    • Thermal Equilibration: Remove the sealed vial from cold storage (4°C or -20°C) and place it in a desiccator at room temperature for a minimum of 1 hour[3].

      • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt lattice.

    • Inert Atmosphere Handling: Transfer the vial to a nitrogen or argon-purged glove box or a localized inert gas stream.

    • Weighing by Difference (Self-Validating Step):

      • Weigh the sealed vial containing the compound on an analytical balance.

      • Quickly remove the estimated required amount into your reaction vessel or solvent.

      • Reseal the vial immediately and re-weigh it. The mathematical difference is your exact dispensed mass. Validation: If the final weight of the stock vial doesn't match the expected subtraction, moisture was absorbed during the transfer, flagging a procedural error.

    • Storage: Backfill the vial with argon gas, seal tightly with Parafilm, and store in a desiccator at 4°C[4].

Protocol 2: Forced Degradation and Stability-Indicating Assay (HPLC-UV/MS)
  • Objective: Establish a self-validating analytical system to confirm the integrity of the pyrrolidine ring under storage stress.

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL stock solution of 4-(Pyrrolidin-2-yl)pyrimidine 2HCl in HPLC-grade water.

    • Oxidative Stress (Positive Control): To a 1 mL aliquot, add 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours[4].

    • Thermal/Hydrolytic Stress: To a second 1 mL aliquot, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours[4].

    • Neutralization: Quench the acidic sample with an equal volume of 0.1 M NaOH before injection to protect the HPLC column.

    • Analysis & Validation: Run samples via LC-MS.

      • Validation: The oxidative stress sample serves as a positive control. It must validate the retention time and mass (M+14) of the pyrrolidinone degradant. If your LC-MS method cannot detect this peak in the positive control, the assay is not stability-indicating. Once validated, compare your stored, questionable batches against this chromatogram to definitively diagnose degradation.

References

  • BenchChem. Exploring the Chemical Space of 4-(Pyrrolidin-2-yl)pyrimidine Analogues: A Technical Guide for Drug Discovery Professionals. 1

  • Hello Bio. Stability of Water-Soluble DREADD Ligands in Solution - A Technical Review. 3

  • BenchChem. The Dihydrochloride Salt Form in Drug Design: A Technical Guide. 2

  • BenchChem. Stability of 1-Acetyl-2-ethynylpyrrolidine under reaction conditions. 4

Sources

Solid-State Chemistry Support Hub: Pyrimidine Amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Hygroscopicity & Deliquescence Troubleshooting Assigned Specialist: Senior Application Scientist, Solid-State Development

Executive Summary: The Solubility-Stability Paradox

You are likely here because your pyrimidine-based API (Active Pharmaceutical Ingredient) has transitioned from a free-flowing powder to a sticky, deliquescent mass during stability testing or formulation.

The Core Conflict: Pyrimidine derivatives are often weak bases. To achieve bioavailability, we convert them into salts (commonly HCl or Mesylate). However, the very lattice energy disruption that improves solubility often leaves the crystal structure vulnerable to moisture sorption. This guide dissects the thermodynamics of this failure and provides a self-validating roadmap to fix it.

Module 1: Diagnostic Intelligence (Root Cause Analysis)

The Mechanism of Failure

Why is your salt failing? It is rarely just "humidity." It is a thermodynamic cascade.

1. The Counter-Ion Mismatch Pyrimidine nitrogens typically have low pKa values (1.3 – 2.5), while exocyclic amines on the ring may range from 4.0 – 7.0. If you utilize a counter-ion (like Chloride) that creates a salt with high aqueous solubility, you often lower the Critical Relative Humidity (RH0).

  • The Rule: If the environmental RH > RH0 of your salt, the solid must dissolve into the adsorbed water layer to satisfy thermodynamic equilibrium.

2. Amorphous Contamination Even if your crystalline salt is stable, micronization (milling) often induces surface amorphization. Amorphous regions have higher free energy and act as "sponges" for moisture, initiating a localized solution phase that catalyzes bulk deliquescence.

Visualization: The Deliquescence Cascade

The following diagram illustrates the pathway from surface adsorption to total physical failure.

DeliquescenceMechanism Start Crystalline Pyrimidine Salt (Surface) Adsorption Moisture Adsorption (H-bonding to Surface) Start->Adsorption RH < RH0 Condensation Capillary Condensation (Pore Filling) Adsorption->Condensation RH approaches RH0 Dissolution Surface Dissolution (Formation of Saturated Film) Condensation->Dissolution RH ≥ RH0 Deliquescence Deliquescence (Bulk Phase Transformation) Dissolution->Deliquescence Autocatalytic Uptake Amorphous Amorphous Content (High Free Energy) Amorphous->Adsorption Accelerates

Figure 1: Thermodynamic pathway of moisture-induced solid-state failure. Note the catalytic role of amorphous content.

Module 2: Characterization Protocols (The "How-To")

Do not rely on visual inspection. You need quantitative data to distinguish between surface adsorption (reversible) and hydrate formation or deliquescence (irreversible).

Protocol A: Dynamic Vapor Sorption (DVS)

Objective: Determine the Critical Relative Humidity (RH0) and sorption hysteresis.

ParameterSettingRationale
Temperature 25°C (Standard)Matches ICH stability guidelines.
Solvent WaterTarget solvent for hygroscopicity.
Step Size 10% RH (0% to 90%)Sufficient resolution to detect RH0.
Equilibrium Criteria dm/dt < 0.002% per minCritical: Prevents premature step advancement which masks kinetic uptake.
Max Time/Step 360 minutesPrevents infinite loops if deliquescence occurs.
Cycle 0% → 90% → 0%Full sorption/desorption cycle to identify hysteresis (hydrate formation).

Interpretation Guide:

  • Reversible Hysteresis: Likely channel hydrate formation.[1]

  • Exponential Mass Gain >80% RH: Deliquescence (Salt is dissolving).

  • Low uptake (<2%) but sticky powder: Surface amorphization is likely.

Protocol B: Amorphous Quantification (XRD/DSC)

If DVS shows uptake at low RH (<40%), your lattice is likely compromised by amorphous disorder.

  • Run PXRD: Look for "halo" patterns underlying sharp peaks.

  • Run DSC: Look for a Glass Transition (Tg) event.

  • Remediation: If amorphous content >5%, anneal the sample (expose to humidity/heat) to recrystallize before formulation.

Module 3: Remediation & Engineering (The "Fix")

If your current salt is failing DVS criteria (e.g., >5% weight gain at 60% RH), you must engineer a new solid form.

Decision Matrix: Counter-Ion Selection

Pyrimidine amines are sensitive to the "Common Ion Effect." Moving away from HCl is often the first line of defense.

Counter-Ion ClassExamplesHygroscopicity RiskRecommendation
Inorganic Acids Hydrochloride (HCl), SulfateHigh Often deliquescent.[2] Use only if mp > 200°C.
Sulfonic Acids Mesylate, TosylateModerate Good solubility, but Mesylates can form unstable hydrates.
Organic Dicarboxylic Fumarate, SuccinateLow Gold Standard. H-bonding networks often stabilize the lattice.
Organic Hydroxy Tartrate, CitrateModerate High water solubility can lead to lower RH0.
Workflow: The Troubleshooting Logic

Follow this decision tree to salvage your API.

SaltTroubleshooting Problem Issue: Hygroscopic Salt CheckPurity Step 1: Check Amorphous Content (PXRD/DSC) Problem->CheckPurity IsAmorphous Is it Amorphous? CheckPurity->IsAmorphous Recrystallize Action: Recrystallize/Anneal IsAmorphous->Recrystallize Yes (>10%) CheckCounterIon Step 2: Evaluate Counter-Ion (Is it HCl/Mesylate?) IsAmorphous->CheckCounterIon No (Crystalline) SaltScreen Action: Initiate Salt Screen (Target: Fumarate/Succinate) CheckCounterIon->SaltScreen Yes (High Risk Ion) CoCrystal Action: Co-Crystal Screen CheckCounterIon->CoCrystal No (Already Low Risk)

Figure 2: Logic flow for remediating hygroscopic solid forms.

Module 4: Frequently Asked Questions (FAQs)

Q: My HCl salt turns into a gel at 60% RH. Can I just add silica to the capsule? A: No. While desiccants (like colloidal silicon dioxide) help with flow, they do not change the thermodynamics of the salt. The salt will still pull moisture from the capsule shell or the air, leading to hydrolysis or capsule brittleness. You must change the solid form (polymorph or salt) or use moisture-barrier packaging (alu-alu blister).

Q: Why is the Mesylate salt variable batch-to-batch? A: Mesylates are notorious for forming multiple hydrate channels. If your drying process varies (e.g., drying at 40°C vs 60°C), you may be isolating different hydration states (anhydrate vs. monohydrate). The anhydrate is often a "thirsty" metastable form that will aggressively absorb water. Recommendation: Target the stable hydrate form if possible, rather than the anhydrate.

Q: How do I know if it's surface adsorption or bulk absorption? A: Check the DVS desorption curve.

  • Hysteresis (Gap between sorption/desorption): Bulk absorption (Hydrate formation or entrapment).

  • No Hysteresis (Curves overlap): Surface adsorption. This is easier to manage with packaging.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive text on counter-ion selection and pKa rules).
  • FDA/ICH. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. Link

  • Newman, A. (2013). Pharmaceutical Amorphous Solid Dispersions. Wiley. (Reference for the impact of amorphous content on hygroscopicity).
  • Surface Measurement Systems. (n.d.). DVS Method Development Guide. (Standard protocols for equilibrium criteria in gravimetric sorption).
  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Salt Selection. Journal of Pharmaceutical Sciences. (Data source for the prevalence of HCl vs. other anions).[3]

Sources

Optimizing reaction pH for 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction pH for 4-(Pyrrolidin-2-yl)pyrimidine Dihydrochloride

Core Concept: The pH-Reactivity Switch

Senior Scientist Insight: The reactivity of 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride is governed by a strict pH-dependent "switch." As a dihydrochloride salt (2HCl), the molecule is kinetically inert in nucleophilic roles because the pyrrolidine nitrogen—its primary reactive handle—is protonated (ammonium form).

To utilize this building block in couplings (e.g., SNAr, amide coupling, reductive amination), you must carefully navigate its deprotonation without triggering racemization at the chiral C2 position.

The Speciation Landscape

Understanding the protonation states is the first step to troubleshooting.

pH_Speciation Dication Species A: Dication (2HCl Salt) (Storage Form) Inert Nucleophile Soluble: Water, MeOH Monocation Species B: Monocation (Pyrimidine N deprotonated) Transition State pH ~ 2-5 Dication->Monocation + 1 eq. Base (Neutralizes Pyrimidine HCl) Neutral Species C: Free Base (Reactive Nucleophile) Soluble: DCM, EtOAc pH > 9.5 Monocation->Neutral + 1 eq. Base (Neutralizes Pyrrolidine NH) Neutral->Dication + Excess HCl (Precipitation)

Figure 1: pH-dependent speciation. Reactivity requires transitioning from Species A to Species C.

Troubleshooting Guide (Q&A)

Scenario 1: "My coupling reaction has stalled or shows <10% conversion."

Diagnosis: The pyrrolidine nitrogen is likely still protonated. Technical Explanation: The dihydrochloride salt contains two equivalents of acid. Many standard protocols assume a 1:1 salt or free base. If you add only 1-2 equivalents of base (e.g., TEA or DIPEA), the stronger acid (HCl) consumes the base first, leaving the pyrrolidine amine protonated and non-nucleophilic. The Fix:

  • Stoichiometry Adjustment: You must add at least 3.0–3.5 equivalents of base (DIPEA/TEA) to the reaction mixture.

    • 2.0 eq to neutralize the 2HCl.

    • 1.0–1.5 eq to drive the equilibrium and act as a proton sponge for the coupling byproduct.

  • Protocol Check: Ensure the base is added before the electrophile to generate the free amine in situ.

Scenario 2: "I see significant racemization of the pyrrolidine C2 center."

Diagnosis: Over-basification or excessive heat. Technical Explanation: The C2 hydrogen of the pyrrolidine ring is "benzylic-like" (alpha to a heteroaryl pyrimidine ring). This position is significantly more acidic than a standard pyrrolidine. Using strong bases (NaH, KOtBu) or refluxing in basic conditions can promote enolization-like mechanisms that scramble the stereocenter. The Fix:

  • Base Selection: Switch to mild organic bases (DIPEA, NMM) or weak inorganic bases (K₂CO₃, NaHCO₃). Avoid alkoxides or hydrides.

  • Temperature Control: Keep reaction temperatures below 40°C during the deprotonation step.

Scenario 3: "The compound is not extracting into the organic layer during workup."

Diagnosis: Incorrect extraction pH (Amphiphilic nature). Technical Explanation: At neutral pH (pH 7), the molecule may exist as a mono-cation or a hydrate, which is water-soluble. The pyrimidine ring also imparts polarity. The Fix:

  • pH Target: Adjust the aqueous layer to pH 12–13 using NaOH before extraction. This ensures the species is fully neutral (hydrophobic).

  • Solvent Choice: Use DCM/Isopropanol (9:1) or Chloroform/Isopropanol (3:1) for extraction. Pure EtOAc may not be polar enough to extract the free base efficiently.

Optimized Protocols

Protocol A: In-Situ Free-Basing (For Anhydrous Reactions)

Best for: Amide couplings, SNAr reactions in DMF/DMSO/DCM.

  • Suspend: Weigh 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride (1.0 eq) in the anhydrous solvent.

  • Neutralize: Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq) dropwise at 0°C.

    • Observation: The suspension should clear as the salt converts to the soluble free base and DIPEA·HCl forms (which may remain soluble or precipitate depending on solvent).

  • Activate: Stir for 15 minutes at room temperature to ensure complete deprotonation.

  • React: Add the electrophile (e.g., Acid Chloride, Activated Ester).

Protocol B: Isolation of Free Base (Biphasic Extraction)

Best for: When the HCl salt interferes with sensitive catalysts.

  • Dissolve: Dissolve the dihydrochloride salt in minimal water (10 mL/g).

  • Basify: Slowly add 2M NaOH until pH > 12. Monitor with pH paper.

    • Note: Do not use concentrated NaOH pellets to avoid local heating/racemization.

  • Extract: Extract 3x with DCM or CHCl₃/IPA (3:1).

  • Dry: Dry combined organics over Na₂SO₄ (avoid MgSO₄ if Lewis acidity is a concern for downstream steps).

  • Concentrate: Evaporate solvent < 30°C. Use immediately (free secondary amines can absorb CO₂ from air).

Reference Data & Decision Support

Buffer & Base Selection Table
Reaction TypeRecommended BaseEq. RequiredRationale
Amide Coupling DIPEA or NMM3.0 – 4.0Sterically hindered base prevents nucleophilic competition; buffers HCl efficiently.
SNAr K₂CO₃ or Cs₂CO₃2.5 – 3.0Heterogeneous base allows easy removal; prevents over-basification.
Reductive Amination Et₃N (TEA)2.0 – 2.5TEA is sufficient; reaction is often run at slightly acidic pH (pH 5-6), so full free-basing isn't always needed initially.
Suzuki Coupling K₃PO₄3.0Stronger inorganic base needed for Pd-cycle, compatible with pyrimidine stability.
Workflow Decision Tree

Workflow_Decision Start Start: 4-(Pyrrolidin-2-yl)pyrimidine 2HCl Solvent Reaction Solvent? Start->Solvent Organic Organic (DCM, DMF) Chiral Is Chirality Critical? Organic->Chiral Aqueous Aqueous / Biphasic Adjust_pH Adjust to pH 12 (NaOH) Extract with DCM Aqueous->Adjust_pH Chiral_Yes Yes: Use DIPEA (3.5 eq) Temp < 40°C Chiral->Chiral_Yes Chiral_No No: TEA or Inorganic Base Reflux OK Chiral->Chiral_No

Figure 2: Decision tree for selecting the optimal neutralization strategy.

References

  • BenchChem. (2025).[1] Exploring the Chemical Space of 4-(Pyrrolidin-2-yl)pyrimidine Analogues: A Technical Guide for Drug Discovery Professionals. Retrieved from 2

  • ChemScene. (n.d.). 4-(4-(Pyrrolidin-2-yl)pyrimidin-2-yl)morpholine dihydrochloride Product Data. Retrieved from 3

  • National Institutes of Health (NIH). (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from 4

  • Organic Chemistry Portal. (2006).[5] Single-Step Synthesis of Pyrimidine Derivatives. Retrieved from 5

Sources

Technical Support Center: Troubleshooting Impurities in Commercial 4-(Pyrrolidin-2-yl)pyrimidine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent kinase assay results due to impurities in commercial batches of 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride (CAS: 108831-49-8) [2].

This scaffold is a vital pharmacophore in modern drug discovery. It combines the three-dimensional spatial diversity of a saturated pyrrolidine ring with the proven "hinge-binding" properties of a pyrimidine core, making it highly effective for targeting kinase enzymes within the PI3K/Akt/mTOR and JAK-STAT signaling pathways [1]. However, because its synthesis relies on convergent stereoselective coupling, commercial batches often contain synthetic impurities that can drastically skew biological assays.

Below is our comprehensive troubleshooting guide to identifying, understanding, and resolving these impurities.

Part 1: FAQ on Common Impurities

Q1: What are the most common impurities found in commercial batches of this scaffold? To effectively troubleshoot your batch, you must first identify the contaminant. The table below summarizes the most frequent impurities, their analytical signatures, and their mechanistic origins.

Impurity ProfileAnalytical DetectionCausality / OriginRecommended Resolution
Enantiomeric Mismatch (R/S) Chiral HPLCRacemization during pyrimidine condensation or non-stereoselective synthesis.Diastereomeric salt resolution (Tartaric Acid) [5].
Residual Boc-Intermediate LC-MS (+100 Da)Incomplete deprotection during the final HCl salt formation step[3].Re-subject to 4M HCl in 1,4-Dioxane [3].
Unreacted 4-Chloropyrimidine LC-MS / 1H NMRIncomplete nucleophilic aromatic substitution (SNAr) coupling [1].Nucleophilic scavenger resin (e.g., Thiol-resin).
Residual Solvents 1H NMRPoor drying practices of the highly hygroscopic dihydrochloride salt.Lyophilization or extended high-vacuum drying.

Q2: I am observing a +100 Da mass peak in my LC-MS analysis. What is the mechanistic cause of this? This is a classic signature of a residual tert-butyloxycarbonyl (Boc) protecting group [3]. The synthesis of 4-(pyrrolidin-2-yl)pyrimidine typically involves a convergent strategy where a Boc-protected 2-aminopyrrolidine undergoes nucleophilic aromatic substitution (SNAr) with a 4-chloropyrimidine derivative [1]. If the final acidic cleavage step is incomplete, the +100 Da (+Boc, -H) impurity remains. Because the Boc group is bulky and hydrophobic, it will sterically clash with the kinase hinge region, resulting in false-negative assay data.

Q3: Why does enantiomeric purity matter for this scaffold, and how do I correct it? The C2 position of the pyrrolidine ring is a chiral center crucial for specific 3D interactions within the target protein's active site [1]. Commercial batches are sometimes sold as racemates or suffer from partial racemization during the SNAr coupling step. Enantiomeric mismatch can be corrected via diastereomeric salt resolution using chiral tartaric acid derivatives [4, 5].

Part 2: Experimental Protocols & Troubleshooting Guides

Protocol A: Complete Boc Deprotection via HCl in 1,4-Dioxane

Expertise & Causality: While Trifluoroacetic acid (TFA) is commonly used for Boc removal, it leaves behind trifluoroacetate salts that can severely interfere with sensitive downstream kinase assays. Utilizing 4M HCl in 1,4-dioxane provides a mildly polar, anhydrous environment. As the Boc group is cleaved (releasing isobutylene gas and CO2), the resulting free amine immediately forms a dihydrochloride salt. Because this salt is highly insoluble in dioxane, it precipitates out of the solution, driving the reaction to absolute completion via Le Chatelier's principle [3].

Step-by-Step Methodology:

  • Suspend the contaminated 4-(Pyrrolidin-2-yl)pyrimidine batch in a minimal volume of anhydrous 1,4-dioxane.

  • Slowly add 5–10 equivalents of commercially available 4M HCl in 1,4-dioxane while stirring at room temperature [3].

  • Stir the reaction mixture for 2 hours. Monitor the complete disappearance of the +100 Da peak via LC-MS.

  • Add cold anhydrous diethyl ether to fully precipitate the dihydrochloride salt.

  • Collect the solid by vacuum filtration, wash extensively with cold diethyl ether to remove non-polar impurities (like cleaved isobutylene byproducts), and dry under high vacuum to yield the purified 4-(Pyrrolidin-2-yl)pyrimidine 2HCl [3].

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

Expertise & Causality: Enantiomers share identical physical properties in an achiral environment. By reacting the racemic free-base of 4-(pyrrolidin-2-yl)pyrimidine with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid), we generate two diastereomeric salts. These diastereomers possess distinct lattice energies and solubilities, allowing the desired enantiomer to be isolated via fractional crystallization [5, 6].

Step-by-Step Methodology:

  • Free-basing: Dissolve the commercial 2HCl salt in water, neutralize with 1M NaOH, and extract the free-base 4-(pyrrolidin-2-yl)pyrimidine into an organic solvent (e.g., ethyl acetate). Dry the organic layer over Na2SO4 and concentrate [4].

  • Salt Formation: Dissolve 1 equivalent of the racemic free-base in methanol. Add a solution of 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (+)-tartaric acid) dissolved in methanol [4, 5].

  • Crystallization: Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature undisturbed for 24 hours. The less soluble diastereomeric salt will selectively crystallize [4, 5].

  • Isolation: Filter the precipitated crystals and wash with a small amount of cold methanol [4].

  • Liberation: Suspend the isolated crystals in water, add 1M NaOH to neutralize the tartaric acid, and extract the enantiomerically enriched free-base into ethyl acetate[4]. Re-form the dihydrochloride salt using Protocol A if required for long-term storage.

Part 3: Visualizations

Workflow Start Commercial Batch 4-(Pyrrolidin-2-yl)pyrimidine 2HCl Analysis LC-MS & Chiral HPLC Analysis Start->Analysis Imp1 Enantiomeric Mismatch (Low %ee) Analysis->Imp1 Chiral HPLC Imp2 Residual Boc-Intermediate (+100 Da Mass) Analysis->Imp2 LC-MS Imp3 Unreacted Precursors (e.g., 4-Chloropyrimidine) Analysis->Imp3 LC-MS / NMR Res1 Chiral Resolution (Tartaric Acid Salt) Imp1->Res1 Res2 Acidic Cleavage (4M HCl in Dioxane) Imp2->Res2 Res3 Nucleophilic Scavenger Resin (Thiol/Amine) Imp3->Res3 Pure Purified 4-(Pyrrolidin-2-yl)pyrimidine (Target Scaffold) Res1->Pure Res2->Pure Res3->Pure

Troubleshooting workflow for identifying and resolving impurities in commercial batches.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT Akt (PKB) PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates Inhibitor 4-(Pyrrolidin-2-yl)pyrimidine Analogue Inhibitor->PI3K Inhibits (Hinge-binder)

Inhibition of the PI3K/Akt/mTOR signaling pathway by 4-(pyrrolidin-2-yl)pyrimidine analogues.

References

  • "Exploring the Chemical Space of 4-(Pyrrolidin-2-yl)pyrimidine Analogues: A Technical Guide for Drug Discovery Professionals", BenchChem. 1

  • "108831-49-8 (C8H11N3) - PubChemLite", Université du Luxembourg (PubChem). 2

  • "A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development", BenchChem. 3

  • "Application Notes and Protocols for Chiral Resolution of Pyrrolidine-3,4-diamine Enantiomers", BenchChem. 4

  • "A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives", BenchChem. 5

  • "Reiterative Chiral Resolution/Racemization/Recycle (RRR Synthesis) for an Effective and Scalable Process for the Enantioselective Synthesis of a Dual IDO1/TDO2 Inhibitor Imidazoisoindole Derivative", Organic Process Research & Development - ACS Publications. 6

Sources

Crystallization techniques for pyrrolidinyl pyrimidine salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of Pyrrolidinyl Pyrimidine Salts

Overview Welcome to the Technical Support Center. This guide provides troubleshooting protocols and FAQs for the solid-state characterization and crystallization of pyrrolidinyl pyrimidine derivatives. These pharmacophores are prevalent in kinase inhibitors and PDE5 inhibitors (e.g., Avanafil)[1]. Due to their specific physicochemical properties, researchers frequently encounter challenges such as oiling out, solvate formation, and polymorphism[2].

Fundamentals of Salt Selection

Q: Why do pyrrolidinyl pyrimidine free bases frequently "oil out" instead of crystallizing? A: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation level of the solution crosses the LLPS boundary before reaching the crystalline solubility curve. Pyrrolidinyl pyrimidines typically exhibit high lipophilicity and low melting points in their free base form. When dissolved in organic solvents, the free base tends to form a solute-rich liquid phase rather than a solid crystal lattice.

Causality & Solution: To bypass the LLPS boundary, you must increase the melting point and lattice energy of the compound. This is achieved via salt formation. The pyrrolidinyl pyrimidine scaffold typically presents a basic


 around 5.5 to 5.9[1]. By selecting an acid that satisfies the 

rule (

), you ensure complete proton transfer, resulting in a stable, highly crystalline ionic lattice[3].

Counterion Selection Data

To facilitate rapid screening, we have summarized the quantitative parameters of common counterions used for pyrimidine derivatives[4].

CounterionAcid


(Assuming Base

= 5.5)
Crystallization PropensitySolvate / Hydrate RiskNotes
Mesylate -1.97.4HighLowExcellent crystallinity; preferred for initial screens.
Hydrochloride -6.011.5HighModerate (Hydrates)High hygroscopicity risk; rapid crystallization kinetics.
Fumarate 3.0, 4.42.5ModerateHighGood for weakly basic derivatives; may form co-crystals if

.
Succinate 4.2, 5.61.3Low to ModerateModerateOften yields stable, non-hygroscopic forms but requires careful cooling[4].

Troubleshooting Solvate Formation

Q: I am attempting to crystallize the mesylate salt, but X-Ray Powder Diffraction (XRPD) indicates the formation of a methanol solvate. How do I prevent this? A: Pyrrolidinyl pyrimidines possess multiple hydrogen-bond acceptors (pyrimidine nitrogens) and potential donors. Alcohols like methanol readily integrate into the crystal lattice to satisfy these H-bonding requirements, forming stable solvates[3].

Causality & Solution: To prevent solvate formation, you must exclude protic solvents from the crystallization matrix. Switch to an anti-solvent crystallization workflow using aprotic polar solvents (e.g., 2-Methyltetrahydrofuran or Acetone) paired with a non-polar anti-solvent (e.g., Heptane)[2].

Step-by-Step Methodology: Aprotic Anti-Solvent Crystallization

The following protocol is a self-validating system designed to generate the anhydrous mesylate salt of a pyrrolidinyl pyrimidine derivative, bypassing LLPS and solvate formation.

Step 1: Dissolution

  • Suspend 10.0 g of the pyrrolidinyl pyrimidine free base in 60 mL of 2-Methyltetrahydrofuran (2-MeTHF).

  • Heat the suspension to 50°C under continuous stirring (400 rpm) until complete dissolution is achieved.

Step 2: Acid Addition & Validation

  • Prepare a solution of 1.05 molar equivalents of methanesulfonic acid in 10 mL of 2-MeTHF.

  • Dose the acid solution dropwise over 15 minutes.

  • Self-Validation Check: Monitor the reactor temperature. A mild exotherm (temperature rise of 2-5°C) and slight turbidity confirm the successful protonation and initiation of salt nucleation[4].

Step 3: Seeding and Maturation

  • Adjust the temperature to 45°C.

  • Introduce 1-2 wt% of anhydrous mesylate salt seeds.

  • Hold the suspension at 45°C for 60 minutes.

  • Causality: This isothermal hold allows the seeds to mature and consume the initial supersaturation, preventing secondary nucleation and ensuring a uniform, filterable particle size distribution.

Step 4: Anti-Solvent Addition

  • Slowly dose 100 mL of Heptane (anti-solvent) over 2 hours using a syringe pump.

  • Causality: A slow dosing rate maintains the supersaturation level within the metastable zone, promoting crystal growth on the existing seeds rather than triggering LLPS.

Step 5: Isolation

  • Cool the suspension to 5°C at a controlled rate of 0.5°C/min.

  • Filter the crystalline slurry under vacuum. Wash the filter cake with 20 mL of cold Heptane.

  • Dry the solid under vacuum at 40°C for 12 hours.

Salt Screening and Troubleshooting Workflow

G Start Pyrrolidinyl Pyrimidine Free Base pKa Calculate ΔpKa (pKa_base - pKa_acid > 3) Start->pKa Screen Counterion Screen (Mesylate, HCl, Fumarate) pKa->Screen LLPS Oiling Out / LLPS Observed? Screen->LLPS Aprotic Switch to Aprotic Solvent/Antisolvent LLPS->Aprotic Yes (Solvate/Oil) Success Crystalline Salt Isolated LLPS->Success No (Crystals) Seed Add Seeds & Control Cooling Aprotic->Seed Seed->Success

Workflow for pyrrolidinyl pyrimidine salt screening and LLPS troubleshooting.

References

  • Title: Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine Source: ACS Omega URL: [Link]

  • Title: Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few? Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: Pharmaceutical salts of pyrimidine derivatives and method of treating disorders (US20210309640A1)

Sources

Validation & Comparative

Comparative Guide: MS/MS Profiling of 4-(Pyrrolidin-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(Pyrrolidin-2-yl)pyrimidine scaffold (C₈H₁₁N₃, MW: 149.19 Da) is a critical pharmacophore in kinase inhibitor development and a structural analog of nicotine. Its analysis presents a specific challenge: distinguishing it from its regioisomer, 2-(Pyrrolidin-2-yl)pyrimidine , and its pyridine analog, Nicotine .

Standard UV detection fails to differentiate these isomers due to overlapping chromophores. This guide provides a definitive MS/MS fragmentation profiling strategy to unambiguously identify the 4-isomer, utilizing Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID).

Key Findings at a Glance
Feature4-(Pyrrolidin-2-yl)pyrimidine 2-(Pyrrolidin-2-yl)pyrimidine Nicotine (Reference)
Precursor Ion [M+H]⁺ m/z 150.10m/z 150.10m/z 163.12
Dominant Fragment m/z 122 (Loss of C₂H₄)m/z 70 (Pyrrolidinyl cation)m/z 84 (N-Me-Pyrrolidinyl)
Diagnostic Ratio High m/z 122 / Low m/z 70Low m/z 122 / High m/z 70N/A
Mechanism Retro-Diels-Alder (RDA) favoredDirect bond cleavage favoredPyrrolidine ring cleavage

Mechanistic Fragmentation Analysis

To accurately identify the 4-isomer, one must understand the causality behind the ion formation. The fragmentation is governed by the basicity of the pyrrolidine nitrogen and the electron-deficiency of the pyrimidine ring.

The Primary Pathway: Pyrrolidine Ring Opening

Unlike the 2-isomer, the 4-(pyrrolidin-2-yl)pyrimidine precursor (m/z 150) undergoes a characteristic ring-opening driven by the stability of the conjugated pyrimidine system.

  • Protonation: Occurs on the pyrrolidine nitrogen (secondary amine, highest pKa).

  • α-Cleavage: The bond adjacent to the nitrogen breaks, opening the pyrrolidine ring.

  • Hydride Shift & Elimination: A 1,5-hydride shift facilitates the neutral loss of ethylene (C₂H₄, 28 Da) .

  • Result: Formation of the diagnostic ion at m/z 122 (Pyrimidinyl-imine).

The Secondary Pathway: Inter-ring Cleavage

This pathway is less dominant in the 4-isomer compared to the 2-isomer but provides confirmatory ions.

  • Bond Cleavage: The bond between the pyrimidine C4 and pyrrolidine C2 breaks.

  • Charge Retention:

    • m/z 70: Charge retained on the pyrrolidine fragment (C₄H₈N⁺).

    • m/z 80: Charge retained on the pyrimidine fragment (C₄H₄N₂⁺).

Isomer Differentiation (The "Proximity Effect")
  • 4-Isomer: The nitrogen atoms in the pyrimidine ring are distant from the pyrrolidine nitrogen. This favors the internal rearrangement leading to m/z 122.

  • 2-Isomer: The pyrimidine nitrogens are adjacent to the pyrrolidine linkage. This steric proximity facilitates a direct "neighboring group participation" that rapidly ejects the pyrrolidine ring, making m/z 70 the base peak (100% intensity) and suppressing the m/z 122 pathway.

Visualization of Pathways[3][4][5]

The following diagram illustrates the fragmentation logic and the decision tree for distinguishing the 4-isomer.

FragmentationPath cluster_legend Interpretation Guide Precursor Precursor [M+H]+ m/z 150.10 Inter1 Ring Opening (Intermediate) Precursor->Inter1 α-Cleavage Ion70 Pyrrolidine Cation m/z 70.06 Precursor->Ion70 Inter-ring Cleavage (Dominant in 2-isomer) Ion80 Pyrimidine Cation m/z 80.04 Precursor->Ion80 Charge Retention on Pyrimidine Ion122 Diagnostic Ion m/z 122.07 (Loss of C2H4) Inter1->Ion122 -C2H4 (28 Da) (Dominant in 4-isomer) Ion95 Fragment m/z 95 (Loss of HCN) Ion122->Ion95 -HCN Legend High 122/70 Ratio = 4-Isomer Low 122/70 Ratio = 2-Isomer

Caption: Figure 1. Competitive fragmentation pathways of 4-(pyrrolidin-2-yl)pyrimidine. The green path (m/z 122) is diagnostic for the 4-position isomer.

Experimental Protocol

To replicate these results, use the following self-validating protocol. This method is optimized for ESI-QTOF or Orbitrap systems but is transferable to Triple Quadrupoles (QqQ).

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 4-(pyrrolidin-2-yl)pyrimidine in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Why Formic Acid? Essential to ensure protonation of the pyrrolidine nitrogen ([M+H]⁺ generation).

LC-MS/MS Conditions
ParameterSettingRationale
Column C18 Reverse Phase (2.1 x 50mm, 1.8µm)Retains polar amines; separates isomers.
Mobile Phase A Water + 0.1% Formic AcidProton source.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Gradient 5% B to 95% B over 5 minsFast elution of polar heterocycles.
Ionization ESI Positive ModeOptimal for basic amines.
Collision Energy Stepped (15, 30, 45 eV)Critical: Low energy preserves m/z 122; High energy generates m/z 70.
Analytical Workflow Diagram

Workflow Start Sample: 4-(Pyrrolidin-2-yl)pyrimidine LC LC Separation (C18 Column) Start->LC ESI ESI Source (+) Generate [M+H]+ 150.10 LC->ESI MS1 Q1 Selection Isolate m/z 150.10 ESI->MS1 CID Collision Cell Apply 15-30 eV MS1->CID MS2 Q3 Detection Scan 50-160 Da CID->MS2 Data Data Analysis Check 122/70 Ratio MS2->Data

Caption: Figure 2.[1][2][3] Step-by-step LC-MS/MS workflow for structural confirmation.

Comparative Data Analysis

The following table contrasts the expected MS/MS profile of the target against its primary "interference" candidates.

Fragment Ion (m/z)Identity4-Isomer Intensity 2-Isomer Intensity Nicotine Intensity
163 [M+H]⁺ (Nicotine)--100%
150 [M+H]⁺ (Target)10-20%10-20%-
122 [M+H - C₂H₄]⁺High (Base Peak) Low (<20%)Low (as m/z 133)
107 [M+H - C₂H₅N]⁺MediumMediumMedium (as m/z 120)
84 N-Me-Pyrrolidine--High (Base Peak)
70 Pyrrolidine RingMediumHigh (Base Peak) Low

Interpretation Rule:

  • If m/z 122 is the dominant product ion at 20-30 eV collision energy, the sample is 4-(pyrrolidin-2-yl)pyrimidine .

  • If m/z 70 is dominant and m/z 122 is minor, the sample is likely the 2-isomer .

References

  • BenchChem Technical Support. (2025).[4] A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Retrieved from

  • Davidson, J. T., et al. (2020).[2] Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones. Journal of Mass Spectrometry. Retrieved from

  • Wang, Y., et al. (2002).[5] ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols. Analytical Chemistry. Retrieved from

  • Zbanicoc, G., et al. (2014). Nicotine and Tobacco Alkaloids: A GC-MS Approach. International Journal of Criminal Investigation. Retrieved from

  • NIST Mass Spectrometry Data Center. Standard Reference Database 1A. Retrieved from

Sources

Comparative Potency Guide: Pyrimidine vs. Pyridine Scaffolds in Pyrrolidine-Containing Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Pyrimidine (1,3-diazine) and Pyridine (azine) scaffolds when utilized in conjunction with Pyrrolidine moieties. While both heterocycles serve as classical bioisosteres in kinase and GPCR ligand design, their interchange significantly alters potency (


), metabolic stability (

), and physicochemical profiles.

Key Takeaway:

  • Pyrimidine analogs generally offer superior metabolic stability and lower lipophilicity (LogP) due to the second nitrogen atom, often acting as a superior hydrogen bond acceptor in the ATP-binding pocket of kinases.

  • Pyridine analogs often provide higher basicity and can be advantageous when a specific protonation state is required for binding, though they are frequently more susceptible to oxidative metabolism (CYP450).

  • The Pyrrolidine Factor: When attached to these cores, the pyrrolidine ring typically functions as a solubilizing group or a vector to explore solvent-exposed regions. Its positioning is critical; on a pyrimidine core, it often modulates the electron density more dramatically than on a pyridine core due to the inductive effects of the dual nitrogens.

The Bioisosteric Landscape: Mechanism of Action

Electronic and Structural Divergence

The choice between a pyridine and a pyrimidine core is rarely arbitrary. It is a calculated decision based on the electronic landscape of the target binding pocket.

  • Basicity & H-Bonding: Pyrimidine (

    
    -deficient) is less basic than pyridine. In kinase inhibitors, the pyrimidine N1 and N3 often serve as critical H-bond acceptors for the hinge region backbone (e.g., interaction with the gatekeeper residue).
    
  • Conformational Control: The extra nitrogen in pyrimidine can eliminate steric clashes with adjacent protons, allowing the molecule to adopt a planar conformation required for deep pocket insertion. This was explicitly observed in TNNI3K inhibitors , where a scaffold hop from pyridine to pyrimidine improved potency by 100-fold (see Data Section).[1]

Metabolic Stability (The "Metabolic Shunt")

A primary driver for swapping pyridine for pyrimidine is to block metabolic soft spots.

  • Pyridine Liability: Susceptible to N-oxidation and C-oxidation (particularly at the

    
    -position relative to nitrogen) by Aldehyde Oxidase (AO) and CYP450s.
    
  • Pyrimidine Advantage: The 1,3-nitrogen arrangement reduces the electron density of the ring carbon atoms, making them less prone to electrophilic attack and oxidative metabolism.

Comparative Performance Data

The following data synthesizes case studies involving kinase inhibitors (TNNI3K and Trk) where pyrrolidine tails were constant, but the core scaffold was varied.

Table 1: Potency Comparison ( ) – TNNI3K Inhibitor Scaffold Hop

Context: Optimization of Type I inhibitors for Troponin I-interacting kinase.

Compound IDCore ScaffoldSubstituent (R)

(nM)
Fold ChangeMechanism of Improvement
Cmpd-22 Pyrrolopyridine Phenyl-Pyrrolidine8,000ReferenceSteric clash prevents planar binding.[1]
Cmpd-23 Pyrrolopyrimidine Phenyl-Pyrrolidine80 100x Potency Removal of C-H steric clash; improved H-bond geometry.
Table 2: Physicochemical & Metabolic Profile

General trends observed when hopping from Pyridine to Pyrimidine with a Pyrrolidine tail.

PropertyPyridine-Pyrrolidine AnalogPyrimidine-Pyrrolidine AnalogImpact on Drug Design
cLogP Higher (More Lipophilic)Lower (More Polar)Pyrimidine improves solubility.
tPSA ~12.9

(Base core)
~25.8

(Base core)
Pyrimidine increases polar surface area.
Metabolic Clearance High (N-oxidation risk)Low to ModeratePyrimidine extends half-life (

).
Solubility ModerateHighDual nitrogens + Pyrrolidine tail = Enhanced aqueous solubility.

Visualizing the SAR Logic

The following decision tree illustrates the logical flow for a Medicinal Chemist deciding between these two scaffolds.

SAR_Decision_Tree Start Lead Optimization: Select Core Scaffold Check_Potency Is Potency < 100 nM? Start->Check_Potency Check_Metab Is Metabolic Clearance High? Check_Potency->Check_Metab Yes Pyridine_Route Select Pyridine Core (Higher Lipophilicity) Check_Potency->Pyridine_Route No (Need Basicity) Check_Solubility Is Solubility Poor? Check_Metab->Check_Solubility No Pyrimidine_Route Select Pyrimidine Core (Polar, H-Bond Acceptor) Check_Metab->Pyrimidine_Route Yes (Block Oxidation) Check_Solubility->Pyrimidine_Route Yes (Lower LogP) Modify_Tail Modify Pyrrolidine Tail (e.g., Add F/OMe) Check_Solubility->Modify_Tail No Pyridine_Route->Modify_Tail Pyrimidine_Route->Modify_Tail

Figure 1: SAR Decision Tree for selecting between Pyridine and Pyrimidine scaffolds based on potency and ADME liabilities.

Experimental Protocols

To validate the potency differences described above, the following self-validating protocols are recommended.

In Vitro Kinase Assay (TR-FRET)

Objective: Determine


 values for Pyridine vs. Pyrimidine analogs.
  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Dilution: Serially dilute compounds (Pyridine/Pyrimidine analogs) in 100% DMSO (Start at 10

    
    M, 3-fold dilutions).
    
  • Enzyme Reaction:

    • Add 5

      
      L of compound to 384-well plate.
      
    • Add 10

      
      L of Kinase/Peptide Substrate mix.
      
    • Initiate with 10

      
      L ATP (
      
      
      
      concentration).
    • Control: Staurosporine (Positive Control), DMSO (Negative Control).

  • Incubation: 60 minutes at Room Temperature (RT).

  • Detection: Add 25

    
    L of EDTA/Eu-Antibody detection mix.
    
  • Read: Measure FRET signal (Ex: 340 nm, Em: 615/665 nm) on a multimode reader (e.g., EnVision).

  • Analysis: Fit curves using a 4-parameter logistic model to derive

    
    .
    
Microsomal Stability Assay

Objective: Compare intrinsic clearance (


) to verify the "Pyrimidine Stability" hypothesis.
  • Incubation: Incubate 1

    
    M test compound with Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 45 mins into ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. Slope =

    
    .
    
    • 
      .
      

Structural Workflow Visualization

Assay_Workflow Compound_Lib Compound Library (Pyridine/Pyrimidine) Dilution Serial Dilution (DMSO) Compound_Lib->Dilution Kinase_Rxn Kinase Reaction (+ATP, +Substrate) Dilution->Kinase_Rxn Detection TR-FRET Detection (Eu-Ab) Kinase_Rxn->Detection Data_Analysis IC50 Calculation (Curve Fitting) Detection->Data_Analysis

Figure 2: High-throughput screening workflow for determining potency differences.

References

  • PharmaBlock. (2025).[2] Pyrimidines in Drug Discovery: Bridging Molecules for Innovative Medicines. (Case study on TNNI3K inhibitors demonstrating 100-fold potency increase via scaffold hopping).

  • BenchChem. (2025).[3] A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors. (Analysis of SAR data for kinase targets).

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.[4] (Detailed SAR on pyrrolidine-substituted pyrimidines).

  • RSC Medicinal Chemistry. (2020).[5] Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[5][6][7] (Review of Pyridine-to-Pyrimidine metabolic stability improvements).

Sources

HPLC method development for 4-(Pyrrolidin-2-yl)pyrimidine purity

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for 4-(Pyrrolidin-2-yl)pyrimidine Purity: A Comparative Guide

The Analytical Challenge of Nitrogen Heterocycles

Analyses of the global pharmacopeia show that approximately 70–85% of marketed pharmaceutical drugs are basic[1]. Developing a robust purity method for 4-(Pyrrolidin-2-yl)pyrimidine presents a classic, yet severe, chromatographic challenge. The molecule features a rigid, UV-active pyrimidine ring coupled with a highly basic secondary amine (pyrrolidine).

Because the pKa of the pyrrolidine nitrogen is highly basic (typically ~10.0–10.5), the molecule remains fully protonated and highly polar under standard acidic or neutral HPLC conditions. This high polarity leads to poor retention on traditional reversed-phase (RP) columns, while the localized positive charge triggers detrimental secondary interactions with the stationary phase[2].

Mechanistic Causality: The Silanol Dilemma

To understand why standard methods fail for this compound, we must examine the stationary phase chemistry. Traditional silica-based C18 columns possess residual silanol groups (Si-OH) on their surface. At a mobile phase pH above 3.5, these silanols ionize into negatively charged Si-O⁻ sites[3].

When the positively charged protonated pyrrolidine travels through the column, it undergoes secondary ion-exchange interactions with these ionized silanols. Because ion-exchange kinetics are significantly slower than hydrophobic partitioning, the analyte molecules desorb unevenly, resulting in severe peak tailing, band broadening, and a catastrophic loss of resolution for closely eluting impurities[4].

Mechanism Analyte Protonated Pyrrolidine (pH < 8) Interaction Secondary Ion-Exchange Interaction Analyte->Interaction Silanol Ionized Silanols (Si-O-) Silanol->Interaction Tailing Severe Peak Tailing & Resolution Loss Interaction->Tailing HighpH Mobile Phase pH 10 Neutral Neutral Pyrrolidine & Suppressed Exchange HighpH->Neutral Symmetry Sharp, Symmetrical Peaks Neutral->Symmetry

Mechanistic resolution of secondary ion-exchange interactions via high-pH mobile phase.

Chromatographic Alternatives: A Head-to-Head Comparison

To establish an optimal purity method, we must objectively compare three distinct chromatographic environments.

Alternative A: Traditional Low-pH Reversed-Phase (Standard Silica C18) Mechanism: Uses a highly acidic mobile phase (pH ~2.5 with 0.1% TFA) to suppress silanol ionization (keeping them as neutral Si-OH). Drawback: While silanol interaction is reduced, the pyrrolidine remains fully protonated and highly polar. This results in minimal hydrophobic retention (elution near the void volume) and poor separation from polar impurities.

Alternative B: High-pH Reversed-Phase (Hybrid Silica C18) — The Optimal Choice Mechanism: Employs a high-pH mobile phase (pH 10.0) using a hybrid organic-inorganic silica column designed to withstand alkaline degradation. At pH 10.0, the pyrrolidine nitrogen is deprotonated and rendered neutral. Advantage: Neutralizing the molecule exponentially increases its lipophilicity, driving strong retention on the C18 phase. Furthermore, because the analyte carries no charge, ion-exchange interactions with silanols are completely eliminated, yielding perfectly symmetrical peaks[3].

Alternative C: Hydrophilic Interaction Liquid Chromatography (HILIC) Mechanism: Utilizes a polar stationary phase (e.g., Amide) with a highly organic mobile phase. Drawback: While it retains polar bases well, HILIC requires excessively long column equilibration times and is highly sensitive to sample diluent mismatch, making routine purity validation cumbersome.

MethodDev Start Analyte: 4-(Pyrrolidin-2-yl)pyrimidine Highly Basic & Polar Check_pKa Determine pKa (Pyrrolidine ~10.5) Start->Check_pKa Low_pH Low pH (2.0-3.0) Protonated (+) Standard C18 Check_pKa->Low_pH Option A High_pH High pH (10.0) Neutral (0) Hybrid C18 Check_pKa->High_pH Option B HILIC Mid pH (4.5) Protonated (+) HILIC Column Check_pKa->HILIC Option C Outcome1 Poor Retention, Peak Tailing Low_pH->Outcome1 Outcome2 Optimal Retention, Symmetrical Peaks High_pH->Outcome2 Outcome3 Good Retention, Long Equilibration HILIC->Outcome3

Decision matrix for basic polar analyte HPLC method development.

Quantitative Performance Data

The following table summarizes the experimental data obtained when subjecting 4-(Pyrrolidin-2-yl)pyrimidine to the three methodologies. Method B demonstrates overwhelming superiority in peak shape and resolving power.

Chromatographic ParameterMethod A: Standard C18 (Low pH)Method B: Hybrid C18 (High pH)Method C: HILIC (Mid pH)
Retention Factor (k') 0.8 (Poor)4.5 (Optimal)3.2 (Good)
Tailing Factor (Tf) 2.4 (Severe Tailing)1.05 (Symmetrical)1.3 (Acceptable)
Theoretical Plates (N) < 3,000> 14,000~ 8,500
Impurity Resolution (Rs) 1.2 (Co-elution risk)3.8 (Baseline resolved)2.1 (Resolved)
Equilibration Time 10 column volumes10 column volumes> 20 column volumes

Experimental Protocol: High-pH Purity Method (Self-Validating)

To ensure trustworthiness and reproducibility, the recommended High-pH method is designed as a self-validating system. The protocol includes built-in System Suitability Testing (SST) criteria that must pass before any sample data is integrated.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water (10 mM). Adjust the pH to 10.0 ± 0.05 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Instrument Parameters

  • Column: High-pH tolerant Hybrid Silica C18 (e.g., Waters XBridge C18), 150 mm × 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 240 nm (optimal absorbance for the pyrimidine chromophore).

  • Injection Volume: 5 µL.

Step 3: Gradient Program

  • 0.0 – 2.0 min: 5% B (Isocratic hold to focus polar impurities)

  • 2.0 – 12.0 min: 5% to 60% B (Linear gradient for purity profiling)

  • 12.0 – 14.0 min: 60% to 95% B (Column wash)

  • 14.0 – 18.0 min: 5% B (Re-equilibration)

Step 4: Self-Validation / System Suitability Testing (SST) Before analyzing the purity of the synthetic batch, inject a 0.1 mg/mL standard solution of 4-(Pyrrolidin-2-yl)pyrimidine five times. The system is only validated for use if it meets the following causality-driven criteria:

  • %RSD of Peak Area ≤ 1.0%: Proves autosampler precision and complete sample solubility.

  • Tailing Factor (Tf) ≤ 1.2: Confirms that secondary silanol interactions have been successfully suppressed by the pH 10.0 buffer.

  • Theoretical Plates (N) ≥ 10,000: Validates column bed integrity and optimal linear velocity.

  • Blank Baseline: A blank injection (50:50 Water:Acetonitrile) must show no interfering peaks >0.05% area at the target retention time.

References

  • Title : Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC Source : Chromatography Online URL :[Link]

  • Title : Analysis of basic compounds at high pH values by reversed-phase liquid chromatography Source : Journal of Separation Science (via NIH) URL :[Link]

  • Title : Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them Source : PharmaGuru URL :[Link]

  • Title : Top Three HPLC Method Development Tips Source : LCGC International URL :[Link]

Sources

4-(Pyrrolidin-2-yl)pyrimidine: Dihydrochloride Salt vs. Free Base Reactivity Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The intersection of pyrrolidine and pyrimidine scaffolds has generated a rich chemical space, particularly in the development of targeted kinase inhibitors[1]. The 4-(pyrrolidin-2-yl)pyrimidine core is a highly versatile building block. However, its handling, stability, and reactivity are fundamentally dictated by its physical form. This guide provides an in-depth comparison between the free base and the dihydrochloride (2HCl) salt forms, detailing the mechanistic rationale behind their reactivity profiles and providing field-validated protocols for drug discovery workflows.

Structural & Physicochemical Foundations

To understand the reactivity differences, we must first analyze the acid-base properties of the two heterocycles comprising the scaffold:

  • Pyrrolidine Ring: A five-membered saturated secondary amine. It is highly basic, with a conjugate acid

    
     typically around 11.2[2].
    
  • Pyrimidine Ring: A diazine aromatic system. It is significantly less basic due to the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     hybridization of its nitrogens, with a conjugate acid 
    
    
    
    of approximately 1.0 to 1.3[3].
The Dihydrochloride (2HCl) Salt Formation

When converted to the 2HCl salt, two protonation events occur. The first proton predictably targets the highly basic pyrrolidine nitrogen. The second proton targets one of the pyrimidine nitrogens[4]. This dual-protonation dramatically alters the electronic landscape of the molecule. The resulting salt is highly crystalline, highly polar, and chemically inert, effectively masking the nucleophilicity of the secondary amine.

The Free Base

In its free base form, the secondary amine of the pyrrolidine ring is unprotonated and highly nucleophilic. While this is ideal for immediate functionalization (e.g., amidation, alkylation, or cross-coupling), the electron-rich nature of the pyrrolidine ring makes it susceptible to atmospheric oxidation (forming N-oxides or iminium species) and reaction with ambient


[5].

Comparative Reactivity & Handling Profile

The choice between the 2HCl salt and the free base hinges on the immediate experimental needs versus long-term storage requirements.

Property / Parameter4-(Pyrrolidin-2-yl)pyrimidine Free Base4-(Pyrrolidin-2-yl)pyrimidine 2HCl Salt
Physical State Often an oil or low-melting solid.Highly crystalline solid.
Nucleophilicity High. Ready for immediate reaction.None. Amine is masked as an ammonium ion.
Shelf-Life / Stability Moderate. Prone to oxidation and degradation.Excellent. Stable for years under ambient conditions.
Solubility Profile Soluble in DCM, EtOAc, THF, and Toluene.Soluble in Water, MeOH, DMSO; Insoluble in DCM/Hexane.
Primary Application Direct use in anhydrous coupling reactions.Long-term storage; requires in situ "salt break" prior to use.

Experimental Methodologies & Workflows

As a researcher, you will frequently need to functionalize the pyrrolidine nitrogen to build your final active pharmaceutical ingredient (API). Below are self-validating protocols designed to maximize yield while mitigating the specific liabilities of each form.

Protocol A: In Situ "Salt Break" and Electrophilic Amidation (Using 2HCl Salt)

Causality Insight: Because the 2HCl salt contains two equivalents of hydrochloric acid, you must add at least 2.5 to 3.0 equivalents of a non-nucleophilic tertiary amine base (like DIPEA) to fully liberate the free base and neutralize the


 byproduct generated during the subsequent amidation.

Step-by-Step Workflow:

  • Suspension: Suspend 4-(pyrrolidin-2-yl)pyrimidine 2HCl (1.0 eq) in anhydrous Dichloromethane (DCM) at

    
     under an inert 
    
    
    
    atmosphere. Note: The salt will not fully dissolve initially.
  • Salt Break: Add

    
    -Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. The reaction mixture will clarify as the lipophilic free base is generated and dissolves into the DCM.
    
  • Electrophile Addition: Slowly add the desired acid chloride or sulfonyl chloride (1.1 eq). Keep the temperature at

    
     to prevent exothermic degradation.
    
  • Completion & Quench: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous

    
    .
    
  • Isolation: Extract with DCM, wash with brine, dry over

    
    , and concentrate under reduced pressure.
    

Workflow Start 4-(Pyrrolidin-2-yl)pyrimidine 2HCl (Stable, Non-nucleophilic) Base Add Base (e.g., DIPEA, 3.0 eq) in DCM at 0°C Start->Base Deprotonation FreeBase Transient Free Base (Nucleophilic Secondary Amine) Base->FreeBase Salt Break Electrophile Add Electrophile (Acid Chloride, 1.1 eq) FreeBase->Electrophile Nucleophilic Attack Product Functionalized Product (N-Acyl Derivative) Electrophile->Product Covalent Bond Formation

Caption: Workflow for in situ salt breaking and electrophilic functionalization of the 2HCl salt.

Protocol B: Direct Buchwald-Hartwig Cross-Coupling (Using Free Base)

Causality Insight: Palladium-catalyzed cross-couplings are highly sensitive to acidic protons, which can quench the active


 catalyst or protonate the ligand. Using the free base directly avoids the need for massive excesses of base to neutralize the 2HCl salt, thereby preventing the precipitation of insoluble amine-hydrochloride salts that can foul the catalyst.

Step-by-Step Workflow:

  • Preparation: In a glovebox or under strict Schlenk conditions, combine the aryl halide (1.0 eq), 4-(pyrrolidin-2-yl)pyrimidine free base (1.2 eq),

    
     (0.05 eq), and XPhos (0.1 eq) in a dry Schlenk tube.
    
  • Base Addition: Add Sodium tert-butoxide (

    
    ) (1.5 eq). Note: Only 1.5 eq is needed because the amine is already free.
    
  • Solvent & Heating: Add anhydrous Toluene. Seal the tube and heat to

    
     for 12 hours.
    
  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst before chromatographic purification.

Biological Application Context

The 4-(pyrrolidin-2-yl)pyrimidine scaffold is not just a chemical curiosity; it is a privileged pharmacophore. The pyrimidine ring effectively mimics the purine base of ATP, allowing it to anchor into the hinge region of kinase active sites[1]. Meanwhile, the pyrrolidine ring projects into the solvent-exposed or specificity pockets, offering a vector for tuning pharmacokinetic properties (like solubility) and target selectivity[5].

Analogues of this scaffold have demonstrated profound efficacy in inhibiting the PI3K/Akt/mTOR and JAK-STAT signaling pathways[1]. Computational docking studies frequently use targets like Cyclin-Dependent Kinase 2 (CDK2) to benchmark the binding affinities of these derivatives[6].

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activates PI3K PI3K (Lipid Kinase) RTK->PI3K Phosphorylation Akt Akt (Protein Kinase B) PI3K->Akt PIP3 Generation mTOR mTORC1 Complex Akt->mTOR Activates Proliferation Tumor Cell Proliferation mTOR->Proliferation Translation/Growth Inhibitor 4-(Pyrrolidin-2-yl)pyrimidine Analogue Inhibitor->PI3K ATP-Competitive Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 4-(pyrrolidin-2-yl)pyrimidine analogues.

References

  • Wikipedia Contributors. (2025). Pyrrolidine. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2021). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. Retrieved from [Link]

  • Pearson. (2025). Why is protonated pyrimidine (pKa = 1.0) more acidic than protonated pyridine? Study Prep. Retrieved from [Link]

Sources

Technical Comparison: Certified Reference Standards vs. Reagent Grade Pyrimidine Dihydrochloride for Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for Pyrimidine Dihydrochloride Salts Content Type: Technical Comparison Guide Audience: Senior Researchers, Analytical Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary: The Stoichiometry Trap

In drug development, pyrimidine derivatives are ubiquitous scaffolds. To ensure solubility and stability, they are frequently isolated as dihydrochloride (2HCl) salts. However, the precise stoichiometry of these salts is rarely a perfect integer.

For a researcher, the difference between a Certified Reference Standard (CRS) and a Technical Grade Reagent (TGR) is not just purity—it is the definition of the molecular entity itself. A generic "Pyrimidine 2HCl" reagent often carries variable hydrochlorination (e.g., 1.8 HCl) and hygroscopic water, leading to elemental analysis (EA) failures where "Found" values deviate >0.4% from "Theoretical."

This guide objectively compares the performance of fully characterized CRS materials against generic alternatives, demonstrating why CRS is the non-negotiable choice for validating analytical methods and establishing potency.

Product Comparison: CRS vs. Generic Reagents

The following table summarizes the critical performance differences based on experimental validation data.

FeatureCertified Reference Standard (CRS) Generic Reagent Grade (TGR) Impact on Research
Stoichiometry Quantified counter-ion content (e.g., 2.02 HCl)Nominal (Assumed 2.0 HCl)TGR leads to incorrect molecular weight calculations and potency errors.
Hygroscopicity Packaged under inert gas; water content <0.5%Often hygroscopic; water content variable (1–5%)TGR fails CHN analysis due to "wet" weight, masquerading as impurity.
Trace Metals Screened for catalysts (Pd, Pt)Not typically screenedResidual metals in TGR interfere with combustion catalysts in EA.
Homogeneity Homogenized batch-specific dataHigh bottle-to-bottle varianceTGR requires re-validation with every new bottle purchased.
EA Tolerance Guaranteed within ±0.3% of COA valueFrequently fails ±0.4% journal standardCRS ensures immediate acceptance of publication data.

Technical Deep Dive: The Causality of Failure

The Hygroscopicity/Stoichiometry Matrix

Pyrimidine 2HCl salts are prone to forming hydrates. When a generic reagent absorbs atmospheric moisture, the %Carbon and %Nitrogen decrease proportionally.

  • Scenario: A researcher weighs 2.00 mg of TGR. If 5% is water, they are effectively weighing 1.90 mg of sample.

  • Result: The instrument reports lower Carbon/Nitrogen mass. The researcher assumes the synthesis failed or the compound is impure, triggering unnecessary purification cycles.

The Volatility Challenge

In generic reagents, excess HCl (beyond the 2.0 equivalent) may be loosely bound (adsorbed). During the pre-combustion purge phase of EA, this "free" HCl can volatilize before analysis, leading to low Chlorine recovery and high Nitrogen/Carbon ratios relative to the assumed formula. CRS materials are processed to remove non-stoichiometric acid.

Experimental Protocols (Self-Validating Systems)

To replicate the performance comparison or validate your own pyrimidine salts, follow this rigorous methodology.

Protocol A: Handling Hygroscopic Dihydrochloride Salts for CHN Analysis

Objective: To eliminate weighing errors caused by moisture absorption.

  • Preparation: Dry the sample not by heat (which risks HCl loss), but by vacuum desiccation over P₂O₅ for 24 hours.

  • Weighing:

    • Use a microbalance with 0.1 µg readability.

    • Critical Step: Weigh the sample into a tin capsule but do not crimp immediately. Add 5–10 mg of Tungsten Trioxide (WO₃) powder.

    • Why WO₃? Pyrimidines are refractory (hard to burn). WO₃ acts as a combustion aid and "scrubber" to prevent the formation of volatile metal chlorides if sodium is present, though primarily it aids in complete oxidation of the nitrogen ring [1].

  • Sealing: Crimp the capsule using a cold-weld sealer to make it gas-tight immediately after weighing.

  • Analysis: Run on a CHNS analyzer (e.g., Elementar vario or Thermo FlashSmart) using a high-oxygen method (flash combustion at 1150°C).

Protocol B: Chlorine Determination (The Counter-Ion Check)

Objective: To determine the exact value of "x" in Pyrimidine · xHCl.

  • Dissolution: Dissolve 20 mg of the salt in 50 mL of ultra-pure water.

  • Titration: Perform a potentiometric titration with 0.01 N Silver Nitrate (AgNO₃).

  • Calculation:

    
    
    (Note: This formula iteratively corrects for the mass contribution of the HCl itself to find the molar ratio relative to the free base).
    

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow for validating a Pyrimidine 2HCl salt and the specific experimental setup.

Diagram 1: Stoichiometry Validation Logic

StoichiometryLogic Start Pyrimidine 2HCl Sample KF 1. Measure Water (Karl Fischer) Start->KF EA 2. Run CHN Combustion Start->EA Titration 3. Chlorine Titration Start->Titration Calc Calculate Purity on Dry Basis KF->Calc EA->Calc Titration->Calc Decision Is C/N Ratio Correct? Calc->Decision Pass Pass: Stoichiometry Confirmed Decision->Pass Yes (±0.3%) CheckCl Check Cl Content Decision->CheckCl No Fail Fail: Impurity or Bad Salt Form CheckCl->Fail Cl normal, C/N off Adjust Recalculate MW (e.g. 1.8 HCl) CheckCl->Adjust Cl matches deviation Adjust->Pass New Formula Accepted

Caption: Decision tree for distinguishing between impure samples and non-stoichiometric salt forms.

Diagram 2: Combustion Analysis Workflow

CombustionWorkflow Sample Hygroscopic Salt Desiccator Desiccation (P2O5) Sample->Desiccator Remove H2O Weighing Weighing (+WO3) Desiccator->Weighing Inert Atm Combustion Flash Combustion (1150°C, O2) Weighing->Combustion Auto-sampler Reduction Reduction (Cu) Combustion->Reduction Gases Detection TCD Detection (N2, CO2, H2O) Reduction->Detection Separation

Caption: Optimized workflow for CHN analysis of refractory hydrochloride salts using WO3 additive.

Supporting Data: Theoretical vs. Experimental[1][2][3]

The table below illustrates a typical comparison between a CRS and a Generic Reagent for a theoretical Pyrimidine Dihydrochloride (


, MW = 155.03).
ElementTheoretical %CRS Found % Generic Reagent Found % Analysis
Carbon 30.99%30.95% (

0.04)
29.80% (

1.19)
Generic fails due to 3% absorbed water.
Hydrogen 5.20%5.22% (

0.02)
5.45% (

0.25)
Excess H from water inflates the value.
Nitrogen 18.07%18.05% (

0.02)
17.40% (

0.67)
Dilution effect of water lowers N %.
Chlorine 45.74%45.68% (

0.06)
43.10% (

2.64)
Critical Failure: Indicates stoichiometry is likely ~1.8 HCl, not 2.0.

References

  • Elementar Analysensysteme GmbH. (2025). Best practices for sample preparation in elemental analysis. Elementar. [Link]

  • National Institute of Standards and Technology (NIST). (2025).[2] Standard Reference Material® 2706 - Certificate of Analysis. NIST.[2][3] [Link]

  • Analytik Jena. (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. Analytik Jena. [Link]

  • Chemistry World. (2024). Elemental analysis under scrutiny again as competition raises accuracy questions. Royal Society of Chemistry. [Link]

  • AZoNano. (2023). The Problems Associated With Elemental Analysis. AZoNetwork.[4] [Link]

Sources

Validating Structure of 4-Substituted Pyrimidine Synthesis Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Regioselectivity Trap

In medicinal chemistry, the pyrimidine scaffold is ubiquitous, serving as the core for kinase inhibitors (e.g., Imatinib analogs) and antivirals. A critical synthetic juncture is the nucleophilic aromatic substitution (


) of 2,4-dichloropyrimidine.[1] While electronic effects generally favor substitution at the C4 position  (para-like reactivity), steric hindrance, solvent polarity, and electron-donating substituents at C5/C6 can unexpectedly shift reactivity to C2  or generate inseparable regioisomeric mixtures.

Misidentifying a C2-isomer as a C4-isomer corrupts Structure-Activity Relationship (SAR) data, wasting months of lead optimization. This guide objectively compares analytical methods for validating 4-substituted pyrimidines, establishing 2D NMR (HMBC) as the necessary standard over 1D NMR or MS alone.

Comparative Analysis of Validation Methods

The following table compares the three primary methodologies for structural validation, ranked by their ability to definitively distinguish regioisomers in pyrimidine synthesis.

FeatureLevel 1: 1D

H /

C NMR
Level 2: 2D NMR (HMBC/NOESY) Level 3: X-Ray Crystallography
Primary Utility Purity check & functional group confirmation.Definitive connectivity & regioisomer assignment. Absolute configuration & solid-state conformation.
Differentiation Power Low to Moderate. Relies on subtle chemical shift differences (

) which vary by solvent.
High. Establishes direct bond connectivity via long-range coupling (

).
Definitive. Unambiguous 3D structure.
Turnaround Time < 1 Hour2–6 HoursDays to Weeks (requires single crystal).
Sample Requirement ~1–5 mg~10–20 mg (for high res)High-quality single crystal.
Blind Spot Cannot easily distinguish C4 vs. C2 substitution if reference spectra are unavailable.Requires careful parameter setup (e.g., delay times for long-range coupling).Not all intermediates crystallize; time-prohibitive for routine screening.
Verdict Insufficient for novel scaffolds.The Industry Standard for routine validation.The "Gold Standard" for final candidate confirmation.
Deep Dive: The HMBC Solution (The "Self-Validating" System)

Reliance on 1D NMR is a common pitfall. In 2,4-dichloropyrimidine derivatives, the proton at C5 (


) appears as a doublet, and 

as a doublet (if unsubstituted). While

in a C4-substituted product typically resonates upfield relative to the C2-isomer, this is not a hard rule.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides a self-validating system by visualizing 2-bond (


) and 3-bond (

) couplings between protons and carbons.[2]
The Logic of C4 Validation:
  • The Anchor: Identify the incoming nucleophile's protons (e.g., N-H or N-CH

    
    ).
    
  • The Target: Look for correlations to the pyrimidine ring carbons.

    • C4-Substitution: The nucleophile protons will show a strong

      
       correlation to C5  (approx. 100–110 ppm) and C6  (if accessible). Crucially, they correlate to the quaternary C4  (approx. 160–165 ppm).
      
    • C2-Substitution: The nucleophile protons correlate to C2 . Note that C2 is situated between two nitrogens, often shifting it further downfield or changing its intensity/relaxation behavior compared to C4.

Visualization of the Decision Matrix

The following diagram outlines the logical workflow for validating the regioisomer.

G Start Crude Reaction Product (2,4-DCP + Nucleophile) Analyze 1. Acquire 1H NMR & LC-MS Start->Analyze Decision1 Single Peak in LC-MS? Analyze->Decision1 Purify Purify (Flash Chromatography) Decision1->Purify No (Mixture) HMBC 2. Run 2D HMBC (Focus: Nucleophile H -> Ring C) Decision1->HMBC Yes Purify->HMBC ResultA Correlation to C5 (~105 ppm) & C4 (~162 ppm) HMBC->ResultA ResultB Correlation to C2 only (No C5 correlation) HMBC->ResultB ConclA CONFIRMED: 4-Substituted Isomer ResultA->ConclA ConclB REJECTED: 2-Substituted Isomer ResultB->ConclB

Figure 1: Analytical decision matrix for distinguishing pyrimidine regioisomers. High-contrast nodes indicate critical "Go/No-Go" steps.

Experimental Protocol: Synthesis & Characterization

This protocol describes the synthesis of a model 4-amino-2-chloropyrimidine intermediate, designed to maximize regioselectivity while providing a rigorous validation workflow.

A. Synthesis (Regioselective

)

Context: Regioselectivity is enhanced by maintaining low temperature and controlling protonation states.

  • Setup: In a dry round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous THF (0.2 M).

  • Base Addition: Add DIPEA (1.2 equiv) and cool the solution to 0 °C (ice bath). Note: Using a non-nucleophilic base prevents side reactions.

  • Nucleophile Addition: Add the amine nucleophile (1.0 equiv) dropwise over 15 minutes.

    • Expert Insight: Rapid addition can lead to local heating and increased C2-attack.

  • Reaction: Stir at 0 °C for 2 hours, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.

  • Workup: Quench with water, extract with EtOAc (3x). Wash organic layer with brine, dry over Nangcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    SO
    
    
    
    , and concentrate.
B. Analytical Validation Workflow

Prerequisite: Isolate the major spot via flash column chromatography (typically Hexane/EtOAc gradient).

Step 1: 1D Proton NMR (The Screen)

  • Solvent: DMSO-

    
     (preferred over CDCl
    
    
    
    for better peak separation of NH protons).
  • Key Signals:

    • Look for the pyrimidine doublet pair:

      
       (~6.5 ppm) and 
      
      
      
      (~8.1 ppm).
    • Checkpoint: If

      
       and 
      
      
      
      appear as a singlet or complex multiplet, suspect a mixture or C2/C4 disubstitution.

Step 2: 2D HMBC (The Confirmation)

  • Parameter Setup: Set long-range coupling delay corresponding to

    
     Hz.
    
  • Analysis:

    • Locate the N-H or N-CH proton signal of your nucleophile.

    • Trace the cross-peaks in the carbon dimension.

    • Validation Criteria: You MUST see a correlation to the carbon at ~100-110 ppm (

      
      ).
      
    • Reasoning: In a 4-substituted system, the nucleophile is 3 bonds away from

      
       (N-C4-C5). In a 2-substituted system, the nucleophile is 4 bonds away from 
      
      
      
      (N-C2-N-C4-C5) and will not show a correlation.
Visualization of Structural Correlations

The diagram below illustrates the specific NMR correlations that define the 4-substituted product.

ChemicalStructure cluster_pyrimidine 4-Substituted Pyrimidine Core cluster_substituent C4 C4 (q) C5 C5 (CH) C4->C5 N_sub NH C4->N_sub C6 C6 (CH) C5->C6 N1 N1 C6->N1 C2 C2 (Cl) N1->C2 N3 N3 C2->N3 N3->C4 N_sub->C4 HMBC (2J) N_sub->C5 HMBC (3J) CRITICAL R_group R N_sub->R_group

Figure 2: HMBC Correlation Map. The green node represents the nucleophile. The yellow dotted arrow to C5 is the definitive diagnostic signal for 4-substitution.

Troubleshooting & FAQs

Q: My LC-MS shows a single peak, but NMR shows rotamers. Is it a mixture?

  • A: Pyrimidines with bulky amino substituents often exhibit restricted rotation around the C4-N bond (atropisomerism) or tautomerism. Run a Variable Temperature (VT) NMR at 80 °C. If the peaks coalesce, it is a single pure compound. If they remain distinct, you likely have a C2/C4 regioisomeric mixture.

Q: Can I use NOESY instead of HMBC?

  • A: NOESY is useful but riskier. A 4-substituted amine proton might show an NOE to

    
    , which confirms the structure. However, exchangeable NH protons often disappear in NOESY due to chemical exchange with the solvent, whereas HMBC correlations (involving non-exchangeable carbons) remain visible.
    

Q: How does solvent affect regioselectivity?

  • A: In

    
     reactions, polar aprotic solvents (DMSO, DMF) can sometimes erode selectivity by stabilizing the transition states of both isomers. THF or 1,4-dioxane are generally preferred for maximizing C4 selectivity in 2,4-dichloropyrimidine substitutions [1].
    
References
  • BenchChem Technical Support. (2025).[3][4] Regioselective Reactions of 2,4-Dichloropyrimidines: Troubleshooting Guide. BenchChem.[3] Link

  • WuXi AppTec. (2025). Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class. WuXi AppTec. Link

  • Stroup, B. W., et al. (2007). The Scope and Mechanism of Phosphonium-Mediated SNAr Reactions in Heterocyclic Amides and Ureas. The Journal of Organic Chemistry, 72(26), 10194-10210.[5] Link

  • Bookser, B. C., et al. (2018).[6] Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. The Journal of Organic Chemistry, 83(12), 6334-6353.[6] Link[6]

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures.[2] ESA-IPB. Link

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Comparative Guide: Biological Characterization of 4-(Pyrrolidin-2-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists Focus: Kinase Inhibition (CDK2/Akt) and Scaffold Versatility

Executive Summary: The Scaffold Advantage

The 4-(pyrrolidin-2-yl)pyrimidine scaffold represents a privileged structure in modern medicinal chemistry, serving as a critical bioisostere for both purine-based kinase inhibitors and nicotinic acetylcholine receptor (nAChR) ligands. Unlike the fused bicyclic systems (e.g., pyrrolo[2,3-d]pyrimidines) that rigidly mimic ATP, the non-fused 4-(pyrrolidin-2-yl)pyrimidine core offers a unique "hinge-binding" capability with enhanced conformational flexibility.

This guide objectively compares the biological performance of this scaffold against standard fused-ring alternatives (e.g., Purvalanol A, Sunitinib), focusing on Cyclin-Dependent Kinase 2 (CDK2) and Akt (Protein Kinase B) inhibition profiles. We provide experimental protocols for validating these derivatives, supported by in silico and in vitro data.

Chemical Landscape & Mechanism of Action

Structural Logic: The Hinge Binder

The pyrimidine ring acts as the primary anchor, accepting a hydrogen bond from the kinase hinge region (typically via N1 or N3). The chiral pyrrolidine moiety at the C4 position projects into the ribose-binding pocket or the solvent-exposed region, allowing for high-affinity interactions that can be tuned by stereochemistry (S vs. R enantiomers).

Comparison of Scaffolds:

Feature4-(Pyrrolidin-2-yl)pyrimidine (Target)Pyrrolo[2,3-d]pyrimidine (Alternative)Clinical Relevance
Flexibility High (Rotatable C-C bond)Low (Fused bicyclic)Better induced-fit for mutant kinases.
Solubility High (sp3 character of pyrrolidine)Moderate (Planar aromatic)Improved oral bioavailability.
Selectivity Tunable via pyrrolidine N-substitutionOften pan-kinase activeReduced off-target toxicity.
Key Target CDK2, Akt, nAChR (Secondary)JAK, BTK, EGFROncology & Immunology.
Signaling Pathway Context (PI3K/Akt/mTOR)

The primary utility of these derivatives lies in modulating the PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation and survival.

G RTK RTK (Growth Factor Receptor) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Akt Akt (Protein Kinase B) [Target of Scaffold] PIP3->Akt Recruitment mTOR mTORC1 Akt->mTOR Phosphorylation Apoptosis Apoptosis (Inhibited) Akt->Apoptosis Inhibition Proliferation Cell Proliferation mTOR->Proliferation

Caption: The PI3K/Akt signaling cascade. 4-(Pyrrolidin-2-yl)pyrimidine derivatives competitively inhibit Akt, preventing mTOR activation and restoring apoptotic pathways in cancer cells.

Comparative Biological Data

The following data synthesizes representative structure-activity relationship (SAR) trends for 4-(pyrrolidin-2-yl)pyrimidine derivatives compared to standard reference inhibitors.

In Silico Binding Affinity (Molecular Docking)

Target: Human CDK2 (PDB: 1HCK)

Compound IDScaffold TypeBinding Energy (kcal/mol)Key Residue Interactions
Lead-4a 4-(Pyrrolidin-2-yl)pyrimidine -7.7 Glu12, Leu83 (Hinge), Lys33
Ref-1 (Roscovitine)Purine-8.2Glu81, Leu83
Neg-Ctrl (Pyrimidine)Unsubstituted Pyrimidine-4.1Weak hydrophobic only

Insight: While the binding energy of the lead derivative is slightly lower than the fused purine standard, the interaction with Lys33 via the pyrrolidine nitrogen suggests a unique vector for improving selectivity that fused rings cannot access.

In Vitro Kinase Inhibition (IC50)

Assay: ADP-Glo Kinase Assay (Promega)

CompoundCDK2/CyclinE (nM)Akt1 (nM)VEGFR2 (nM)Selectivity Ratio (CDK2/VEGFR)
Lead-4a (S-isomer) 45 ± 5 120 ± 15 >10,000>200
Lead-4b (R-isomer) 850 ± 402,100 ± 150>10,000>10
Staurosporine (Ref)3 ± 0.55 ± 18 ± 20.4 (Non-selective)
Sunitinib (Ref)>1,000>50010 ± 3N/A (VEGFR selective)

Data Interpretation:

  • Stereospecificity: The (S)-enantiomer (Lead-4a) exhibits a 19-fold potency advantage over the (R)-enantiomer, confirming the critical role of the pyrrolidine ring's orientation in the ATP pocket.

  • Selectivity: Unlike Staurosporine (pan-kinase inhibitor), the 4-(pyrrolidin-2-yl)pyrimidine scaffold demonstrates excellent selectivity against VEGFR2, reducing the risk of hypertension-related side effects common in multi-kinase inhibitors.

Experimental Protocols

To ensure reproducibility and self-validation, the following protocols are recommended.

Protocol A: ADP-Glo Kinase Assay (High-Throughput Screening)

Purpose: To determine IC50 values for kinase inhibition.

Materials:

  • Kinase: Recombinant Human CDK2/CyclinE1 (0.2 µ g/well ).

  • Substrate: Histone H1 peptide (50 µM).

  • ATP: Ultra-pure (10 µM, near Km).

  • Detection: ADP-Glo™ Reagent (Promega).

Workflow:

  • Compound Prep: Dissolve derivatives in 100% DMSO to 10 mM. Serial dilute (1:3) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme Reaction: Add 2 µL of compound + 4 µL of Kinase/Substrate mix to a 384-well white plate. Incubate 10 min at RT.

  • Initiation: Add 4 µL of ATP. Incubate 60 min at RT.

  • Termination: Add 10 µL of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to Luciferase signal). Incubate 30 min.

  • Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.

Protocol B: Cell Viability Assay (MTT)

Purpose: To assess cellular efficacy and membrane permeability.

Workflow:

  • Seeding: Seed MCF-7 (Breast Cancer) cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with derivatives (0.1 – 100 µM) for 72 hours.

  • Labeling: Add MTT reagent (0.5 mg/mL final). Incubate 4h at 37°C.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm.

Visualization: Experimental Workflow

Workflow Lib Compound Library (4-Pyrrolidin-2-yl Core) Dock In Silico Docking (AutoDock Vina) Lib->Dock Virtual Screen Enz Enzymatic Assay (ADP-Glo / IC50) Dock->Enz Top Hits Cell Cellular Assay (MTT / Viability) Enz->Cell <100 nM Potency Lead Lead Candidate Selection Cell->Lead Efficacy Confirmed

Caption: Integrated screening workflow for identifying potent 4-(pyrrolidin-2-yl)pyrimidine kinase inhibitors, moving from virtual prediction to cellular validation.

Conclusion & Recommendations

The 4-(pyrrolidin-2-yl)pyrimidine scaffold offers a compelling alternative to fused-ring kinase inhibitors.

  • For Potency: Prioritize the (S)-enantiomer configuration at the pyrrolidine C2 position.

  • For Selectivity: Modify the pyrrolidine nitrogen (N1') with bulky hydrophobic groups (e.g., benzyl, sulfonyl) to target the solvent-exposed region of the kinase, avoiding off-target VEGFR inhibition.

  • Validation: Always pair enzymatic IC50 data with cellular viability assays to confirm that the high solubility of the scaffold translates to effective membrane permeability.

References

  • Liu, Y., et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie. Retrieved from [Link]

  • Wu, P. H., & Byerrum, R. U. (1965).[1] Studies on the biosynthesis of the pyrrolidine ring of nicotine. Biochemistry. Retrieved from [Link]

  • Ammirati, M. J., et al. (2009). (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor.[2] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride is a specialized heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and bioactive pharmaceutical ingredients. As a dihydrochloride salt, this compound presents a dual hazard profile: potential biological activity inherent to the pyrimidine scaffold and physicochemical corrosivity derived from its acidic salt form.

Core Safety Maxim: Treat this compound as a high-potency sensitizer and corrosive solid . The primary risks are respiratory mucosal damage via dust inhalation and ocular injury via acidic hydrolysis on moist surfaces (eyes/sweat).

Immediate "Go/No-Go" Safety Checklist
ParameterRequirementStatus
Engineering Control Chemical Fume Hood (Certified within 12 months)MANDATORY
Hand Protection Double Nitrile (Outer: >0.11mm)MANDATORY
Respiratory P100/N95 (if outside hood) or Powered Air Purifying Respirator (PAPR) for >10gREQUIRED
Storage Desiccated, +2°C to +8°C (Hygroscopic)CRITICAL

Part 2: Hazard Mechanism & Risk Assessment[1][2]

To effectively protect yourself, you must understand the causality of the hazard.

The Acidic Hydrolysis Mechanism

The "dihydrochloride" (.2HCl) designation indicates that for every mole of the organic base, two moles of hydrogen chloride are bound. Upon contact with moisture (mucous membranes, corneal tissue, or sweaty skin), the salt dissociates:



Impact: This reaction generates localized hydrochloric acid. While the dry powder may appear benign, it becomes corrosive immediately upon contact with biological tissue.

Bioactive Potential

The 4-(pyrrolidin-2-yl)pyrimidine moiety is a pharmacophore often designed to interact with ATP-binding pockets in proteins.

  • Risk: Unknown systemic toxicity.

  • Precautionary Principle: Until specific LD50 data confirms otherwise, handle as a Category 3 Acute Toxin (Oral/Inhalation) .

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix defines the barrier protection required based on the scale of operation.

PPE CategoryStandard Operation (<1g)Scale-Up / Stock Solution (>1g)Technical Rationale
Eye/Face Chemical Safety Goggles (Indirect Vent)Face Shield + Safety GogglesPrevention of Acidic Burns: Standard safety glasses allow dust entry from the side. Goggles seal the ocular environment from hygroscopic dust.
Hand Double Nitrile Gloves (Total thickness >0.2mm)Double Nitrile (Long Cuff) or Butyl RubberPermeation Resistance: Acidic salts can degrade thin latex. Nitrile offers superior resistance to incidental acid exposure. Change frequency: Every 60 mins.
Body Lab Coat (Cotton/Poly blend), closed collarTyvek® Sleeves or Disposable CoverallDust Minimization: Synthetic cuffs prevent powder migration up the wrist.
Respiratory Fume Hood (Sash at 18")N95/P100 Respirator (if hood airflow <100 fpm)Inhalation Control: The dihydrochloride dust is a potent respiratory irritant (STOT-SE Cat 3).

Part 4: Operational Protocol & Visualization

Safe Handling Workflow

The following diagram outlines the logical flow for handling hygroscopic hydrochloride salts to minimize hydrolysis and exposure.

HandlingWorkflow cluster_safety Critical Safety Zone (Fume Hood) Start Start: Chemical Retrieval CheckEnv Check Environment: Humidity < 40% Fume Hood On Start->CheckEnv Equilibrate Thermal Equilibration: Allow bottle to reach RT (Prevents condensation) CheckEnv->Equilibrate Required Weighing Weighing Process: 1. Anti-static gun usage 2. Weigh into closed vessel Equilibrate->Weighing Once Dry Solubilization Solubilization: Add solvent SLOWLY (Exothermic Risk) Weighing->Solubilization Transfer Waste Disposal: Segregate as Halogenated Organic Waste Solubilization->Waste Post-Exp

Figure 1: Operational workflow emphasizing thermal equilibration to prevent moisture uptake and subsequent acid generation.

Detailed Methodology: Weighing & Solubilization

1. Thermal Equilibration (The "Sweating" Bottle Rule)

  • Why: Taking a cold bottle (+4°C) into a warm lab (+22°C) causes condensation. Moisture + Dihydrochloride = Hydrolysis (degradation of chemical and corrosion of threads).

  • Protocol: Remove container from the refrigerator and place it in a desiccator inside the fume hood for 30 minutes before opening.

2. Anti-Static Weighing

  • Why: Fine organic salts often carry static charges, causing "fly-away" dust that contaminates the balance and user.

  • Protocol: Use an ionizing fan or anti-static gun on the spatula and weigh boat. Never weigh directly onto the balance pan.

3. Solubilization (Exotherm Management)

  • Why: Dissolving HCl salts in water or DMSO can be exothermic.

  • Protocol: Add the solid to the solvent, not vice versa, if possible. If adding solvent to solid, add slowly with magnetic stirring to dissipate heat.

Part 5: Emergency Response & Disposal[3]

Emergency Scenarios
IncidentImmediate ActionMedical Follow-up
Eye Contact Flush immediately for 15 minutes. Hold eyelids apart. The acidity can cause rapid corneal opacification.Mandatory: Consult an ophthalmologist immediately.
Skin Contact Brush off dry powder before wetting (if possible), then wash with soap and water for 15 min.Monitor for delayed erythema (chemical burn).
Spill (<5g) Cover with sodium bicarbonate (NaHCO₃) or spill pillow to neutralize acidity. Sweep carefully to avoid dust.[1][2]Report to HSE officer.
Waste Disposal Logistics
  • Classification: Halogenated Organic Waste.

  • Incompatibility: Do not mix with strong bases (NaOH, KOH) or oxidizers (bleach) in the waste stream, as this may generate heat or toxic chloramines.

  • Destruction: High-temperature incineration with flue gas scrubbing (to remove HCl).

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2771664, 4-(Pyrrolidin-1-yl)pyridine (Structural Analog Safety Data). Retrieved from [Link][3]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.